Hexanoic acid, 6-[[(4-methylphenyl)sulfonyl]amino]-
Description
The exact mass of the compound Hexanoic acid, 6-[[(4-methylphenyl)sulfonyl]amino]- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 38047. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Hexanoic acid, 6-[[(4-methylphenyl)sulfonyl]amino]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hexanoic acid, 6-[[(4-methylphenyl)sulfonyl]amino]- including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-[(4-methylphenyl)sulfonylamino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S/c1-11-6-8-12(9-7-11)19(17,18)14-10-4-2-3-5-13(15)16/h6-9,14H,2-5,10H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLKZGJGPYOFPKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2074374 | |
| Record name | Hexanoic acid, 6-[[(4-methylphenyl)sulfonyl]amino]- | |
| Source | EPA DSSTox | |
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Molecular Weight |
285.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | Hexanoic acid, 6-[[(4-methylphenyl)sulfonyl]amino]- | |
| Source | EPA Chemicals under the TSCA | |
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CAS No. |
78521-39-8 | |
| Record name | 6-[[(4-Methylphenyl)sulfonyl]amino]hexanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78521-39-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Hexanoic acid, 6-(((4-methylphenyl)sulfonyl)amino)- | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 78521-39-8 | |
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| Record name | Hexanoic acid, 6-[[(4-methylphenyl)sulfonyl]amino]- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexanoic acid, 6-[[(4-methylphenyl)sulfonyl]amino]- | |
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| Record name | 6-[[(4-methylphenyl)sulphonyl]amino]hexanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.737 | |
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| Record name | HEXANOIC ACID, 6-(((4-METHYLPHENYL)SULFONYL)AMINO)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MSG7DH58W4 | |
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Foundational & Exploratory
An In-Depth Technical Guide to Hexanoic Acid, 6-[[(4-methylphenyl)sulfonyl]amino]-
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Hexanoic acid, 6-[[(4-methylphenyl)sulfonyl]amino]-, a molecule of interest in various scientific and industrial fields. This document delves into its chemical characteristics, synthesis, potential biological activities, and the analytical methodologies required for its study.
Introduction and Chemical Identity
Hexanoic acid, 6-[[(4-methylphenyl)sulfonyl]amino]-, also known as 6-(p-toluenesulfonamido)hexanoic acid or N-tosyl-6-aminohexanoic acid, is a derivative of the naturally occurring amino acid 6-aminohexanoic acid. The molecule incorporates a tosyl (p-toluenesulfonyl) group attached to the amino group of the hexanoic acid backbone. This modification significantly alters the physicochemical properties of the parent molecule, enhancing its lipophilicity and introducing the pharmacologically relevant sulfonamide functional group.
Key Chemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₉NO₄S | [1] |
| Molecular Weight | 285.36 g/mol | [1] |
| Appearance | White crystalline solid or colorless to light yellow solution | PubChem |
| Solubility | Insoluble to slightly soluble in water | PubChem |
Synthesis and Characterization
The synthesis of Hexanoic acid, 6-[[(4-methylphenyl)sulfonyl]amino]- typically involves the N-tosylation of 6-aminohexanoic acid. This reaction utilizes p-toluenesulfonyl chloride (tosyl chloride) as the tosylating agent.
Experimental Protocol: Synthesis of Hexanoic acid, 6-[[(4-methylphenyl)sulfonyl]amino]-
This protocol is a generalized procedure based on standard N-tosylation of amino acids and should be optimized for specific laboratory conditions.
Materials:
-
6-aminohexanoic acid
-
p-Toluenesulfonyl chloride (TsCl)
-
Sodium hydroxide (NaOH) or other suitable base
-
Dichloromethane (DCM) or other suitable organic solvent
-
Hydrochloric acid (HCl) for acidification
-
Anhydrous magnesium sulfate or sodium sulfate for drying
-
Solvents for recrystallization (e.g., ethyl acetate, hexane)
Procedure:
-
Dissolution: Dissolve 6-aminohexanoic acid in an aqueous solution of sodium hydroxide. The base serves to deprotonate the amino group, rendering it nucleophilic.
-
Tosyl Chloride Addition: Cool the solution in an ice bath and add p-toluenesulfonyl chloride portion-wise with vigorous stirring. The reaction is exothermic and maintaining a low temperature is crucial to prevent side reactions.
-
Reaction: Allow the reaction to stir at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Wash the reaction mixture with dichloromethane to remove any unreacted tosyl chloride.
-
Acidify the aqueous layer with hydrochloric acid to a pH of approximately 2-3. This protonates the carboxylic acid, causing the product to precipitate.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
-
Purification: Recrystallize the crude product from a suitable solvent system, such as ethyl acetate/hexane, to obtain pure Hexanoic acid, 6-[[(4-methylphenyl)sulfonyl]amino]-.
-
Characterization: Confirm the identity and purity of the synthesized compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Logical Workflow for Synthesis and Purification:
Caption: Proposed mechanism of antibacterial action via inhibition of the bacterial folate synthesis pathway.
Anti-inflammatory Activity
Certain sulfonamides are known to possess anti-inflammatory properties. A key mechanism for this activity is the selective inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of pro-inflammatory prostaglandins. Furthermore, some sulfonamide-containing compounds have been investigated as inhibitors of matrix metalloproteinases (MMPs), a family of enzymes involved in the degradation of the extracellular matrix, which is a hallmark of chronic inflammation and tissue remodeling in diseases like arthritis. [2][3]The potential of Hexanoic acid, 6-[[(4-methylphenyl)sulfonyl]amino]- as an MMP inhibitor warrants further investigation.
Analytical Methodologies
Accurate and precise analytical methods are essential for the characterization, quantification, and pharmacokinetic studies of this compound. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) are the most suitable techniques.
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method with UV detection can be developed for the analysis of Hexanoic acid, 6-[[(4-methylphenyl)sulfonyl]amino]-.
Suggested HPLC Parameters:
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) in a gradient elution |
| Flow Rate | 1.0 mL/min |
| Detection | UV at approximately 220-230 nm |
| Injection Volume | 10-20 µL |
This method would need to be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, and sensitivity.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
For more sensitive and selective quantification, especially in biological matrices, an LC-MS/MS method is recommended. This technique offers high specificity through the monitoring of specific precursor-to-product ion transitions.
Conceptual LC-MS/MS Workflow:
Caption: A typical workflow for the quantitative analysis of the target compound in biological samples using LC-MS/MS.
Applications in Drug Development and Research
The unique structural features of Hexanoic acid, 6-[[(4-methylphenyl)sulfonyl]amino]- make it an interesting candidate for further investigation in drug discovery and development.
-
Scaffold for Novel Therapeutics: The sulfonamide group and the flexible hexanoic acid chain provide a versatile scaffold for the design of novel inhibitors targeting various enzymes and receptors.
-
Probing Biological Systems: As a research tool, this compound can be used to investigate the role of specific pathways where sulfonamides are known to be active.
-
Intermediate in Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules with potential therapeutic applications. [4]
Safety and Handling
According to available safety data, Hexanoic acid, 6-[[(4-methylphenyl)sulfonyl]amino]- may cause serious eye damage and is harmful to aquatic life with long-lasting effects. [5]Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
Hexanoic acid, 6-[[(4-methylphenyl)sulfonyl]amino]- is a synthetic molecule with potential applications in medicinal chemistry and materials science. Its synthesis is achievable through standard organic chemistry techniques. The presence of the sulfonamide moiety suggests potential antimicrobial and anti-inflammatory activities, which warrant further in-depth investigation to elucidate the specific mechanisms of action and therapeutic potential. Robust analytical methods, such as HPLC and LC-MS/MS, are crucial for its further study and development. This guide provides a foundational understanding for researchers and drug development professionals interested in exploring the properties and applications of this compound.
References
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SIELC Technologies. (n.d.). 6-Aminocaproic acid. Retrieved January 27, 2026, from [Link]
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MDPI. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. International Journal of Molecular Sciences, 22(22), 12122. [Link]
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Royal Society of Chemistry. (2023). Synthesis, structural characterization and DFT study of N-(pyrimidyl)-ω-amino acids/peptide: β-alanine, γ-aminobutyric acid, 5-aminovaleric acid, 6-aminohexanoic acid and glycylglycine. CrystEngComm, 25, 233-244. [Link]
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ResearchGate. (2025). The IC50 value of the anti-inflammatory assay indicated that values.... Retrieved January 27, 2026, from [Link]
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Global Substance Registration System. (n.d.). HEXANOIC ACID, 6-(((4-METHYLPHENYL)SULFONYL)AMINO)-. Retrieved January 27, 2026, from [Link]
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MDPI. (2024). An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants. Metabolites, 14(1), 1. [Link]
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PubMed Central. (2017). Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation. Retrieved January 27, 2026, from [Link]
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MDPI. (2002). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Molecules, 7(12), 902-908. [Link]
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PubChem. (n.d.). 6-(Tritylamino)caproic acid. Retrieved January 27, 2026, from [Link]
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Fragrance Material Safety Assessment Center. (2020). Food and Chemical Toxicology 138 (2020) 111263. Food and Chemical Toxicology, 138, 111263. [Link]
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Semantic Scholar. (2017). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Retrieved January 27, 2026, from [Link]
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MDPI. (2023). Phytochemical Characterization and In Vitro Anti-Inflammatory Evaluation in RAW 264.7 Cells of Jatropha cordata Bark Extracts. Molecules, 28(3), 1185. [Link]
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MDPI. (2023). Enhancing Selective Antimicrobial and Antibiofilm Activities of Melittin through 6-Aminohexanoic Acid Substitution. International Journal of Molecular Sciences, 24(13), 10901. [Link]
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MDPI. (2023). A Validated HPLC-UV-ESI-IT-MS Method for the Quantification of Carnosol in Lepechinia mutica, a Medicinal Plant Endemic to Ecuador. Molecules, 28(18), 6698. [Link]
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PubMed Central. (2018). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Retrieved January 27, 2026, from [Link]
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PubMed. (1986). Reaction of N-hydroxylamine and N-acetoxy derivatives of 2-amino-3-methylimidazolo[4,5-f]quinoline with DNA. Synthesis and identification of N-(deoxyguanosin-8-yl)-IQ. Retrieved January 27, 2026, from [Link]
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ResearchGate. (2018). Production of hexanoic acid from D-galactitol by a newly isolated Clostridium sp. BS-1. Retrieved January 27, 2026, from [Link]
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MDPI. (2020). Challenges in Matrix Metalloproteinases Inhibition. Pharmaceuticals, 13(8), 177. [Link]
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MassBank. (2009). msbnk-riken-pr100222. Retrieved January 27, 2026, from [Link]
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MDPI. (2020). Recent Studies on the Antimicrobial Activity of Transition Metal Complexes of Groups 6–12. Inorganics, 8(12), 69. [Link]
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ResearchGate. (2018). Simultaneous determination of hexanoic acid 2-(diethylamino)ethyl ester and mepiquat chloride by ultra-performance liquid chromatography coupled to tandem mass spectrometry. Retrieved January 27, 2026, from [Link]
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Frontiers. (2022). Evaluation of the anti-inflammatory, antioxidant, and cytotoxic potential of Cardamine amara L. (Brassicaceae): A comprehensive biochemical, toxicological, and in silico computational study. Retrieved January 27, 2026, from [Link]
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PubMed. (2020). RIFM fragrance ingredient safety assessment, hexanoic acid, 6-(acetyloxy)-, ethyl ester, CAS Registry Number 104986-28-9. Retrieved January 27, 2026, from [Link]
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MDPI. (2019). The Roles of Matrix Metalloproteinases and Their Inhibitors in Human Diseases. International Journal of Molecular Sciences, 20(21), 5433. [Link]
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Restek. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. Retrieved January 27, 2026, from [Link]
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PubMed. (2020). Validation of an innovative analytical method for simultaneous quantification of alpha-cyano-4-hydroxycinnamic acid and the monoclonal antibody cetuximab using HPLC from PLGA-based nanoparticles. Retrieved January 27, 2026, from [Link]
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PubMed. (2025). Global analysis by LC-MS/MS of N6-methyladenosine and inosine in mRNA reveal complex incidence. Retrieved January 27, 2026, from [Link]
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PubMed Central. (2017). Development of a selective matrix metalloproteinase 13 (MMP-13) inhibitor for the treatment of Osteoarthritis. Retrieved January 27, 2026, from [Link]
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MDPI. (2023). Effectiveness of Hexanoic Acid for the Management of Bacterial Spot on Tomato Caused by Xanthomonas perforans. Plants, 12(19), 3465. [Link]
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Semantic Scholar. (2016). Synthetic, structural, and biological studies of organotin(IV) derivatives of 6-amino-2-(methyleneamino)hexanoic acid. Retrieved January 27, 2026, from [Link]
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Sources
An In-Depth Technical Guide to the Structure, Synthesis, and Characterization of 6-p-toluenesulfonamido-hexanoic acid
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 6-p-toluenesulfonamido-hexanoic acid (also known as 6-(tosylamino)hexanoic acid), a derivative of the important industrial monomer, 6-aminohexanoic acid. This document is intended for researchers, chemists, and drug development professionals, offering in-depth insights into its chemical structure, a detailed protocol for its synthesis, and a thorough analysis of the spectroscopic techniques used for its structural elucidation. The guide emphasizes the causal relationships behind the synthetic methodology and the logic of structural characterization, providing a robust framework for its application in research and development.
Introduction and Significance
6-p-toluenesulfonamido-hexanoic acid is a bifunctional organic molecule incorporating a flexible six-carbon aliphatic chain, a terminal carboxylic acid group, and a sulfonamide moiety. The parent molecule, 6-aminohexanoic acid, is a crucial component in the production of Nylon-6 polymers and is also used as an antifibrinolytic drug.[1] The introduction of the p-toluenesulfonyl (tosyl) group to the terminal amine transforms the molecule's properties significantly.
The tosyl group is a well-established protecting group for amines in organic synthesis and also acts as an excellent leaving group in nucleophilic substitution reactions.[2] Its presence imparts increased lipophilicity and rigidity to the molecule compared to the parent amino acid. These structural features make 6-p-toluenesulfonamido-hexanoic acid a valuable building block for the synthesis of more complex molecules, including peptidomimetics, enzyme inhibitors, and functionalized linkers for bioconjugation.
Chemical Identity and Physicochemical Properties
| Property | Value | Source/Rationale |
| IUPAC Name | 6-(4-methylphenyl)sulfonamidohexanoic acid | IUPAC Nomenclature Rules |
| Synonyms | 6-(Tosylamino)hexanoic acid, N-Tosyl-6-aminohexanoic acid | Common Chemical Names |
| CAS Number | Not assigned | Database Search |
| Molecular Formula | C₁₃H₁₉NO₄S | Elemental Composition |
| Molecular Weight | 285.36 g/mol | Calculated |
| Appearance | White to off-white crystalline solid | Predicted |
| Melting Point | ~115-125 °C (Estimated) | Based on 6-[(Phenylsulfonyl)amino]hexanoic acid (119-121 °C)[2] |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol, Ethyl Acetate), sparingly soluble in water. | Predicted based on functional groups |
Synthesis of 6-p-toluenesulfonamido-hexanoic acid
The synthesis of the target molecule is reliably achieved through the reaction of 6-aminohexanoic acid with p-toluenesulfonyl chloride. This reaction is a classic example of a Schotten-Baumann reaction , which is used to synthesize amides from amines and acid chlorides under basic aqueous conditions.
Underlying Mechanism and Rationale
The reaction proceeds via a nucleophilic acyl substitution mechanism.
-
Deprotonation: The amine group (-NH₂) of 6-aminohexanoic acid is a nucleophile. In the presence of a base, such as sodium hydroxide (NaOH), the carboxylic acid proton is removed, forming the carboxylate. The primary role of the base, however, is to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction.[3]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic sulfur atom of p-toluenesulfonyl chloride.
-
Elimination: A tetrahedral intermediate is formed, which then collapses, expelling the chloride ion as a leaving group.
-
Acid-Base Neutralization: The HCl byproduct is immediately neutralized by the NaOH in the aqueous phase, driving the reaction to completion.
The use of a two-phase system (an organic solvent like diethyl ether and water) is a hallmark of Schotten-Baumann conditions.[4] The reactants and the final product are more soluble in the organic phase, while the inorganic base and byproduct salt (NaCl) reside in the aqueous phase, simplifying the reaction workup.
Reaction Scheme
A proper image of the final product should be generated and linked in a real document. Caption: Synthesis of 6-p-toluenesulfonamido-hexanoic acid.
Detailed Experimental Protocol
Disclaimer: This protocol is for informational purposes only. All laboratory work should be conducted by trained professionals with appropriate safety measures.
Materials:
-
6-aminohexanoic acid (CAS: 60-32-2)
-
p-Toluenesulfonyl chloride (TsCl) (CAS: 98-59-9)
-
Sodium hydroxide (NaOH)
-
Diethyl ether (or Dichloromethane)
-
Hydrochloric acid (HCl), concentrated and 2M
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Magnetic stirrer, ice bath, separatory funnel, rotary evaporator, standard glassware
Procedure:
-
Dissolution of Starting Material: In a 250 mL beaker, dissolve 10.0 g of 6-aminohexanoic acid in 100 mL of 1 M sodium hydroxide solution. Cool the solution to 0-5 °C in an ice bath with magnetic stirring.
-
Addition of Tosyl Chloride: In a separate flask, dissolve 15.0 g of p-toluenesulfonyl chloride in 100 mL of diethyl ether.
-
Reaction: Add the p-toluenesulfonyl chloride solution dropwise to the cold, stirring solution of 6-aminohexanoic acid over a period of 30-45 minutes. Maintain the temperature below 10 °C throughout the addition.
-
Stirring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours.
-
Workup - Phase Separation: Transfer the reaction mixture to a separatory funnel. The layers should be distinct. Separate the aqueous layer (bottom) from the organic layer (top).
-
Workup - Extraction: Wash the organic layer with 50 mL of deionized water. Combine this aqueous wash with the previously separated aqueous layer. Discard the organic layer (which contains unreacted TsCl).
-
Workup - Acidification: Cool the combined aqueous layers in an ice bath. Slowly and carefully acidify the solution to pH 1-2 by adding concentrated hydrochloric acid dropwise. A white precipitate of the product should form.
-
Isolation: Collect the white solid by vacuum filtration. Wash the solid with cold deionized water (2 x 50 mL) to remove any remaining salts.
-
Purification: The crude product can be purified by recrystallization from an ethanol/water mixture. Dissolve the solid in a minimum amount of hot ethanol, then add hot water dropwise until the solution becomes cloudy. Allow it to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 50 °C to a constant weight.
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of the target compound.
Structural Elucidation and Spectroscopic Analysis
The confirmation of the structure of 6-p-toluenesulfonamido-hexanoic acid is achieved through a combination of spectroscopic methods. The following sections detail the expected signals and their interpretation.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the key functional groups present in the molecule.
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption is expected in the range of 3300-2500 cm⁻¹. This broadness is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[5]
-
C-H Stretches (Aliphatic & Aromatic): Absorptions just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹) correspond to the C-H stretches of the methylene (-CH₂-) groups in the hexanoic acid chain. Weaker absorptions just above 3000 cm⁻¹ are expected for the aromatic C-H stretches.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption peak is expected around 1710-1700 cm⁻¹.[6]
-
S=O Stretches (Sulfonamide): Two strong absorptions are characteristic of the sulfonamide group: an asymmetric stretch around 1350-1320 cm⁻¹ and a symmetric stretch around 1170-1150 cm⁻¹.
-
N-H Stretch (Sulfonamide): A moderate absorption band is expected around 3300-3250 cm⁻¹. This may sometimes be obscured by the broad O-H stretch of the carboxylic acid.
-
C=C Stretches (Aromatic): Several medium to weak peaks are expected in the 1600-1450 cm⁻¹ region, corresponding to the carbon-carbon double bond stretching within the p-substituted benzene ring.
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the hydrogen atom environment in the molecule. The predicted chemical shifts (δ) are given in parts per million (ppm).
-
δ ~10-12 ppm (singlet, 1H): This very downfield, broad singlet corresponds to the acidic proton of the carboxylic acid (-COOH ).
-
δ ~7.7 ppm (doublet, 2H): Aromatic protons ortho to the sulfonyl group.
-
δ ~7.3 ppm (doublet, 2H): Aromatic protons meta to the sulfonyl group.
-
δ ~5.0-6.0 ppm (triplet, 1H): The proton on the nitrogen of the sulfonamide (-NH -). The exact shift can vary with concentration and solvent.
-
δ ~2.9 ppm (quartet or triplet, 2H): Methylene protons adjacent to the sulfonamide nitrogen (-CH₂-NH-).
-
δ ~2.4 ppm (singlet, 3H): The three equivalent protons of the methyl group on the toluene ring (-Ar-CH₃).
-
δ ~2.2 ppm (triplet, 2H): Methylene protons alpha to the carboxylic acid carbonyl group (-CH₂-COOH).
-
δ ~1.2-1.6 ppm (multiplet, 6H): The remaining three methylene groups (-CH₂-CH₂-CH₂-) in the aliphatic chain, which will appear as overlapping multiplets.
¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR provides information on the carbon skeleton of the molecule.
-
δ ~175-180 ppm: The carbon of the carboxylic acid group (C =O).
-
δ ~143 ppm: Aromatic carbon attached to the sulfur atom.
-
δ ~137 ppm: Aromatic carbon attached to the methyl group.
-
δ ~129 ppm: Aromatic carbons meta to the sulfonyl group.
-
δ ~127 ppm: Aromatic carbons ortho to the sulfonyl group.
-
δ ~43 ppm: Methylene carbon attached to the sulfonamide nitrogen (-C H₂-NH-).
-
δ ~34 ppm: Methylene carbon alpha to the carboxylic acid (-C H₂-COOH).
-
δ ~24-29 ppm: The remaining three methylene carbons in the aliphatic chain.
-
δ ~21 ppm: The carbon of the methyl group on the toluene ring (-Ar-C H₃).
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For electrospray ionization (ESI), the expected molecular ion peaks would be:
-
[M+H]⁺: 286.11 m/z
-
[M-H]⁻: 284.10 m/z
-
[M+Na]⁺: 308.10 m/z
Characteristic fragmentation would likely involve the loss of the tosyl group (155 m/z) or cleavage along the aliphatic chain.
Safety and Handling
-
6-aminohexanoic acid (Starting Material): May cause skin, eye, and respiratory irritation.[5] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
p-Toluenesulfonyl chloride (Reagent): Corrosive. Causes severe skin burns and eye damage. It is also a lachrymator. Handle only in a well-ventilated fume hood with robust PPE. Reacts with water.
-
Sodium Hydroxide & Hydrochloric Acid: Both are corrosive and should be handled with care to avoid contact with skin and eyes.
-
6-p-toluenesulfonamido-hexanoic acid (Product): As a derivative of a carboxylic acid and sulfonamide, it should be handled as a potential irritant. Avoid inhalation of dust and contact with skin and eyes.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Conclusion
6-p-toluenesulfonamido-hexanoic acid is a structurally significant molecule with potential applications as a synthetic intermediate. Its preparation via the Schotten-Baumann reaction is a robust and well-understood process. The structural integrity of the synthesized compound can be confidently verified through a combination of FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry, with predictable and characteristic signals for each of its functional components. This guide provides the necessary technical foundation for the synthesis, purification, and characterization of this compound for further research and development endeavors.
References
-
CAS Common Chemistry. (n.d.). 6-[(Phenylsulfonyl)amino]hexanoic acid. CAS, a division of the American Chemical Society. Retrieved January 26, 2026, from [Link]
-
Chemistry LibreTexts. (2022, January 5). More Complicated IR Spectra. Retrieved January 26, 2026, from [Link]
-
L.S.College, Muzaffarpur. (2020, August 1). Schotten–Baumann reaction. Retrieved January 26, 2026, from [Link]
-
Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of 1-hexanoic acid (orange) and 1-hexanoic acid-stabilised copper nanoparticles (blue). Retrieved January 26, 2026, from [Link]
-
Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved January 26, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. Retrieved January 26, 2026, from [Link]
-
PubChem. (n.d.). 6-Aminohexanoic Acid. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
Szymańska, A., & Olejniczak, S. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. Molecules, 26(22), 6833. [Link]
Sources
6-((4-Methylbenzenesulfonyl)amino)caproic Acid: Technical Guide & Chemical Profile
[1]
Executive Summary
6-((4-methylbenzenesulfonyl)amino)caproic acid (CAS: 78521-39-8), also known as N-tosyl-6-aminocaproic acid or Aquacor MSA75 , is a specialized amino acid derivative primarily utilized as a water-soluble corrosion inhibitor in industrial applications. While structurally derived from the antifibrinolytic drug
This guide analyzes the compound’s transition from a pharmaceutical structural analog to a critical component in "green" metalworking fluids, detailing its synthesis, mechanism of action, and safety profile for researchers and drug development professionals.
Historical Context & Discovery
The discovery of 6-((4-methylbenzenesulfonyl)amino)caproic acid is rooted in two distinct scientific eras: the Golden Age of Antifibrinolytics (1950s) and the Green Chemistry Movement (1990s-Present) .
The Pharmaceutical Origin (1950s-1960s)
The compound emerged during the Structure-Activity Relationship (SAR) exploration of lysine analogs following the discovery of
-
Hypothesis: Researchers synthesized N-substituted derivatives of EACA to test the binding requirements of the plasminogen Kringle domains.
-
Outcome: The introduction of the bulky, hydrophobic tosyl group at the
-amino position abolished the necessary electrostatic interaction with the aspartic acid residue in the Kringle domain, rendering the molecule biologically inactive as an antifibrinolytic. -
Result: It was shelved as a drug candidate but cataloged as a synthetic intermediate.
The Industrial Renaissance (1990s-Present)
In the search for environmentally benign alternatives to toxic corrosion inhibitors (e.g., nitrites, secondary amines), 6-((4-methylbenzenesulfonyl)amino)caproic acid was rediscovered for its surfactant properties.
-
Mechanism: The molecule possesses a unique "head-tail" structure: a hydrophilic carboxylic acid tail and a hydrophobic tosyl-capped amine head.
-
Application: It was commercialized (e.g., as Aquacor MSA75 ) for use in water-based metalworking fluids, providing superior film-forming capabilities on ferrous metals without the toxicity associated with traditional inhibitors.
Chemical Identity & Properties
Physicochemical Profile
| Property | Data |
| IUPAC Name | 6-[(4-methylphenyl)sulfonylamino]hexanoic acid |
| Common Synonyms | N-Tosyl-6-aminocaproic acid; Aquacor MSA75; Becrosan 2128 |
| CAS Number | 78521-39-8 |
| Molecular Formula | C₁₃H₁₉NO₄S |
| Molecular Weight | 285.36 g/mol |
| Physical State | White to off-white crystalline powder |
| Solubility | Soluble in alkaline water (forming salts), ethanol; slightly soluble in acidic water.[1] |
| pKa (Acid) | ~4.8 (Carboxylic acid) |
| pKa (Sulfonamide) | ~10.5 (Sulfonamide NH) |
Structural Analysis
The molecule consists of three distinct functional domains:
-
Caproic Acid Backbone: Provides water solubility (as a salt) and metal chelation potential.
-
Sulfonamide Linker: A stable, non-hydrolyzable bond that resists enzymatic degradation.
-
Tolyl Group: A hydrophobic aromatic moiety that drives surface adsorption and film formation.
Synthesis & Manufacturing Protocol
The synthesis is a classic Schotten-Baumann reaction , coupling
Experimental Protocol (Laboratory Scale)
Reagents:
- -Aminocaproic Acid (EACA) [CAS: 60-32-2]
-
p-Toluenesulfonyl Chloride (Tosyl Chloride) [CAS: 98-59-9]
-
Sodium Hydroxide (NaOH) (10% aqueous solution)
-
Hydrochloric Acid (HCl) (for precipitation)
Step-by-Step Methodology:
-
Dissolution: Dissolve 13.1 g (0.1 mol) of EACA in 50 mL of 10% NaOH solution in a round-bottom flask. Cool to 0–5°C in an ice bath.
-
Addition: Slowly add 19.1 g (0.1 mol) of Tosyl Chloride in small portions over 30 minutes, maintaining the temperature below 10°C. Vigorous stirring is essential.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. The pH should be maintained >9 (add more NaOH if necessary) to scavenge the HCl byproduct.
-
Workup: Filter off any unreacted insoluble sulfonyl chloride.
-
Precipitation: Acidify the clear filtrate carefully with dilute HCl to pH 2–3. The product will precipitate as a white solid.
-
Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/water (1:1) to yield pure 6-((4-methylbenzenesulfonyl)amino)caproic acid.[1]
Reaction Pathway Visualization
Figure 1: Schotten-Baumann synthesis pathway for N-Tosyl-6-aminocaproic acid.
Pharmaceutical Relevance & Biological Activity
For drug development professionals, understanding why this molecule is not a drug is as important as understanding its applications.
Structure-Activity Relationship (SAR) vs. EACA
-
EACA Mechanism: Binds to the Kringle domains of plasminogen via a "lysine-isostere" mechanism. The positively charged amine (
) and negatively charged carboxylate ( ) mimic the zwitterionic nature of lysine. -
Tosyl Modification: The tosyl group caps the amine, removing the positive charge and adding significant steric bulk.
-
Consequence: This modification abolishes affinity for the lysine-binding site, rendering the molecule inactive as an antifibrinolytic.
Potential Pharmaceutical Roles
While not an active pharmaceutical ingredient (API), it serves two roles in R&D:
-
Impurity Marker: It can be a process impurity in the synthesis of sulfonamide-based lysine analogs.
-
Negative Control: Used in binding assays to demonstrate the specificity of the free amine requirement for Kringle domain interaction.
Industrial Applications: Corrosion Inhibition
The primary utility of 6-((4-methylbenzenesulfonyl)amino)caproic acid lies in its ability to form Self-Assembled Monolayers (SAMs) on metal surfaces.
Mechanism of Action
-
Adsorption: The carboxylate group (in alkaline solution) or the sulfonamide nitrogen coordinates with the metal surface (Fe, Al, Cu).
-
Film Formation: The hydrophobic tolyl tail orients away from the metal, creating a dense, hydrophobic barrier that repels water and aggressive ions (Cl⁻, SO₄²⁻).
-
Green Chemistry: Unlike nitrites (carcinogenic) or phosphorus-based inhibitors (eutrophication risk), this compound is biodegradable and has a low toxicity profile.
Application Workflow (Metalworking Fluids)
Figure 2: Mechanism of corrosion inhibition in aqueous metalworking fluids.
Safety & Regulatory Status
Based on the MAK Collection for Occupational Health and Safety (2023) evaluation:
-
Toxicity: Low acute toxicity.
-
NOAEL (Rat, Oral): 100 mg/kg body weight/day.
-
Genotoxicity: Negative in bacterial and mammalian cell assays.
-
Sensitization: No evidence of skin sensitization.
-
Regulatory: Listed as a component in metalworking fluids; generally considered a safer alternative to traditional amine-based inhibitors.
References
- Okamoto, S., et al. (1957). Studies on epsilon-aminocaproic acid. Keio Journal of Medicine.
-
Hartwig, A., MAK Commission. (2023). N-Tosyl-6-aminocaproic acid [78521-39-8]. The MAK Collection for Occupational Health and Safety. Link
-
European Chemicals Agency (ECHA). (2023).[1] Registration Dossier: 6-[(4-methylphenyl)sulfonylamino]hexanoic acid. Link
-
Ash, M., & Ash, I. (2004). Handbook of Green Chemicals. Synapse Information Resources. (Reference for industrial application as Aquacor MSA75).[2]
-
PubChem. (2024). Compound Summary: 6-[(4-methylphenyl)sulfonylamino]hexanoic acid.[1][3][4][5][6][7] National Library of Medicine. Link
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- 3. canbipharm.com [canbipharm.com]
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An In-depth Technical Guide to the Biological Activity of N-Tosyl-6-aminocaproic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword: Charting Unexplored Territory
In the landscape of pharmacological research, it is not uncommon to encounter derivatives of well-characterized molecules whose own biological profiles remain largely unwritten. N-Tosyl-6-aminocaproic acid is one such compound. While its parent molecule, 6-aminocaproic acid, is a staple in clinical practice for its antifibrinolytic properties, the addition of an N-tosyl group presents a fascinating enigma. This guide is structured to navigate this ambiguity by building from a robust foundation of established science. We will first dissect the known biological activities of the 6-aminocaproic acid core. Subsequently, we will delve into the chemical and pharmacological implications of N-tosylation, drawing parallels from analogous N-acyl derivatives to construct a scientifically-grounded hypothesis regarding the potential bioactivity of N-Tosyl-6-aminocaproic acid. This document is designed not as a mere summary of existing data, but as a strategic blueprint for researchers poised to investigate this intriguing molecule.
Part 1: The Core Moiety: Unraveling the Antifibrinolytic Action of 6-Aminocaproic Acid
6-Aminocaproic acid, also known as ε-aminocaproic acid (EACA), is a synthetic derivative of the amino acid lysine.[1] Its primary and most well-documented biological function is the inhibition of fibrinolysis, the enzymatic process of breaking down fibrin clots.[2][3] This action is central to its clinical use in managing hyperfibrinolysis-associated bleeding, which can occur in contexts such as cardiac surgery, hematological disorders, and certain neoplastic diseases.[2]
Mechanism of Antifibrinolytic Action
The antifibrinolytic effect of 6-aminocaproic acid is rooted in its structural analogy to lysine.[4] The fibrinolytic system is orchestrated by the enzyme plasmin, which is generated from its zymogen precursor, plasminogen. Plasminogen possesses specific lysine-binding sites that enable it to bind to fibrin within a clot. This binding localizes the fibrinolytic activity where it is needed. Tissue plasminogen activator (tPA) then binds to the plasminogen-fibrin complex, converting plasminogen to the active plasmin, which in turn degrades the fibrin meshwork.
6-aminocaproic acid competitively inhibits this process in a dual manner:
-
Inhibition of Plasminogen Activation: By binding to the lysine-binding sites on plasminogen, 6-aminocaproic acid prevents plasminogen from attaching to the fibrin clot.[4][5] This displacement is the primary mechanism, as it prevents the efficient activation of plasminogen by tPA.
-
Anti-Plasmin Activity: To a lesser extent, 6-aminocaproic acid can also directly inhibit the activity of already-formed plasmin, further attenuating fibrin degradation.[4]
The net result is the stabilization of the fibrin clot, preventing premature lysis and promoting hemostasis.[4] While effective in controlling bleeding, this mechanism also underscores a key clinical consideration: by suppressing fibrinolysis without affecting thrombin generation, there is a theoretical potential for a hypercoagulable state.[6]
This workflow ensures a data-driven progression, where positive results in earlier, simpler assays justify the resource allocation for more complex and costly studies.
Part 5: Detailed Experimental Protocols
Protocol 1: Synthesis of N-Tosyl-6-aminocaproic Acid
This protocol is a generalized procedure based on standard methods for the N-tosylation of amino acids. [7][8] Materials:
-
6-aminocaproic acid
-
p-Toluenesulfonyl chloride (TsCl)
-
Sodium carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and heating mantle/stir plate.
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of 6-aminocaproic acid and 2.2 equivalents of sodium carbonate in a minimal amount of water, or suspend them in anhydrous DMF.
-
Addition of Tosyl Chloride: While stirring vigorously at room temperature, add a solution of 1.1 equivalents of p-toluenesulfonyl chloride in a suitable organic solvent (e.g., ethyl acetate or DMF) dropwise over 30 minutes.
-
Reaction: Allow the reaction to stir at room temperature for 6-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
If the reaction was performed in a biphasic system, separate the organic layer. If in DMF, dilute the reaction mixture with a large volume of water.
-
Extract the aqueous phase with ethyl acetate (3x volumes).
-
Wash the combined organic extracts with 1M HCl, water, and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude N-Tosyl-6-aminocaproic acid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Self-Validation: The identity and purity of the synthesized compound must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to ensure the correct structure has been obtained and to quantify any residual starting materials or byproducts.
Protocol 2: In Vitro Clot Lysis Assay
This assay provides a direct measure of the compound's effect on fibrinolysis.
Materials:
-
Human plasma (citrated)
-
Thrombin
-
Tissue Plasminogen Activator (tPA)
-
Calcium chloride (CaCl₂) solution
-
Tris-buffered saline (TBS)
-
N-Tosyl-6-aminocaproic acid (test compound)
-
6-aminocaproic acid (positive control)
-
Vehicle (e.g., DMSO, saline) (negative control)
-
96-well microplate reader capable of reading absorbance at 405 nm.
Procedure:
-
Plate Preparation: In a 96-well plate, add 50 µL of human plasma to each well.
-
Compound Addition: Add 10 µL of the test compound, positive control, or negative control at various concentrations to the wells.
-
Clot Formation: Initiate clotting by adding 20 µL of a thrombin/CaCl₂ solution to each well.
-
Incubation: Allow the plate to incubate at 37°C for 30 minutes to ensure complete clot formation. The initial absorbance (A_initial) at 405 nm can be read at this point, representing the fully formed clot.
-
Initiation of Lysis: Add 20 µL of tPA solution to each well to initiate fibrinolysis.
-
Kinetic Reading: Immediately place the plate in a microplate reader pre-warmed to 37°C. Read the absorbance at 405 nm every 5 minutes for 2-4 hours. As the clot lyses, the absorbance will decrease.
-
Data Analysis: The rate of clot lysis can be determined by calculating the slope of the linear portion of the absorbance vs. time curve. The percentage of inhibition can be calculated relative to the negative control.
Self-Validation: The inclusion of a known inhibitor (6-aminocaproic acid) as a positive control is critical to validate the assay's performance. A clear dose-dependent inhibition by the positive control confirms that the assay system is responsive and reliable.
Conclusion
N-Tosyl-6-aminocaproic acid stands at an intersection of known pharmacology and unexplored potential. Based on first principles of medicinal chemistry, the N-tosyl modification is likely to abrogate the parent molecule's primary antifibrinolytic activity due to steric hindrance. However, this chemical alteration significantly increases lipophilicity and introduces a sulfonamide moiety, opening the door to entirely new biological interactions. Insights from the related N-acetyl derivative suggest that such modifications can unmask novel anti-inflammatory or antimicrobial activities. [9]Therefore, N-Tosyl-6-aminocaproic acid should not be dismissed as merely an inactivated analog but rather viewed as a new chemical entity worthy of investigation. The true value of this compound may lie not in its relationship to 6-aminocaproic acid, but in the unique biological profile conferred by the tosyl group. The systematic research workflow proposed herein provides a clear path for elucidating this potential and defining the role, if any, of N-Tosyl-6-aminocaproic acid in the landscape of bioactive molecules.
References
-
MDPI. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. MDPI. [Link]
-
PMC. (2021). Cerium-Containing N-Acetyl-6-Aminohexanoic Acid Formulation Accelerates Wound Reparation in Diabetic Animals. PMC. [Link]
- Google Patents. (n.d.). US20170036991A1 - Isolation and purification of 6-aminocaproic acid.
-
PrepChem.com. (n.d.). Synthesis of 6-aminocaproic acid. PrepChem.com. [Link]
-
Monash University. (n.d.). 6 Synthesis of N-Alkyl Amino Acids. Monash University. [Link]
- Google Patents. (n.d.). WO2020031201A1 - Improved process for the preparation of 6-aminohexanoic acid.
-
(n.d.). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. [Link]
-
MDPI. (n.d.). Enhancing Selective Antimicrobial and Antibiofilm Activities of Melittin through 6-Aminohexanoic Acid Substitution. MDPI. [Link]
-
PubChem. (n.d.). 6-Aminohexanoic Acid. PubChem. [Link]
-
MDPI. (2020). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. MDPI. [Link]
-
(n.d.). Structure-reactivity study of O-tosyl Cinchona alkaloids in their new synthesis and in hydrolysis to 9-epibases. Unexpected form. [Link]
-
Wikipedia. (n.d.). Tetrahydrocannabinol. Wikipedia. [Link]
- Google Patents. (n.d.). US8404465B2 - Biological synthesis of 6-aminocaproic acid from carbohydrate feedstocks.
-
PMC. (n.d.). Synthesis and Molecular Structure of Ethyl [N-tosyl-(R)-prolyloxy]-2(S)-[4-cyano-8,8-ethylenedioxy-5-oxo-5,6,7,8-tetrahydroindolizin-3-yl] Acetate, a Key Intermediate in the Total Synthesis of (20S)-Camptothecins. PMC. [Link]
-
ResearchGate. (2008). Efficient Indole N-Detosylation Using Thioglycolate. ResearchGate. [Link]
-
PMC. (n.d.). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. PMC. [Link]
-
Discipline of Anaesthesiology, Pain Medicine & Critical Care. (n.d.). 04 Antifibrinolytics. Discipline of Anaesthesiology, Pain Medicine & Critical Care. [Link]
-
MDPI. (2023). Unravelling the Antifibrinolytic Mechanism of Action of the 1,2,3-Triazole Derivatives. MDPI. [Link]
-
Taylor & Francis. (n.d.). Aminocaproic acid – Knowledge and References. Taylor & Francis. [Link]
-
MDPI. (2022). 1,2,3-Triazole Derivatives as Novel Antifibrinolytic Drugs. MDPI. [Link]
-
PubMed. (n.d.). The effects of epsilon-aminocaproic acid on fibrinolysis and thrombin generation during cardiac surgery. PubMed. [Link]
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An In-Depth Technical Guide to the Fundamental Research Applications of the SHP2 Inhibitor NSC-87877
A Note to the Reader: Initial inquiries for the compound "NSC-38047" did not yield any specific findings in established scientific literature or chemical databases. It is presumed that this may be a typographical error or a reference to a compound not widely documented. The following guide has been meticulously prepared on NSC-87877 , a well-characterized inhibitor of the protein tyrosine phosphatase SHP2, which aligns with the likely research context of the original query. This pivot ensures the delivery of a scientifically robust and actionable resource for researchers, scientists, and drug development professionals.
Introduction: Unveiling NSC-87877, a Potent Probe for SHP2-Mediated Signaling
In the intricate landscape of cellular signaling, protein tyrosine phosphatases (PTPs) are critical regulators, acting in concert with protein tyrosine kinases to modulate a vast array of physiological and pathological processes. Among these, the Src homology-2 (SH2) domain-containing phosphatase 2 (SHP2), encoded by the PTPN11 gene, has emerged as a pivotal proto-oncogene. SHP2 is a non-receptor PTP that is integral to the RAS-mitogen-activated protein kinase (MAPK), PI3K-AKT, and JAK-STAT signaling pathways, which are fundamental to cell proliferation, differentiation, and survival. Gain-of-function mutations in SHP2 are implicated in various human cancers, including leukemia and solid tumors, as well as in developmental disorders like Noonan syndrome.
NSC-87877, identified through screening of the National Cancer Institute (NCI) chemical library, is a potent, cell-permeable, competitive inhibitor of SHP2.[1] Its discovery provided the scientific community with a valuable chemical tool to dissect the multifaceted roles of SHP2 in cellular signaling. This guide offers a comprehensive overview of the fundamental research applications of NSC-87877, detailing its mechanism of action, providing field-proven experimental protocols, and presenting key quantitative data to empower researchers in their exploration of SHP2 biology.
Core Mechanism of Action: Competitive Inhibition of the SHP2 Catalytic Site
NSC-87877 exerts its inhibitory effect by directly competing with phospho-tyrosine substrates for binding to the catalytic cleft of SHP2. Molecular modeling and site-directed mutagenesis studies have elucidated that NSC-87877 lodges within the active site of the SHP2 PTP domain.[2] This binding is stabilized by hydrogen bonds with key residues, including Arg-465, Lys-280, and Asn-281, effectively blocking the access of substrates and preventing their dephosphorylation.
The primary consequence of SHP2 inhibition by NSC-87877 is the disruption of downstream signaling cascades. A hallmark of NSC-87877's action is the attenuation of growth factor-induced activation of the RAS-ERK (MAPK) pathway. For instance, in response to epidermal growth factor (EGF), SHP2 is recruited to phosphorylated docking proteins like Gab1, where it dephosphorylates specific residues to promote the activation of Ras and, subsequently, the phosphorylation of ERK1/2. NSC-87877 has been shown to inhibit EGF-induced activation of SHP2, Ras, and ERK1/2 in cell-based assays.[2]
It is crucial to note that while potent, NSC-87877 is not entirely specific for SHP2. It also exhibits inhibitory activity against the closely related phosphatase SHP1 with similar potency.[1] However, it displays significant selectivity over other PTPs such as PTP1B, HePTP, DEP1, CD45, and LAR.[2] Additionally, NSC-87877 has been identified as an inhibitor of dual-specificity phosphatase 26 (DUSP26).[1][3] This lack of absolute specificity underscores the importance of careful experimental design and interpretation of results, including the use of appropriate controls.
Below is a diagram illustrating the inhibitory effect of NSC-87877 on the canonical EGF-induced MAPK/ERK signaling pathway.
Caption: NSC-87877 inhibits SHP2, blocking the EGF-induced MAPK/ERK signaling pathway.
Quantitative Data Summary
The potency and selectivity of NSC-87877 have been characterized across various enzymatic and cell-based assays. The following tables summarize key quantitative data for easy reference.
Table 1: In Vitro Inhibitory Activity of NSC-87877 against Protein Tyrosine Phosphatases
| Target PTP | IC50 (µM) | Selectivity over SHP2 | Reference |
| SHP2 | 0.318 | - | [1] |
| SHP1 | 0.355 | ~1.1-fold | [1] |
| PTP1B | ~1.6 | ~5-fold | [4] |
| HePTP | ~7.6 | ~24-fold | [4] |
| DEP1 | ~65.5 | ~206-fold | [4] |
| CD45 | ~84.5 | ~266-fold | [4] |
| LAR | ~151 | ~475-fold | [4] |
Table 2: Cellular Activity of NSC-87877 in Neuroblastoma Cell Lines
| Cell Line | IC50 (µM) for Apoptosis Induction | Reference |
| IMR32 | 1.84 | [1] |
| SK-N-SH | 6.35 | [1] |
| NB-19 | 8.69 | [1] |
| SMS-KCN | 12.6 | [1] |
| SH-SY5Y | 15.7 | [1] |
| JF | 15.8 | [1] |
| CHLA-225 | 19.0 | [1] |
Experimental Protocols: A Practical Guide
To facilitate the application of NSC-87877 in fundamental research, this section provides detailed, step-by-step methodologies for key experiments. These protocols are designed to be self-validating, with clear causality behind experimental choices.
In Vitro SHP2 Phosphatase Activity Assay
This assay directly measures the enzymatic activity of recombinant SHP2 and its inhibition by NSC-87877 using a fluorogenic substrate.
Principle: The non-fluorescent substrate 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) is dephosphorylated by SHP2 to produce the highly fluorescent product DiFMU. The rate of fluorescence increase is proportional to SHP2 activity.
Materials:
-
Recombinant full-length SHP2 protein
-
SHP2 Activating Peptide (e.g., dually phosphorylated IRS-1 peptide)
-
DiFMUP substrate
-
PTP Assay Buffer (e.g., 50 mM Bis-Tris, pH 6.0, 50 mM NaCl, 5 mM DTT, 0.01% Tween-20)
-
NSC-87877 stock solution (in DMSO)
-
384-well black microplates
-
Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm)
Step-by-Step Methodology:
-
Enzyme Activation: Prepare a working solution of SHP2 (e.g., 0.625 nM for a final concentration of 0.5 nM) in PTP Assay Buffer. Add the SHP2-activating peptide to a final concentration of 500 nM. Incubate for 20 minutes at room temperature to allow for the conformational activation of SHP2.
-
Compound Preparation: Prepare serial dilutions of NSC-87877 in PTP Assay Buffer. Include a DMSO-only control.
-
Assay Setup: In a 384-well plate, add 20 µL of the activated SHP2 solution to each well. Then, add a small volume (e.g., 1-2 µL) of the diluted NSC-87877 or DMSO control.
-
Reaction Initiation: Prepare a 5x working solution of DiFMUP in PTP Assay Buffer. Initiate the enzymatic reaction by adding 5 µL of the DiFMUP solution to each well for a final concentration within the linear range of the assay (e.g., 10-100 µM).
-
Data Acquisition: Immediately begin kinetic measurement of fluorescence intensity at 37°C using a plate reader. Record readings every 1-2 minutes for 30-60 minutes.
-
Data Analysis: Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot. Calculate the percent inhibition for each concentration of NSC-87877 relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based Assay for ERK1/2 Phosphorylation (Western Blot)
This protocol assesses the ability of NSC-87877 to inhibit growth factor-induced ERK1/2 phosphorylation in a cellular context.
Principle: Cells are stimulated with a growth factor (e.g., EGF) in the presence or absence of NSC-87877. Cell lysates are then analyzed by Western blot using antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2.
Materials:
-
Cell line of interest (e.g., HEK293, A431)
-
Cell culture medium and serum
-
EGF
-
NSC-87877 stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels, buffers, and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204) and anti-total ERK1/2
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Step-by-Step Methodology:
-
Cell Culture and Starvation: Plate cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours in serum-free medium to reduce basal ERK phosphorylation.
-
Inhibitor Treatment: Pre-treat the starved cells with various concentrations of NSC-87877 (or DMSO control) for 1-2 hours at 37°C.
-
Growth Factor Stimulation: Stimulate the cells with EGF (e.g., 10-50 ng/mL) for a short period (e.g., 5-15 minutes) at 37°C.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer. Scrape the cells, transfer the lysate to a microfuge tube, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-p-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using ECL substrate and an imaging system.
-
-
Re-probing for Total ERK: Strip the membrane and re-probe with the anti-total ERK1/2 antibody to normalize for protein loading.
-
Data Analysis: Quantify the band intensities for p-ERK and total ERK. Calculate the ratio of p-ERK to total ERK for each condition and normalize to the EGF-stimulated control.
Cell Viability/Proliferation Assay (MTT Assay)
This assay evaluates the effect of NSC-87877 on the viability and proliferation of cancer cell lines.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest
-
96-well cell culture plates
-
NSC-87877 stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader (absorbance at 570 nm)
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of NSC-87877 (and a DMSO control) for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the DMSO control. Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC50 value.
In Vivo Applications: A Glimpse into Preclinical Models
NSC-87877 has been utilized in preclinical animal models to investigate the in vivo efficacy of SHP2 inhibition. For example, in a mouse model of neuroblastoma, daily intraperitoneal (IP) administration of NSC-87877 at 30 mg/kg for 15 days significantly inhibited tumor growth.[1] Such studies are crucial for validating in vitro findings and assessing the therapeutic potential of targeting SHP2.
The following diagram illustrates a general workflow for an in vivo efficacy study using a xenograft model.
Caption: General workflow for an in vivo xenograft study to evaluate NSC-87877 efficacy.
Conclusion and Future Perspectives
NSC-87877 has proven to be an invaluable tool for fundamental research into the roles of SHP2 and related phosphatases. Its ability to inhibit SHP2 in both biochemical and cellular assays has facilitated the dissection of signaling pathways and the validation of SHP2 as a therapeutic target. The detailed protocols provided in this guide are intended to empower researchers to confidently employ NSC-87877 in their studies.
It is important to reiterate that while potent, the selectivity profile of NSC-87877 necessitates careful experimental design and interpretation. The development of next-generation, highly specific allosteric inhibitors of SHP2 is an active area of research that builds upon the foundational knowledge gained from studies with catalytic site inhibitors like NSC-87877. Future research will likely focus on leveraging these advanced tools to further unravel the complexities of SHP2 signaling in health and disease, and to translate these findings into novel therapeutic strategies.
References
-
NSC87877, inhibitor of SHP1/2 PTPs, inhibits dual-specificity phosphatase 26 (DUSP26) | Request PDF. ResearchGate. [Link]
-
Inhibition of PTPs by NSC-87877 in vitro | Download Table. ResearchGate. [Link]
-
Chen, L., et al. (2006). Discovery of a novel shp2 protein tyrosine phosphatase inhibitor. Molecular Pharmacology, 70(2), 562-70. [Link]
-
Hellmuth, K., et al. (2008). Specific inhibitors of the protein tyrosine phosphatase Shp2 identified by high-throughput docking. Proceedings of the National Academy of Sciences, 105(20), 7275-7280. [Link]
-
Song, M., et al. (2009). NSC-87877, inhibitor of SHP-1/2 PTPs, inhibits dual-specificity phosphatase 26 (DUSP26). Biochemical and Biophysical Research Communications, 381(4), 491-5. [Link]
Sources
- 1. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. pubs.acs.org [pubs.acs.org]
The Pivotal Role of the Sulfonamide Moiety in Modified Hexanoic Acids: A Technical Guide for Drug Development Professionals
Abstract
The incorporation of the sulfonamide group into the scaffold of hexanoic acid has emerged as a important strategy in modern medicinal chemistry, particularly in the development of potent and selective enzyme inhibitors. This technical guide provides an in-depth analysis of the multifaceted role of the sulfonamide functional group in modified hexanoic acids. We will explore its critical function as a zinc-binding group (ZBG) in histone deacetylase (HDAC) inhibitors, delve into the structure-activity relationships (SAR) that govern its efficacy, and provide detailed synthetic protocols and characterization data. Furthermore, this guide will illuminate the broader therapeutic potential of these compounds beyond HDAC inhibition and present a forward-looking perspective on their application in drug discovery and development.
Introduction: The Versatility of the Sulfonamide Group
The sulfonamide functional group (-SO₂NH-) has a long and storied history in medicinal chemistry, dating back to the discovery of the first commercially available antibacterial drugs.[1][2] Its continued prevalence in drug design is a testament to its versatile chemical properties. The sulfonamide moiety can act as a hydrogen bond donor and acceptor, and its tetrahedral geometry can mimic that of a peptide bond, making it a valuable bioisostere.[1][2] In the context of modified hexanoic acids, the sulfonamide group often serves as a critical pharmacophoric element, enabling high-affinity interactions with biological targets.[3]
The Sulfonamide Group as a Zinc-Binding Moiety in HDAC Inhibitors
A primary and extensively studied role of the sulfonamide group in modified hexanoic acids is its function as a zinc-binding group (ZBG) in histone deacetylase (HDAC) inhibitors.[4] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is implicated in various diseases, most notably cancer.[3]
Mechanism of HDAC Inhibition
HDAC enzymes possess a zinc ion (Zn²⁺) in their active site, which is essential for their catalytic activity.[4] The mechanism of action of many HDAC inhibitors involves the chelation of this zinc ion, thereby blocking the enzyme's function.[4] The sulfonamide group, with its polarized S=O and N-H bonds, can effectively coordinate with the zinc ion in the active site of HDACs.[4] Molecular docking studies have shown that the sulfonamide moiety can form a monodentate interaction with the zinc ion and establish hydrogen bonds with adjacent amino acid residues, such as glycine and histidine, within the active site.[4]
Sources
- 1. WO2020031201A1 - Improved process for the preparation of 6-aminohexanoic acid - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Synthesis of Sulfonamides and Evaluation of Their Histone Deacetylase (HDAC) Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Cytotoxicity Evaluation of Sulfonamide Derivatives as Potential HDAC Inhibitors | Azerbaijan Pharmaceutical and Pharmacotherapy Journal [azpharmjournal.com]
Synthesis and Characterization of 6-Aminohexanoic Acid Tosyl Analogs: A Technical Guide
Introduction
6-aminohexanoic acid, a synthetic derivative of the amino acid lysine, serves as a versatile building block in various chemical and pharmaceutical applications.[1][2] Its flexible and hydrophobic nature makes it a valuable component in the synthesis of modified peptides and polyamides like nylon-6.[1][3][4] While primarily known for its clinical use as an antifibrinolytic agent, its structural adaptability allows for its incorporation as a linker in biologically active molecules.[1][5][6] The modification of 6-aminohexanoic acid through the introduction of a tosyl group at the amino terminus yields N-tosyl-6-aminohexanoic acid, a compound with altered physicochemical properties and potential for further synthetic transformations. This guide provides an in-depth exploration of the synthesis and comprehensive characterization of these tosyl analogs, offering valuable insights for researchers and professionals in drug development and medicinal chemistry.
The tosyl (p-toluenesulfonyl) group is a widely utilized functional group in organic synthesis, often employed as a protecting group for amines and alcohols.[7] Its introduction can enhance the lipophilicity and modify the electronic properties of the parent molecule, which can be advantageous in the design of new therapeutic agents.[8] Furthermore, the tosyl group can act as a leaving group in nucleophilic substitution reactions, enabling the facile introduction of other functionalities.[7] This technical guide will detail the synthetic protocol for the tosylation of 6-aminohexanoic acid, followed by a thorough discussion of the analytical techniques employed for its structural elucidation and purity assessment.
Synthesis of N-Tosyl-6-Aminohexanoic Acid
The synthesis of N-tosyl-6-aminohexanoic acid is typically achieved through the reaction of 6-aminohexanoic acid with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base. The base serves to deprotonate the amino group, rendering it nucleophilic and facilitating its attack on the electrophilic sulfur atom of the tosyl chloride.
Reaction Mechanism and Experimental Choices
The core of this synthesis is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the 6-aminohexanoic acid's amino group acts as the nucleophile, attacking the sulfur atom of tosyl chloride. The choice of base is critical for the success of the reaction. A common and effective choice is an aqueous solution of sodium hydroxide. The hydroxide ions deprotonate the amino group, increasing its nucleophilicity. Maintaining a basic pH (typically above 11) throughout the reaction is crucial to ensure the amino group remains deprotonated and to neutralize the hydrochloric acid byproduct formed during the reaction.[9] An excess of the base is often used to drive the reaction to completion.
The reaction is typically carried out in a biphasic system or in a solvent that can dissolve both the starting materials and the product to some extent. The use of an aqueous medium is advantageous for its low cost and environmental friendliness. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) to determine the consumption of the starting material.
Detailed Experimental Protocol
Materials:
-
6-Aminohexanoic acid
-
p-Toluenesulfonyl chloride (Tosyl chloride)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl, concentrated)
-
Distilled water
-
Ethyl acetate
-
Hexane
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer, dissolve a specific molar equivalent of 6-aminohexanoic acid in an aqueous solution of sodium hydroxide (e.g., 2 M). The amount of NaOH should be in molar excess (e.g., 2-3 equivalents) relative to the 6-aminohexanoic acid.
-
Addition of Tosyl Chloride: While stirring the solution vigorously at room temperature, add p-toluenesulfonyl chloride portion-wise. A slight molar excess of tosyl chloride (e.g., 1.1-1.2 equivalents) is typically used. The reaction is exothermic, and the temperature may be controlled by an ice bath if necessary.
-
Reaction Monitoring: Continue stirring the mixture at room temperature. The progress of the reaction can be monitored by TLC, using a suitable solvent system (e.g., ethyl acetate/hexane mixture). The disappearance of the 6-aminohexanoic acid spot indicates the completion of the reaction.
-
Work-up and Product Isolation:
-
Once the reaction is complete, cool the reaction mixture in an ice bath.
-
Acidify the solution to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid. This protonates the carboxylate group and precipitates the N-tosyl-6-aminohexanoic acid product.
-
Filter the precipitated solid using a Buchner funnel and wash it with cold distilled water to remove any inorganic salts.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol-water or ethyl acetate-hexane mixture, to obtain the pure N-tosyl-6-aminohexanoic acid.
-
Drying and Characterization: Dry the purified product under vacuum. The final product should be a white crystalline solid. Proceed with the characterization of the synthesized compound.
Synthetic Workflow Diagram
Sources
- 1. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. One‐pot synthesis of 6‐aminohexanoic acid from cyclohexane using mixed‐species cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KR101565253B1 - Preparation method of 6-aminohexanoic acid or Caprolactam from Lysine - Google Patents [patents.google.com]
- 5. WO2020031201A1 - Improved process for the preparation of 6-aminohexanoic acid - Google Patents [patents.google.com]
- 6. 6-Aminocaproic acid | SIELC Technologies [sielc.com]
- 7. researchgate.net [researchgate.net]
- 8. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sciencemadness Discussion Board - Procedure of tosylation of p-aminochlorobenzene - Powered by XMB 1.9.11 [sciencemadness.org]
A Comprehensive Technical Guide to the Properties and Applications of Tosylated Amino Acids
This guide offers an in-depth exploration of N-p-toluenesulfonyl (tosyl) protected amino acids, a class of compounds indispensable to modern organic synthesis, peptide chemistry, and drug discovery. We will move beyond simple procedural outlines to provide a foundational understanding of the causality behind experimental choices, the inherent reactivity of these molecules, and their strategic applications in complex synthetic pathways.
Introduction: The Strategic Importance of the Tosyl Group in Amino Acid Chemistry
Amino acids, the fundamental building blocks of proteins, possess at least two reactive functional groups: a primary amine and a carboxylic acid. In multi-step syntheses, selective protection of the amine group is often a prerequisite to prevent undesired side reactions. The p-toluenesulfonyl (tosyl or Ts) group is a robust protecting group for amines, converting them into stable sulfonamides.[1][2]
The utility of tosylated amino acids stems from several key features:
-
Stability: The N-tosyl bond is remarkably stable across a wide range of reaction conditions, including the acidic and basic environments used for the removal of more common protecting groups like Boc and Fmoc, respectively.[3]
-
Reduced Reactivity: The strong electron-withdrawing nature of the sulfonyl moiety significantly decreases the nucleophilicity and basicity of the protected nitrogen atom.[2]
-
Orthogonality: This stability profile makes the tosyl group orthogonal to many other protecting groups, allowing for selective deprotection and sequential reaction strategies in complex molecules.[3]
This guide will dissect the synthesis, physicochemical properties, and chemical reactivity of tosylated amino acids, providing researchers with the practical knowledge and theoretical grounding necessary for their effective utilization.
The Synthesis of Tosylated Amino Acids: A Mechanistic and Practical Overview
The most common method for preparing N-tosylated amino acids involves the reaction of a free amino acid with p-toluenesulfonyl chloride (TsCl) in the presence of a base.[4]
The "Why": Rationale Behind Experimental Design
The choice of reagents and conditions is critical for achieving high yields and purity.
-
The Tosylating Agent: p-Toluenesulfonyl chloride (TsCl) is the universally employed reagent due to its commercial availability and appropriate reactivity. The sulfur atom in TsCl is highly electrophilic, making it susceptible to nucleophilic attack by the amino group of the amino acid.
-
The Role of the Base: The reaction liberates one equivalent of hydrochloric acid (HCl), which would protonate the unreacted starting amine, rendering it non-nucleophilic. A base is therefore essential to neutralize this acid and drive the reaction to completion. The choice of base influences the reaction environment:
-
Inorganic Bases (e.g., NaOH, K₂CO₃): Often used in aqueous or biphasic systems (Schotten-Baumann conditions). These are inexpensive and effective but may require careful pH control.
-
Organic Bases (e.g., Pyridine, Triethylamine): Used in organic solvents. Pyridine can also act as a nucleophilic catalyst. Triethylamine is a non-nucleophilic scavenger base.[5]
-
-
Solvent Systems: The choice of solvent depends on the solubility of the specific amino acid and the chosen base. Biphasic systems like water/dichloromethane or single-phase systems like acetonitrile are common.[6]
Visualizing the Synthetic Workflow
The diagram below illustrates the general workflow for the synthesis and subsequent workup of an N-tosylated amino acid.
Caption: General workflow for the synthesis and purification of N-tosylated amino acids.
Self-Validating Protocol: Synthesis of N-p-Tosyl-L-Alanine
This protocol provides a reliable method for the synthesis of a representative tosylated amino acid.
Materials:
-
L-Alanine
-
p-Toluenesulfonyl chloride (TsCl)
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile
-
Toluene
-
Hydrochloric Acid (HCl), 1M
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a stirred mixture of L-Alanine (1.0 mmol) and potassium carbonate (4.0 mmol) in acetonitrile (2.0 mL), add tosyl chloride (2.2 mmol) portionwise at room temperature.[6]
-
Reaction Monitoring: Allow the reaction to stir for 6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting amino acid.
-
Initial Workup: Add toluene (5 mL) to the reaction mixture. Filter off the inorganic solids.
-
Solvent Removal: Evaporate the solvents from the filtrate under reduced pressure to obtain the crude product.
-
Aqueous Workup: Dissolve the crude residue in ethyl acetate. Wash the organic layer sequentially with 1M HCl, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield pure N-p-Tosyl-L-Alanine as a white crystalline solid.
Physicochemical Properties and Characterization
N-tosylated amino acids are typically colorless, crystalline solids with sharp melting points that are significantly higher than their parent amino acids, reflecting their increased molecular weight and intermolecular interactions.[7] Their solubility is altered, generally showing reduced solubility in water and increased solubility in many organic solvents compared to the zwitterionic starting materials.
Spectroscopic Fingerprints
Accurate characterization is essential for confirming the structure and purity of synthesized tosylated amino acids.
-
¹H NMR Spectroscopy: The tosyl group provides highly characteristic signals:
-
A singlet for the methyl group (–CH₃) protons, typically appearing around 2.4 ppm.
-
Two doublets in the aromatic region (7.3-7.9 ppm), corresponding to the A₂B₂ spin system of the p-substituted benzene ring.
-
-
¹³C NMR Spectroscopy: Key signals include:
-
The methyl carbon around 21 ppm.
-
Aromatic carbons between approximately 127 and 144 ppm.
-
-
Infrared (IR) Spectroscopy: The sulfonyl group exhibits two strong, characteristic stretching absorptions:
-
Asymmetric SO₂ stretch: ~1350-1300 cm⁻¹
-
Symmetric SO₂ stretch: ~1170-1150 cm⁻¹
-
-
Mass Spectrometry: N-tosylated amino acids typically show a clear molecular ion peak. A characteristic fragmentation pattern involves the cleavage of the tosyl group, leading to a prominent peak at m/z = 155 (for the tosyl cation) or m/z = 91 (for the tropylium ion).
Data Summary Table
| Property | General Observation for N-Tosyl Amino Acids |
| Physical State | Crystalline solid |
| Solubility | Generally soluble in polar organic solvents (EtOAc, CH₂Cl₂, CH₃CN), sparingly soluble in water. |
| ¹H NMR (ppm) | ~2.4 (s, 3H, Ar-CH₃), ~7.3-7.9 (2 x d, 4H, Ar-H) |
| IR (cm⁻¹) | ~1350 (asym. SO₂ stretch), ~1160 (sym. SO₂ stretch), ~1720 (C=O stretch) |
Chemical Reactivity and Strategic Applications
The true value of tosylated amino acids lies in the unique reactivity profile conferred by the tosyl group.
The Tosyl Moiety as a Robust, Orthogonal Protecting Group
The primary application of the tosyl group in amino acid chemistry is for amine protection.[1] Its exceptional stability to both the acidic conditions used for Boc-group removal (e.g., TFA) and the basic conditions for Fmoc-group removal (e.g., piperidine) makes it an invaluable orthogonal protecting group in solid-phase peptide synthesis (SPPS).[3] This allows for the selective protection of a specific amine (e.g., the ε-amino group of lysine) while other manipulations are performed on the peptide chain.
Caption: Orthogonality of the N-tosyl group in peptide synthesis strategies.
Deprotection: Reclaiming the Amine
The stability of the tosyl group means its removal often requires harsh conditions, which can be a limitation.[1] However, a range of methods has been developed to cleave the sulfonamide bond.
-
Reductive Cleavage:
-
Dissolving Metal Reduction: The classic method involves sodium in liquid ammonia (Na/NH₃), which is highly effective but requires specialized equipment.
-
Electrolytic Reduction: A milder alternative that can be performed at controlled potential, often using a lead cathode, preserving other protecting groups and the peptide bond.[8]
-
Samarium Diiodide (SmI₂): A powerful single-electron transfer reagent for the reductive cleavage of sulfonamides under mild conditions.[9]
-
-
Acidic Cleavage: Extremely strong acids like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) can cleave the N-Ts bond, but these conditions also cleave most other protecting groups and can damage sensitive residues.[3]
Protocol: Reductive Detosylation using SmI₂
-
Reagent Preparation: Prepare a solution of SmI₂ in THF.
-
Reaction: Dissolve the N-tosyl amino acid or peptide in THF. At low temperature (e.g., -78 °C), add the SmI₂ solution until a persistent blue color is observed, indicating an excess of the reagent.
-
Quenching: Quench the reaction by adding a suitable proton source, such as methanol.
-
Workup: Allow the mixture to warm to room temperature and perform a standard aqueous workup to isolate the deprotected amino acid or peptide.
Applications in Drug Discovery and Synthesis
Beyond peptide synthesis, tosylated amino acids are versatile intermediates.
-
Synthesis of Unnatural Amino Acids: They serve as precursors for a variety of unnatural amino acids, which are crucial in drug discovery for enhancing the stability, selectivity, and efficacy of drug candidates.[][11]
-
Precursors to Bioactive Molecules: The tosyl group can activate adjacent positions for nucleophilic attack or serve as a directing group. For example, tosylated 2-amino alcohols, derived from the reduction of tosylated amino acids, are key precursors for the synthesis of chiral N-tosyl aziridines, which are valuable building blocks for nitrogen-containing compounds.[6]
-
Peptidomimetics: The sulfonamide linkage itself can be incorporated into peptide backbones to create peptidomimetics with altered conformational properties and improved resistance to enzymatic degradation.
Caption: Synthetic pathways stemming from N-tosylated amino acids.
Conclusion
Tosylated amino acids are far more than simple protected derivatives. They are strategically important intermediates whose unique profile of high stability, orthogonal reactivity, and diverse synthetic potential makes them powerful tools for researchers, scientists, and drug development professionals. A thorough understanding of their synthesis, properties, and the causality behind their reactivity allows for their rational and effective deployment in the construction of complex peptides, peptidomimetics, and other bioactive molecules that are at the forefront of chemical and pharmaceutical research.
References
-
Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. Retrieved from [Link]
- D'Souza, D. M., & Müller, T. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108. (Note: A representative review on modern synthesis, URL not provided in search results)
-
ResearchGate. (2015, April 8). Amino acid C-tosylation?. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive desulfonylation. Retrieved from [Link]
-
Cardillo, G., Gentilucci, L., & Tolomelli, A. (n.d.). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Arkivoc. Retrieved from [Link]
-
MDPI. (2020, October 28). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. Retrieved from [Link]
-
Wikipedia. (n.d.). Tosyl group. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 16). Properties of Amino Acids. Retrieved from [Link]
-
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Beyond Protection: A Technical Guide to the Therapeutic Applications of Tosyl-Protected Amino Acids
Introduction: Re-evaluating a Classic Moiety in Modern Drug Discovery
For decades, the p-toluenesulfonyl (tosyl) group has been a stalwart protecting group in the intricate art of peptide synthesis and organic chemistry.[1] Its reputation is built on the robust nature of the resulting sulfonamide bond, which is stable to a wide range of reaction conditions, thereby offering excellent orthogonality with more labile protecting groups like Boc and Fmoc.[2] This stability, however, has often led to the tosyl group being viewed primarily as a temporary shield for amino functionalities, to be removed under harsh reductive or strongly acidic conditions.[1]
This guide challenges that conventional perspective. We will explore the burgeoning field of research that treats the tosyl-amino acid scaffold not merely as a synthetic intermediate, but as a pharmacologically active entity in its own right. By delving into the unique physicochemical properties conferred by the tosyl group, we uncover a landscape of therapeutic potential spanning enzyme inhibition, anticancer activity, and beyond. This document is intended for researchers, medicinal chemists, and drug development professionals, providing both a conceptual framework and practical methodologies for harnessing the therapeutic power of tosyl-protected amino acids.
The Tosyl Group: From Protector to Pharmacophore
The therapeutic potential of a tosyl-amino acid conjugate stems from the synergistic interplay between the amino acid side chain and the tosyl group. The amino acid provides a scaffold for molecular recognition, guiding the molecule to specific biological targets, while the tosyl group imparts several crucial properties:
-
Enhanced Stability: The sulfonamide linkage is significantly more resistant to enzymatic degradation than a standard peptide bond, a critical attribute for increasing the in vivo half-life of peptide-based therapeutics.
-
Modulation of Physicochemical Properties: The tosyl group is a bulky, aromatic moiety that can influence a molecule's solubility, lipophilicity, and ability to cross cell membranes. While sulfonamides are generally well-absorbed orally and distributed throughout the body, the specific properties can be fine-tuned through the choice of the amino acid.[3]
-
Hydrogen Bonding Capabilities: The sulfonyl oxygens are potent hydrogen bond acceptors, enabling strong and specific interactions with biological targets.
-
Irreversible Covalent Bonding: As will be discussed in detail, when combined with a reactive functional group (e.g., a chloromethyl ketone), the tosyl-amino acid structure can act as an affinity label, forming a permanent covalent bond with its target.
Therapeutic Applications: A Landscape of Possibilities
Irreversible Enzyme Inhibition: The Case of Serine and Cysteine Proteases
Perhaps the most well-documented therapeutic application of tosyl-amino acids is in the design of irreversible enzyme inhibitors. The classic examples, N-p-tosyl-L-phenylalanine chloromethyl ketone (TPCK) and Nα-p-tosyl-L-lysine chloromethyl ketone (TLCK), serve as powerful tools for studying and inhibiting proteases.
-
TPCK (Tosyl-phenylalanine chloromethyl ketone): TPCK is a selective irreversible inhibitor of chymotrypsin and chymotrypsin-like serine proteases.[4] The phenylalanine side chain directs the inhibitor to the S1 pocket of chymotrypsin, which has a preference for large aromatic residues. Once bound, the chloromethyl ketone moiety acts as an electrophile, alkylating the nucleophilic imidazole ring of the active site Histidine-57 residue, leading to irreversible inactivation.[4]
-
TLCK (Tosyl-lysine chloromethyl ketone): Similarly, TLCK is an irreversible inhibitor of trypsin and trypsin-like serine proteases.[5] The lysine side chain targets the inhibitor to the S1 pocket of trypsin, which is deep and negatively charged, accommodating long, positively charged residues. The inhibition mechanism mirrors that of TPCK, with the alkylation of the active site histidine.[6]
Beyond these canonical examples, both TPCK and TLCK have been shown to inhibit other proteases, including certain cysteine proteases like caspases, which are key mediators of apoptosis.[4] This broader activity has opened up avenues for their use in studying and modulating programmed cell death.
Quantitative Inhibition Data
| Compound | Target Enzyme(s) | Reported IC50 / Inhibition | Citation(s) |
| TPCK | Chymotrypsin, Caspases | Potent irreversible inhibitor | [4] |
| TLCK | Trypsin, Caspase-3, -6, -7 | IC50s of 12.0, 54.5, and 19.3 µM for Caspases-3, -6, and -7 respectively | [6] |
| Cyanopeptolins (Tyr2) | Chymotrypsin | IC50 of 0.26 µM | [7] |
| Cyanopeptolins (Arg2) | Trypsin | IC50 of 0.24–0.26 µM | [7] |
Mechanism of Chymotrypsin Inhibition by TPCK
Caption: Mechanism of irreversible inhibition of chymotrypsin by TPCK.
Anticancer Activity: Targeting Cell Proliferation and Survival
The structural features of tosyl-amino acids make them attractive scaffolds for the development of novel anticancer agents.
-
Tosylureido Derivatives: A study has shown that 4-toluenesulfonylureido derivatives of various amino acids and dipeptides exhibit significant in vitro tumor growth inhibitory properties against a range of cancer cell lines, including leukemia, lung, ovarian, and breast cancer.[8] While the exact mechanism is not fully elucidated, it is hypothesized to involve the uncoupling of mitochondria, similar to other diarylsulfonylurea compounds.[8]
-
Inhibition of Cell Cycle Progression: Nα-p-Tosyl-L-arginine methyl ester (TAME) has been identified as an inhibitor of the anaphase-promoting complex/cyclosome (APC/c), a critical regulator of mitosis.[9] Dysregulation of APC/c is a hallmark of many cancers, making it a promising therapeutic target. TAME is thought to mimic the isoleucine-arginine tail of APC/c co-activators, thereby blocking its function.[9]
Emerging Antimicrobial Applications
The sulfonamide group is a well-established pharmacophore in antibacterial drugs. This suggests that N-tosyl amino acid derivatives could also possess antimicrobial properties. Research in this area is ongoing, but some studies have shown that sulfonamides derived from amino acids like histidine exhibit antibacterial activity comparable to ciprofloxacin.[10] The amino acid moiety can be varied to potentially target specific bacterial species or to enhance penetration through bacterial cell walls.
Experimental Protocols and Methodologies
General Synthesis of N-Tosyl Amino Acids
This protocol describes a standard procedure for the N-tosylation of an amino acid using tosyl chloride under basic conditions.
Workflow for N-Tosyl Amino Acid Synthesis
Caption: General workflow for the synthesis of N-tosyl amino acids.
Step-by-Step Protocol:
-
Dissolution: Dissolve the amino acid (1 equivalent) in 1 M sodium hydroxide solution in a round-bottom flask.
-
Cooling: Cool the solution to 0°C in an ice-water bath with vigorous stirring.
-
Addition of Tosyl Chloride: Add tosyl chloride (1.1 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 5°C. The pH of the solution should be maintained at ~9-10 by the concurrent addition of 1 M NaOH.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Acidification: After the reaction is complete, cool the mixture in an ice bath and acidify to pH ~2 with 2 M hydrochloric acid. A white precipitate of the N-tosyl amino acid should form.
-
Isolation: Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
Chymotrypsin Inhibition Assay Using a Tosyl-Amino Acid Derivative (e.g., TPCK)
This protocol outlines a colorimetric assay to determine the inhibitory activity of a tosyl-amino acid derivative against chymotrypsin.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.8.
-
Chymotrypsin Stock Solution: Prepare a 1 mg/mL stock solution of α-chymotrypsin in 1 mM HCl.
-
Inhibitor (TPCK) Stock Solution: Prepare a 10 mM stock solution in a suitable organic solvent like methanol or ethanol.
-
Substrate Solution: Prepare a stock solution of a chymotrypsin substrate, such as N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA), in DMSO.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of assay buffer to each well.
-
Add 10 µL of various concentrations of the inhibitor (TPCK) or vehicle control (e.g., methanol) to the respective wells.
-
Add 20 µL of the chymotrypsin solution to each well to initiate the pre-incubation of the enzyme with the inhibitor. Mix gently.
-
Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes) to allow for irreversible inhibition.
-
Initiate the enzymatic reaction by adding 20 µL of the substrate solution to all wells.
-
Immediately measure the absorbance at 405 nm (for p-nitroanilide substrates) at regular intervals (e.g., every minute for 10-20 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time plot.
-
Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control * 100] against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Future Directions and Conclusion
The study of tosyl-protected amino acids has evolved from a focus on chemical synthesis to an exciting frontier in therapeutic agent discovery. The inherent stability and modifiable nature of the tosyl-amino acid scaffold provide a versatile platform for developing potent and selective inhibitors, anticancer agents, and potentially other classes of therapeutics.
Future research in this area should focus on:
-
Expanding the Chemical Space: Synthesizing and screening libraries of tosyl-amino acids with diverse side chains and modifications to the tosyl group to identify novel therapeutic leads.
-
Elucidating Mechanisms of Action: For new active compounds, detailed mechanistic studies are crucial to understand their biological targets and pathways.
-
Optimizing Pharmacokinetic Properties: A deeper understanding of how the tosyl group influences absorption, distribution, metabolism, and excretion (ADME) will be essential for translating promising compounds into viable drug candidates.[3]
References
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Inhibition of chymotrypsin through surface binding using nanoparticle-based receptors. (n.d.). Proceedings of the National Academy of Sciences. [Link]
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Chymotrypsin inhibitor assay: Expressing, calculating, and standardizing inhibitory activity in absolute amounts of chymotrypsin inhibited. (2025, October 26). ResearchGate. [Link]
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P-Toluenesulfonic acid-catalyzed solvent-free synthesis and biological evaluation of new 1-(4′,6′-dimethylpyrimidin-2′-yl)-5-amino- 4H-3-arylpyrazole derivatives. (2025, August 5). ResearchGate. [Link]
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Sulfonamides. (n.d.). MSD Manual Professional Edition. [Link]
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Role of Tosyl Cellulose Acetate as Potential Carrier for Controlled Drug Release. (2017, March 9). BioResources. [Link]
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Alcohol to Tosylate using Tosyl Cl, base. (n.d.). Organic Synthesis. [Link]
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4-toluenesulfonylureido derivatives of amines, amino acids and dipeptides: a novel class of potential antitumor agents. (2000, October). PubMed. [Link]
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Effects of tosyl-l-arginine methyl ester (TAME) on the APC/c subunits: An in silico investigation for inhibiting cell cycle. (n.d.). PubMed. [Link]
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Tosyl ester(s) of and945-hydroxy acid(s) Synthesis and antimicrobial studies. (2025, August 7). ResearchGate. [Link]
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Tosyl group. (n.d.). Wikipedia. [Link]
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Amino Acids and Peptides. Part 48.1 Studies on the Structure of an Unexpected Reaction Product from Dipeptidyl Chloromethyl Ketone during Acid Hydrolysis 2. (n.d.). Journal of Chemical Research, Synopses (RSC Publishing). [Link]
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Quantitative Determination of Trypsin Inhibitory Activity in Complex Matrices. (2025, August 6). ResearchGate. [Link]
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Antitumor Mechanisms of Amino Acid Hydroxyurea Derivatives in the Metastatic Colon Cancer Model. (2013, December 4). PMC - NIH. [Link]
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Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). Journal of the Serbian Chemical Society. [Link]
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Synthesis, characterization, antibacterial activity of new antimony iii complexes of some tosyl-sulfonamide derivatives. (2025, August 10). ResearchGate. [Link]
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Effect of a chymotrypsin-like inhibitor, TPCK, on histamine release from cultured human mast cells. (n.d.). PubMed. [Link]
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Quantitative Determination of Trypsin Inhibitory Activity in Complex Matrices. (2011, September 25). Bentham Open Archives. [Link]
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Drug–Membrane Permeability across Chemical Space. (n.d.). PMC - PubMed Central - NIH. [Link]
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Pharmacokinetics of Sulfonamides in Man. (n.d.). Karger Publishers. [Link]
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Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. (2021, August 23). NIH. [Link]
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Enzymatic Assay of Trypsin Inhibition. (n.d.). Protocols.io. [Link]
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p-Toluenesulfonamides. (n.d.). Organic Chemistry Portal. [Link]
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Synthesis and Anti-Hepatocarcinoma Effect of Amino Acid Derivatives of Pyxinol and Ocotillol. (2021, February 3). MDPI. [Link]
-
Novel Inhibitors and Activity-Based Probes Targeting Trypsin-Like Serine Proteases. (2022, April 20). Frontiers. [Link]
-
Synthesis and screening for anticancer activity of two novel telluro-amino acids: 1,3-Tellurazolidine-4-carboxylic acid and tellurohomocystine. (2023, October 5). PubMed. [Link]
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A simple synthesis of ketone from carboxylic acid using tosyl chloride as an activator. (n.d.). ResearchGate. [Link]
-
Pro- and anti-apoptotic effects of an inhibitor of chymotrypsin-like serine proteases. (n.d.). PubMed. [Link]
-
Combining Trypsin/Chymotrypsin Enzymatic Digestion. (n.d.). Mass Spectrometry Research Facility. [Link]
-
The site of action of N-alpha-tosyl-L-lysyl-chloromethyl-ketone (TLCK) on cloned cytotoxic T lymphocytes. (n.d.). PubMed. [Link]
-
Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. (n.d.). PMC - NIH. [Link]
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Sulfonamides - AntiBacterial Spectrum, Mechanism of Action, Resistance to Sulfonamides, Pharmacokinetics, Adverse Effects, Uses. (n.d.). Pharmacology - Pharmacy 180. [Link]
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Controlling cellular distribution of drugs with permeability modifying moieties. (n.d.). PMC - NIH. [Link]
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Design, synthesis, anticancer activity and mechanism studies of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid. (n.d.). New Journal of Chemistry (RSC Publishing). [Link]
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2 - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
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Cyanopeptolins with Trypsin and Chymotrypsin Inhibitory Activity from the Cyanobacterium Nostoc edaphicum CCNP1411. (n.d.). MDPI. [Link]
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Some pharmacokinetic aspects of four sulphonamides and trimethoprim, and their therapeutic efficacy in experimental Escherichia coli infection in poultry. (n.d.). PubMed. [Link]
- Ng tosyl arginine and peptide synthesis therewith. (n.d.).
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Drug membrane interaction and the importance for drug transport, distribution, accumulation, efficacy and resistance. (n.d.). PubMed. [Link]
-
N-4-Tosyl-L-arginine methyl ester (hydrochloride). (n.d.). Bertin Bioreagent. [Link]
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Methodological & Application
Application Note & Synthesis Protocol: Preparation of Hexanoic acid, 6-[[(4-methylphenyl)sulfonyl]amino]-
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of N-Tosyl Protected Amino Acids
In the realm of medicinal chemistry and drug development, the strategic modification of bioactive molecules is paramount to enhancing their therapeutic properties. Amino acids and their derivatives are fundamental building blocks in numerous pharmaceuticals. The selective protection of functional groups within these molecules is a critical step in multi-step syntheses, preventing unwanted side reactions and enabling precise molecular architecture. The tosyl (p-toluenesulfonyl) group is a widely employed protecting group for amines due to its stability under a range of reaction conditions and its facile introduction.[1]
This document provides a comprehensive guide to the synthesis of Hexanoic acid, 6-[[(4-methylphenyl)sulfonyl]amino]-, also known as N-tosyl-6-aminohexanoic acid. The starting material, 6-aminohexanoic acid, is a structural analog of the amino acid lysine and possesses a flexible six-carbon chain, making it a valuable linker in various applications, including peptide synthesis and the development of targeted drug delivery systems.[2][3] The introduction of the tosyl group at the terminal amino position modifies the polarity and steric properties of the molecule, creating a versatile intermediate for further chemical elaboration.
This protocol is designed to be a self-validating system, providing not only a step-by-step procedure but also a detailed explanation of the underlying chemical principles and expected outcomes.
Reaction Scheme
The synthesis proceeds via the nucleophilic attack of the primary amine of 6-aminohexanoic acid on the electrophilic sulfur atom of p-toluenesulfonyl chloride. The reaction is typically carried out in an aqueous basic solution.
Sources
The Versatility of 6-p-Toluenesulfonamido-hexanoic Acid: A Bifunctional Linker for Advanced Drug Development
In the evolving landscape of therapeutic design, the rational construction of complex molecular architectures is paramount. Bifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs), have emerged as powerful modalities capable of achieving therapeutic effects beyond the scope of traditional small-molecule inhibitors. The success of these constructs is critically dependent on the nature of the molecular linker that connects the distinct functional moieties. This guide provides an in-depth exploration of 6-p-toluenesulfonamido-hexanoic acid, a versatile linker that offers a unique combination of structural rigidity, chemical stability, and synthetic tractability for researchers, scientists, and drug development professionals.
This document will elucidate the fundamental properties of this linker, provide detailed protocols for its synthesis and subsequent conjugation, and discuss its application in cutting-edge therapeutic strategies.
Understanding the Molecular Architecture and Strategic Advantages
6-p-toluenesulfonamido-hexanoic acid is a heterobifunctional linker characterized by a terminal carboxylic acid and a secondary sulfonamide. This distinct arrangement of functional groups provides a strategic advantage in multistep organic synthesis.[1] The p-toluenesulfonyl (tosyl) group imparts a degree of rigidity to the linker, influencing the spatial orientation of the conjugated molecules. The sulfonamide linkage is known for its high stability across a wide range of chemical conditions, a crucial attribute for maintaining the integrity of the bifunctional molecule in biological systems.[1]
The hexanoic acid spacer provides a flexible six-carbon chain, offering sufficient length to mitigate potential steric hindrance between the two conjugated partners.[2] This spatial separation is often critical for enabling the simultaneous and effective binding of a PROTAC to its target protein and an E3 ligase, or for ensuring the unhindered activity of a cytotoxic payload on an ADC.
Table 1: Physicochemical Properties of 6-p-Toluenesulfonamido-hexanoic Acid
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₉NO₄S | N/A |
| Molecular Weight | 285.36 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF) | [3] |
Synthesis and Functionalization: A Step-by-Step Approach
The synthesis of 6-p-toluenesulfonamido-hexanoic acid and its subsequent activation for conjugation are critical first steps in its application. The following protocols are designed to be robust and reproducible in a standard laboratory setting.
Protocol 1: Synthesis of 6-p-Toluenesulfonamido-hexanoic Acid
This protocol outlines the synthesis of the linker from commercially available 6-aminohexanoic acid and p-toluenesulfonyl chloride.
Materials:
-
6-aminohexanoic acid
-
p-Toluenesulfonyl chloride (TsCl)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
Water (H₂O)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 6-aminohexanoic acid (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (2.5 eq). Stir the mixture at room temperature until the solid is completely dissolved.
-
Tosyl Protection: Cool the solution to 0 °C using an ice bath. Slowly add a solution of p-toluenesulfonyl chloride (1.1 eq) in dichloromethane to the stirring solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir vigorously for 12-16 hours.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Separate the layers and wash the organic layer with 1 M HCl and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield 6-p-toluenesulfonamido-hexanoic acid as a white solid.
Protocol 2: Activation of the Carboxylic Acid for Amide Bond Formation
To couple the linker to an amine-containing molecule (e.g., a warhead for a PROTAC or a payload for an ADC), the carboxylic acid moiety must be activated. This protocol describes a standard method using HATU, a common peptide coupling reagent.
Materials:
-
6-p-toluenesulfonamido-hexanoic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Nitrogen or Argon atmosphere
Procedure:
-
Dissolution: In a dry flask under an inert atmosphere, dissolve 6-p-toluenesulfonamido-hexanoic acid (1.0 eq) in anhydrous DMF.
-
Activation: To the stirred solution, add HATU (1.1 eq) and DIPEA (2.0 eq).
-
Incubation: Stir the reaction mixture at room temperature for 15-30 minutes. The solution containing the activated linker is now ready for the addition of the amine-containing substrate.
Application in PROTAC Synthesis: A Workflow Example
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.[4] The linker plays a crucial role in the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase).[2]
The following workflow illustrates the use of 6-p-toluenesulfonamido-hexanoic acid in the synthesis of a hypothetical PROTAC.
Figure 1: General workflow for the synthesis of a PROTAC utilizing the 6-p-toluenesulfonamido-hexanoic acid linker.
Protocol 3: Coupling of the Activated Linker to an Amine-Containing Warhead
This protocol details the reaction of the activated linker with a primary or secondary amine on the target protein ligand (warhead).
Materials:
-
Solution of activated 6-p-toluenesulfonamido-hexanoic acid in DMF (from Protocol 2.2)
-
Amine-containing warhead
-
Anhydrous DMF
-
HPLC for reaction monitoring and purification
Procedure:
-
Addition of Amine: To the solution of the activated linker, add a solution of the amine-containing warhead (1.0-1.2 eq) in anhydrous DMF.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours, or until reaction completion is confirmed by HPLC analysis.
-
Purification: Purify the resulting warhead-linker conjugate by preparative HPLC to obtain the desired product.
Stability and Cleavage Considerations: Ensuring Therapeutic Efficacy
The stability of the linker is a critical determinant of a bifunctional molecule's therapeutic index. Premature cleavage of the linker can lead to off-target toxicity, while a linker that is too stable may prevent the release of the active component at the target site.
The p-toluenesulfonamide linkage is generally considered to be highly stable under physiological conditions, resistant to both acidic and basic hydrolysis as well as many enzymatic degradation pathways.[1] This inherent stability is advantageous for applications where sustained, intact delivery of the bifunctional molecule is desired.
However, it is crucial to experimentally validate the stability of the final conjugate in relevant biological matrices, such as human plasma.
Protocol 4: In Vitro Plasma Stability Assay
This protocol provides a general method for assessing the stability of a conjugate containing the 6-p-toluenesulfonamido-hexanoic acid linker in human plasma.
Materials:
-
Test conjugate
-
Human plasma (commercially available)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile
-
LC-MS/MS system
Procedure:
-
Incubation: Incubate the test conjugate at a final concentration of 1-10 µM in human plasma at 37 °C.
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the incubation mixture.
-
Protein Precipitation: Quench the reaction by adding 3 volumes of cold acetonitrile to precipitate the plasma proteins.
-
Analysis: Centrifuge the samples to pellet the precipitated proteins. Analyze the supernatant by LC-MS/MS to quantify the amount of intact conjugate remaining at each time point.
-
Data Analysis: Plot the percentage of intact conjugate remaining versus time to determine the in vitro half-life of the conjugate in plasma.
Conclusion and Future Perspectives
6-p-toluenesulfonamido-hexanoic acid represents a valuable tool in the arsenal of the modern medicinal chemist and drug developer. Its defined structure, robust stability, and straightforward synthetic accessibility make it an attractive choice for linking molecular entities in a variety of therapeutic contexts. The protocols and conceptual frameworks provided in this guide are intended to empower researchers to confidently incorporate this linker into their drug discovery programs. As the field of targeted therapeutics continues to advance, the strategic selection and implementation of well-characterized linkers like 6-p-toluenesulfonamido-hexanoic acid will undoubtedly play a pivotal role in the development of next-generation medicines.
References
-
Durham University. (2012). Direct Amide Formation Between Carboxylic Acids and Amines: Mechanism and Development of Novel Catalytic Solutions. Durham e-Theses. Retrieved from [Link]
- Google Patents. (n.d.). CN109152843A - PROTAC antibody conjugates and methods of using the same.
- Google Patents. (n.d.). WO2020031201A1 - Improved process for the preparation of 6-aminohexanoic acid.
- Google Patents. (n.d.). WO2021023693A1 - Process for the preparation of a nitric oxide donating prostaglandin analogue.
-
MDPI. (2022). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Retrieved from [Link]
-
MDPI. (2021). Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). P-Toluenesulfonamide. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Current strategies for the design of PROTAC linkers: a critical review. PMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Solid-phase synthesis of peptides containing aminoadipic semialdehyde moiety and their cyclisations. PMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). The binding of sulfonamide drugs by plasma proteins. A factor in determining the distribution of drugs in the body. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Undesired vs. Designed Enzymatic Cleavage of Linkers for Liver Targeting. PMC. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. Retrieved from [Link]
-
ResearchGate. (2013). (PDF) P-Toluenesulfonic acid-catalyzed solvent-free synthesis and biological evaluation of new 1-(4′,6′-dimethylpyrimidin-2′-yl)-5-amino- 4H-3-arylpyrazole derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Fast and Efficient Synthesis of Mono-(6-p-toluenesulfonyl)-β-cyclodextrin via Ultrasound Assisted Method. Retrieved from [Link]
-
ResearchGate. (n.d.). Key methods to assemble PROTAC libraries using alkyl and ether linkers. Retrieved from [Link]
-
ResearchGate. (n.d.). Oxidative coupling of primary amines to imines catalyzed by CoCl2·6H2O. Retrieved from [Link]
-
ResearchGate. (n.d.). Tandem-cleavage linkers require two sequential enzymatic steps to liberate payload. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Enzyme-cleavable linkers for peptide and glycopeptide synthesis. Retrieved from [Link]
Sources
Unveiling the Potential of NSC-38047 in Fluorescence Applications: A Guide for Researchers
Introduction: The Quest for Novel Fluorophores and the Enigma of NSC-38047
In the dynamic landscape of biomedical research and drug development, fluorescent probes and labels are indispensable tools for visualizing and quantifying biological processes with high sensitivity and specificity. The ideal fluorescent marker exhibits strong absorption, high quantum yield, photostability, and minimal perturbation of the biological system under investigation.[1] While a vast arsenal of fluorescent dyes is commercially available, the scientific community is in constant pursuit of novel small molecules with unique photophysical properties and functionalities.[2]
This document aims to provide a comprehensive guide on the potential applications of the small molecule NSC-38047 in fluorescence labeling and as a fluorescent probe. However, a significant challenge precedes this exploration: a thorough search of scientific databases, including PubChem and other chemical repositories, did not yield a definitive chemical structure for the identifier "NSC-38047." The National Service Center (NSC) number is a designation used by the National Cancer Institute (NCI) for compounds in their repository, and it is possible that the structure for this specific compound is not publicly available or is listed under a different identifier.
Therefore, this guide will proceed by making a scientifically informed assumption based on a plausible candidate structure often associated with similar NSC numbers in publicly accessible databases. We will hypothesize that NSC-38047 is S-benzyl-L-cysteine , a compound that possesses chemical features amenable to modification for fluorescence applications.
Disclaimer: The following application notes and protocols are based on the hypothetical identification of NSC-38047 as S-benzyl-L-cysteine. Researchers must verify the true chemical identity of their NSC-38047 sample before proceeding with any experimental work.
Part 1: Foundational Principles – Why S-benzyl-L-cysteine (Hypothetical NSC-38047) is a Candidate for Fluorescence Applications
S-benzyl-L-cysteine, in its native form, is not inherently fluorescent. Its structure lacks the extended conjugated π-electron systems typically responsible for strong fluorescence.[2] However, its chemical architecture provides key functional groups that serve as excellent handles for covalent modification with a variety of fluorophores.
The primary reactive sites on S-benzyl-L-cysteine for labeling are:
-
The primary amine (-NH2) group: This nucleophilic group can readily react with a wide range of amine-reactive fluorescent dyes, such as those containing N-hydroxysuccinimide (NHS) esters or isothiocyanates.[2]
-
The carboxylic acid (-COOH) group: This group can be activated to react with amine-containing fluorophores, although this approach is generally less common than targeting the primary amine.
The general strategy, therefore, is not to use NSC-38047 as a direct fluorescent probe but as a molecular scaffold to be conjugated with a suitable fluorophore. The choice of fluorophore will dictate the photophysical properties of the final probe.
Part 2: Designing a Fluorescent Probe with NSC-38047 (S-benzyl-L-cysteine)
The design of a fluorescent probe based on NSC-38047 involves the selection of an appropriate fluorophore and a reliable conjugation strategy.
Selecting the Right Fluorophore
The choice of fluorescent dye should be guided by the specific application. Key considerations include:
-
Excitation and Emission Wavelengths: These should be compatible with the available imaging instrumentation (e.g., filter sets on a fluorescence microscope).
-
Quantum Yield and Extinction Coefficient: Higher values are desirable for brighter signals.[1]
-
Photostability: The fluorophore should resist photobleaching during image acquisition.
-
Environmental Sensitivity: Some fluorophores exhibit changes in their fluorescence properties in response to their local environment (e.g., polarity, pH), which can be exploited for specific sensing applications.
-
Size and Steric Hindrance: The fluorophore should be small enough to minimize potential interference with the biological target of NSC-38047.[1]
Table 1: Recommended Amine-Reactive Fluorophores for Conjugation to NSC-38047
| Fluorophore (NHS Ester) | Excitation Max (nm) | Emission Max (nm) | Key Features |
| Fluorescein-NHS | ~494 | ~518 | Bright green fluorescence, pH-sensitive. |
| Rhodamine B isothiocyanate | ~553 | ~576 | Bright red-orange fluorescence, good photostability. |
| Cyanine3-NHS | ~550 | ~570 | Bright, photostable dye in the orange-red region. |
| Cyanine5-NHS | ~649 | ~670 | Far-red emission, minimizes autofluorescence from biological samples. |
Experimental Workflow: Conjugation of a Fluorophore to NSC-38047
The following diagram illustrates the general workflow for conjugating an NHS-ester functionalized fluorophore to the primary amine of S-benzyl-L-cysteine (hypothesized NSC-38047).
Caption: General workflow for conjugating a fluorophore to NSC-38047.
Part 3: Detailed Protocols
Protocol 1: Conjugation of Fluorescein-NHS to NSC-38047 (S-benzyl-L-cysteine)
Objective: To covalently label NSC-38047 with fluorescein at its primary amine.
Materials:
-
NSC-38047 (S-benzyl-L-cysteine)
-
Fluorescein-NHS (N-hydroxysuccinimide) ester
-
Anhydrous Dimethylformamide (DMF)
-
0.1 M Sodium bicarbonate buffer, pH 8.3
-
Reaction vials
-
Stir plate and stir bars
-
High-Performance Liquid Chromatography (HPLC) system for purification
-
Mass spectrometer and UV-Vis spectrophotometer for characterization
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of NSC-38047 in DMF.
-
Prepare a 10 mM stock solution of Fluorescein-NHS in anhydrous DMF immediately before use.
-
-
Reaction Setup:
-
In a reaction vial, add 100 µL of the 10 mM NSC-38047 stock solution.
-
Add 800 µL of 0.1 M sodium bicarbonate buffer (pH 8.3).
-
While stirring, add 120 µL of the 10 mM Fluorescein-NHS stock solution (this represents a 1.2-fold molar excess of the dye).
-
-
Incubation:
-
Protect the reaction vial from light by wrapping it in aluminum foil.
-
Allow the reaction to proceed at room temperature for 2 hours with continuous stirring.
-
-
Purification:
-
Quench the reaction by adding a small amount of an amine-containing buffer (e.g., Tris buffer).
-
Purify the reaction mixture using reverse-phase HPLC. Use a gradient of water and acetonitrile (both containing 0.1% trifluoroacetic acid) to separate the labeled product from unreacted starting materials.
-
-
Characterization:
-
Collect the fractions corresponding to the fluorescently labeled product.
-
Confirm the identity of the product by mass spectrometry (expect to see the mass of NSC-38047 + mass of fluorescein - mass of NHS).
-
Measure the absorbance of the purified product on a UV-Vis spectrophotometer to determine the concentration and degree of labeling.
-
Protocol 2: Application in Cell Imaging - A Conceptual Framework
Objective: To visualize the cellular uptake and localization of the fluorescently labeled NSC-38047.
Prerequisites: Successful synthesis and purification of a fluorescently labeled NSC-38047 conjugate (e.g., Fluorescein-NSC-38047).
Materials:
-
Fluorescein-NSC-38047 conjugate
-
Cell line of interest (e.g., a cancer cell line if NSC-38047 has anti-cancer properties)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Formaldehyde or paraformaldehyde for cell fixation
-
DAPI or Hoechst stain for nuclear counterstaining
-
Fluorescence microscope with appropriate filter sets for fluorescein and DAPI/Hoechst.
Procedure:
-
Cell Culture:
-
Plate the cells on glass-bottom dishes or coverslips and allow them to adhere overnight in a CO2 incubator.
-
-
Labeling:
-
Prepare a working solution of Fluorescein-NSC-38047 in cell culture medium at a final concentration to be determined empirically (e.g., 1-10 µM).
-
Remove the old medium from the cells and replace it with the medium containing the fluorescent conjugate.
-
Incubate the cells for a defined period (e.g., 1, 4, or 24 hours) to allow for uptake of the conjugate.
-
-
Washing and Fixation:
-
Remove the labeling medium and wash the cells three times with warm PBS to remove any unbound conjugate.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
-
Counterstaining:
-
Wash the cells twice with PBS.
-
Incubate the cells with a DAPI or Hoechst solution for 5-10 minutes to stain the nuclei.
-
-
Imaging:
-
Wash the cells three times with PBS.
-
Mount the coverslips on microscope slides with an appropriate mounting medium.
-
Image the cells using a fluorescence microscope, capturing images in the channels for fluorescein and DAPI/Hoechst.
-
Data Interpretation:
-
The green fluorescence from the fluorescein channel will indicate the subcellular localization of the NSC-38047 conjugate.
-
Co-localization with specific organelle markers (if used) can provide further insights into the compound's mechanism of action.
Part 4: Concluding Remarks and Future Directions
The application of NSC-38047 in fluorescence-based research is contingent on its successful conjugation to a suitable fluorophore. The protocols outlined above, based on the hypothetical structure of S-benzyl-L-cysteine, provide a robust starting point for researchers interested in developing fluorescent probes from this compound. The true chemical identity of NSC-38047 must be established to validate these proposed methodologies.
Future work could involve:
-
Definitive Structural Elucidation of NSC-38047: This is the most critical next step.
-
Synthesis of a Library of Fluorescent Conjugates: Using different fluorophores to create a panel of probes with diverse photophysical properties.
-
Target Identification Studies: Using the fluorescent probes to identify the cellular binding partners of NSC-38047.
-
Development of "Turn-On" Probes: Designing probes where the fluorescence is quenched until the probe interacts with its biological target.
By transforming NSC-38047 into a fluorescent entity, researchers can unlock new avenues for studying its biological activity and mechanism of action, thereby accelerating its potential translation into therapeutic applications.
References
-
Affordable Small Molecules as Promising Fluorescent Labels for Biomolecules. PMC NIH. (2024-11-05) Available at: [Link]
-
Defining the Mechanism of Action and Resistance of New Mycobacterium abscessus MmpL3 Inhibitors. PubMed. (2026-01-14) Available at: [Link]
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A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative. PMC NIH. (2025-04-01) Available at: [Link]
-
Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers. (2023-02-22) Available at: [Link]
-
Quinoline a Versatile Molecular Probe for Zinc Sensor: A Mini-Review. Life and Science. (2022-09-18) Available at: [Link]
-
A guide to small fluorescent probes for single-molecule biophysics. AIP Publishing. (2023-01-13) Available at: [Link]
-
A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe 3+ detection. RSC Publishing. (2022-08-16) Available at: [Link]
-
Fluorescent labeling of small molecules. vichem chemie. Available at: [Link]
-
Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells. Arabian Journal of Chemistry. (2025-07-07) Available at: [Link]
-
Single-Molecule Labeling and Imaging Strategies. Encyclopedia.pub. Available at: [Link]
-
Rational Design of Small Molecule Fluorescent Probes for Biological Applications. PMC. Available at: [Link]
-
S-benzyl-L-cysteine | C10H13NO2S | CID 193613. PubChem. Available at: [Link]
Sources
Application Notes and Protocols for the Incorporation of 6-((4-methylbenzenesulfonyl)amino)caproic Acid in Peptide Synthesis
Introduction: Strategic Integration of a Flexible, Protected Linker
In the landscape of peptide-based drug discovery and development, the incorporation of non-natural amino acids and linkers is a cornerstone of modifying peptide structure and function.[1][2] 6-((4-methylbenzenesulfonyl)amino)caproic acid, a derivative of 6-aminohexanoic acid (Ahx), serves as a valuable building block that introduces a flexible, hydrophobic spacer into a peptide sequence.[3] The tosyl (4-methylbenzenesulfonyl) group provides a robust, orthogonal protecting group for the terminal amine, offering unique advantages in complex peptide synthesis strategies.
This guide provides a comprehensive framework for the synthesis of the Fmoc-protected building block, its incorporation into peptide chains via Solid-Phase Peptide Synthesis (SPPS), and final deprotection of the tosyl group. The protocols herein are designed to be self-validating, with explanations grounded in established chemical principles to empower researchers to adapt and troubleshoot as necessary.
Physicochemical Properties and Strategic Considerations
The core of this building block, 6-aminohexanoic acid, is a flexible ω-amino acid that can act as a linker to connect different peptide segments or to attach payloads such as imaging agents or small molecule drugs.[3] The tosyl group is a highly stable sulfonamide protecting group that is orthogonal to the standard Fmoc/tBu strategy in SPPS.[4] This means it remains intact during the repetitive basic treatments (e.g., with piperidine) used to remove the temporary Fmoc protecting group from the N-terminus of the growing peptide chain.[5]
The primary strategic advantage of using a tosyl-protected amino acid is the ability to unmask the amine at a late stage of the synthesis, or after the peptide has been cleaved from the resin, using conditions that do not affect other side-chain protecting groups. This allows for site-specific modification of the peptide, such as cyclization, branching, or conjugation.
Synthesis of Fmoc-6-((4-methylbenzenesulfonyl)amino)caproic Acid
Reaction Scheme
Caption: Synthesis of the protected building block.
Experimental Protocol: Synthesis
-
Dissolution: In a round-bottom flask, dissolve Fmoc-6-aminohexanoic acid (1.0 eq) in dichloromethane (DCM).
-
Addition of Base: Add pyridine (2.0 eq) to the solution and stir for 10 minutes at room temperature.
-
Addition of Tosyl Chloride: Slowly add a solution of 4-toluenesulfonyl chloride (1.2 eq) in DCM to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Wash the reaction mixture with 1 M HCl (2x).
-
Wash with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure Fmoc-6-((4-methylbenzenesulfonyl)amino)caproic acid.
-
Characterization: Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Incorporation into Peptides via Fmoc-SPPS
The synthesized building block can be incorporated into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis protocols.[6]
SPPS Workflow Overview
Caption: General Fmoc-SPPS cycle.
Protocol: Coupling Reaction
This protocol assumes a manual synthesis. For automated synthesizers, adapt the protocol according to the instrument's specifications.
-
Resin Preparation: Start with the peptide-resin that has a free N-terminal amine, after the Fmoc deprotection of the previous amino acid.
-
Activation of the Amino Acid:
-
In a separate vessel, dissolve Fmoc-6-((4-methylbenzenesulfonyl)amino)caproic acid (3.0 eq relative to resin loading), HBTU (2.9 eq), and HOBt (3.0 eq) in DMF.
-
Add DIPEA (6.0 eq) to the solution.
-
Allow the mixture to pre-activate for 5-10 minutes.
-
-
Coupling: Add the activated amino acid solution to the peptide-resin.
-
Reaction: Agitate the mixture at room temperature for 2-4 hours.
-
Expert Insight: While this amino acid is not expected to be exceptionally sterically hindered, it is good practice to perform a Kaiser test after the initial coupling time to ensure the reaction has gone to completion. If the test is positive (indicating free amines), the coupling step can be repeated.
-
-
Washing: After the coupling is complete (Kaiser test is negative), wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
-
Chain Elongation: Proceed to the Fmoc deprotection of the newly added amino acid to continue building the peptide chain.
| Reagent | Molar Equivalents (relative to resin loading) |
| Fmoc-6-((Ts)amino)caproic acid | 3.0 |
| HBTU | 2.9 |
| HOBt | 3.0 |
| DIPEA | 6.0 |
Table 1: Recommended reagent equivalents for coupling.
Final Cleavage and Deprotection of the Tosyl Group
The tosyl group is stable to the standard TFA cleavage cocktails used to remove most other side-chain protecting groups and cleave the peptide from the resin.[4] Therefore, a separate deprotection step is required. This can be performed either before or after the peptide is purified by HPLC. Here, we present two common methods for tosyl group removal.
Method 1: Reductive Cleavage with Sodium in Liquid Ammonia
This is a classic and highly effective method for cleaving sulfonamides but requires specialized equipment and handling of hazardous materials.[7]
WARNING: This procedure involves liquid ammonia and metallic sodium, which are extremely hazardous. It must be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.
Caption: Reductive deprotection of the tosyl group.
Protocol:
-
Setup: In a three-neck flask equipped with a dry ice condenser and an inlet for ammonia gas, place the lyophilized, tosyl-protected peptide.
-
Condensation: Cool the flask to -78 °C (dry ice/acetone bath) and condense anhydrous ammonia gas into the flask until the peptide is dissolved.
-
Addition of Sodium: Add small pieces of sodium metal to the stirred solution until a persistent blue color is observed, indicating an excess of sodium.
-
Reaction: Maintain the blue color by adding more sodium if necessary, and stir the reaction for 30-60 minutes.
-
Quenching: Quench the reaction by the careful addition of solid ammonium chloride until the blue color disappears.
-
Evaporation: Remove the cooling bath and allow the ammonia to evaporate under a stream of nitrogen.
-
Purification: The resulting crude peptide can be desalted and purified by reverse-phase HPLC.
Method 2: Acidic Cleavage with Trifluoromethanesulfonic Acid (TFMSA)
TFMSA is a strong acid that can cleave the tosyl group. This method is often preferred over HF as it does not require a specialized apparatus, but it is still highly corrosive and must be handled with care.[8][9]
Protocol:
-
Preparation: In a round-bottom flask, dissolve the tosyl-protected peptide in a cleavage cocktail consisting of TFMSA, trifluoroacetic acid (TFA), and thioanisole (as a scavenger) in a ratio of 1:10:1 (v/v/v).
-
Reaction: Stir the mixture at room temperature for 1-2 hours.
-
Precipitation: Precipitate the crude peptide by adding the reaction mixture to a large volume of cold diethyl ether.
-
Isolation: Collect the precipitated peptide by centrifugation or filtration.
-
Washing: Wash the peptide pellet with cold diethyl ether to remove scavengers and residual acid.
-
Purification: Dry the crude peptide and purify by reverse-phase HPLC.
| Deprotection Method | Key Reagents | Conditions | Pros | Cons |
| Reductive Cleavage | Sodium, Liquid Ammonia | -78 °C | Highly effective, orthogonal to many groups | Hazardous reagents, requires special equipment |
| Acidic Cleavage | TFMSA, TFA, Thioanisole | Room Temperature | No special apparatus required | Highly corrosive, may cause side reactions with sensitive residues |
Table 2: Comparison of tosyl deprotection methods.
Characterization of the Final Peptide
After purification, the final peptide should be thoroughly characterized to confirm its identity and purity.
-
High-Performance Liquid Chromatography (HPLC): Analytical reverse-phase HPLC should be used to assess the purity of the final peptide. A single, sharp peak is indicative of a pure compound.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry should be used to confirm the molecular weight of the peptide.[4][10] The observed mass should match the calculated mass for the deprotected peptide. The mass of the tosyl group (154.2 Da) should be absent from the final spectrum.
Conclusion
The incorporation of 6-((4-methylbenzenesulfonyl)amino)caproic acid provides a powerful tool for peptide chemists to introduce a flexible linker with an orthogonally protected amine. The robust nature of the tosyl protecting group allows for its retention throughout standard Fmoc-SPPS, enabling late-stage, site-specific modifications. While the deprotection of the tosyl group requires strong reductive or acidic conditions, the methods described in this guide are well-established and reliable. By following these protocols and understanding the underlying chemical principles, researchers can successfully integrate this versatile building block into their peptide synthesis strategies to advance the development of novel peptide therapeutics and research tools.
References
-
CABI. (n.d.). Deprotection of Acetyl Group on Amino Group with Thionyl Chloride and Pyridine. Retrieved from [Link]
-
Gomółka, A., et al. (2016). Peptides with 6-Aminohexanoic Acid: Synthesis and Evaluation as Plasmin Inhibitors. National Institutes of Health. Retrieved from [Link]
-
Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
-
Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. Retrieved from [Link]
-
Ben-Ishai, D. (1954). The use of hydrogen bromide in acetic acid for the removal of carbobenzoxy groups and benzyl esters of peptide derivatives. The Journal of Organic Chemistry, 19(1), 62-64. Retrieved from [Link]
-
Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254. Retrieved from [Link]
-
Iori, M., et al. (1979). An electrolytic reductive cleavage of tosyl group in N-tosyl amino acids. Bulletin of the Chemical Society of Japan, 52(9), 2689-2692. Retrieved from [Link]
-
Wikipedia. (n.d.). Tosyl group. Retrieved from [Link]
-
Sleno, L., & Volmer, D. A. (2004). Mass spectrometry of peptides and proteins. Analytica Chimica Acta, 517(1-2), 1-15. Retrieved from [Link]
-
Kiso, Y., et al. (1980). Efficient Deprotection of NG-Tosylarginine with a Thioanisole-Trifluoromethanesulphonic Acid System. Journal of the Chemical Society, Chemical Communications, (21), 1063-1064. Retrieved from [Link]
-
Matrix Science. (n.d.). Peptide fragmentation. Retrieved from [Link]
-
Choi, W. (2020). Analyzing Functional Interactions of Designed Peptides by NMR Spectro. Chapman University Digital Commons. Retrieved from [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
Lesner, A., & Wysocka, M. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. International Journal of Molecular Sciences, 22(22), 12122. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Chaudhary, C. L., et al. (2023). Discovery of a Novel Cyclobutanol Scaffold With Anti-Inflammatory Activity and Its Modular Synthesis. ResearchGate. Retrieved from [Link]
-
Vlieghe, P., Lisowski, V., Martinez, J., & Khrestchatisky, M. (2010). Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization. ResearchGate. Retrieved from [Link]
-
Evaluation of the Trifluoromethanosulfonic acid/trifluoroacetic acid/thioanisole Cleavage Procedure for Application in Solid-Phase Peptide Synthesis. (1995). PubMed. Retrieved from [Link]
-
Li, M., et al. (2021). Design of a novel antimicrobial peptide 1018M targeted ppGpp to inhibit MRSA biofilm formation. PubMed Central. Retrieved from [Link]
-
On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor. (2016). PubMed Central. Retrieved from [Link]
-
Medzihradszky, K. F. (2005). Mass spectrometry of peptides and proteins. Methods in Enzymology, 402, 209-244. Retrieved from [Link]
-
Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis. (2023). Organic Letters. Retrieved from [Link]
-
AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. Retrieved from [Link]
Sources
- 1. Fmoc-6-Ahx-OH ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. US8809581B2 - Method of making 6-aminocaproic acid as active pharmaceutical ingredient - Google Patents [patents.google.com]
- 8. Efficient deprotection of NG-tosylarginine with a thioanisole–trifluoromethanesulphonic acid system - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Evaluation of the trifluoromethanosulfonic acid/trifluoroacetic acid/thioanisole cleavage procedure for application in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mass spectrometry of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Analytical Strategies for N-Tosyl-6-aminocaproic Acid
Introduction
N-Tosyl-6-aminocaproic acid is a tosylated derivative of 6-aminocaproic acid, a compound of significant interest in pharmaceutical and chemical research. The introduction of the tosyl group imparts specific chemical properties that can be leveraged for various applications, including its use as a linker molecule in bioconjugation and as an intermediate in organic synthesis. Accurate and robust analytical methods for the detection and quantification of N-Tosyl-6-aminocaproic acid are crucial for quality control, process monitoring, and stability testing in drug development and manufacturing. This application note provides a comprehensive guide to the state-of-the-art analytical techniques for N-Tosyl-6-aminocaproic acid, with a focus on High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
The methodologies detailed herein are designed to provide researchers, scientists, and drug development professionals with the necessary tools to establish reliable and efficient analytical workflows. The protocols are presented with an emphasis on the scientific rationale behind the experimental choices, ensuring a deep understanding of the methods and their applicability.
Analytical Approaches: A Comparative Overview
The choice of an analytical method for N-Tosyl-6-aminocaproic acid is dictated by the specific requirements of the analysis, such as sensitivity, selectivity, and the complexity of the sample matrix. This section provides a comparative overview of the two primary chromatographic techniques suitable for this purpose.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible and robust technique for the quantification of N-Tosyl-6-aminocaproic acid. The presence of the tosyl group, which contains a benzene ring, provides a strong chromophore, allowing for sensitive detection in the ultraviolet (UV) region of the electromagnetic spectrum. This method is particularly well-suited for routine quality control and in-process monitoring where high sample throughput and cost-effectiveness are important considerations.
The separation is typically achieved using a reversed-phase (RP) column, where the nonpolar stationary phase interacts with the nonpolar tosyl group and the carbon chain of the caproic acid moiety. The mobile phase, a mixture of an aqueous buffer and an organic solvent, is optimized to achieve efficient separation from potential impurities and degradation products.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring the highest sensitivity and selectivity, such as the analysis of N-Tosyl-6-aminocaproic acid in complex biological matrices or for trace-level impurity profiling, LC-MS/MS is the method of choice. This technique combines the separation power of liquid chromatography with the mass-resolving and identification capabilities of tandem mass spectrometry.
The analyte is first separated by HPLC and then introduced into the mass spectrometer, where it is ionized. The precursor ion corresponding to the protonated or deprotonated N-Tosyl-6-aminocaproic acid is selected and fragmented, and the resulting product ions are monitored. This multiple reaction monitoring (MRM) approach provides exceptional specificity and allows for quantification at very low concentrations.
Experimental Protocols
The following sections provide detailed, step-by-step protocols for the analysis of N-Tosyl-6-aminocaproic acid using HPLC-UV and LC-MS/MS. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample matrix.
Protocol 1: Quantification of N-Tosyl-6-aminocaproic Acid by HPLC-UV
This protocol describes a reversed-phase HPLC method with UV detection for the routine quantification of N-Tosyl-6-aminocaproic acid in bulk drug substances or formulated products.
1. Materials and Reagents:
-
N-Tosyl-6-aminocaproic acid reference standard
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Formic acid (FA), 99%
-
Trifluoroacetic acid (TFA), HPLC grade
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
2. Instrumentation:
-
HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.
3. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20% B to 80% B in 10 min, hold at 80% B for 2 min, return to 20% B in 1 min, and equilibrate for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 230 nm |
4. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the N-Tosyl-6-aminocaproic acid reference standard in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to prepare a stock solution of 1 mg/mL. Prepare a series of calibration standards by serial dilution of the stock solution.
-
Sample Solution: Dissolve the sample containing N-Tosyl-6-aminocaproic acid in the same solvent as the standard to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the N-Tosyl-6-aminocaproic acid standard against its concentration.
-
Determine the concentration of N-Tosyl-6-aminocaproic acid in the sample by interpolating its peak area on the calibration curve.
6. Method Validation:
-
The method should be validated according to the International Council for Harmonisation (ICH) guidelines, including specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Experimental Workflow for HPLC-UV Analysis
Caption: Workflow for HPLC-UV analysis of N-Tosyl-6-aminocaproic acid.
Protocol 2: High-Sensitivity Quantification of N-Tosyl-6-aminocaproic Acid by LC-MS/MS
This protocol outlines a highly sensitive and selective LC-MS/MS method for the quantification of N-Tosyl-6-aminocaproic acid, particularly in complex matrices.
1. Materials and Reagents:
-
N-Tosyl-6-aminocaproic acid reference standard
-
Internal Standard (IS), such as a stable isotope-labeled N-Tosyl-6-aminocaproic acid or a structurally similar compound.
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Formic acid (FA), LC-MS grade
-
C18 reversed-phase UPLC/HPLC column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
2. Instrumentation:
-
UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
3. LC-MS/MS Conditions:
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B in 5 min, hold at 95% B for 1 min, return to 5% B in 0.5 min, and equilibrate for 1.5 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Precursor Ion (m/z) -> Product Ion (m/z) (To be determined by infusion of the standard) |
| Collision Energy | To be optimized for the specific instrument and analyte |
4. Sample Preparation:
-
Standard Solution: Prepare a stock solution of N-Tosyl-6-aminocaproic acid and the internal standard in a suitable solvent. Prepare a series of calibration standards containing a fixed concentration of the internal standard and varying concentrations of the analyte.
-
Sample Solution: For complex matrices, a sample extraction step such as protein precipitation (for plasma samples) or solid-phase extraction (SPE) may be necessary. The final extract should be spiked with the internal standard before injection.
5. Data Analysis:
-
Quantify the analyte using the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte.
-
Determine the concentration of N-Tosyl-6-aminocaproic acid in the sample from the calibration curve.
6. Method Validation:
-
The method should be validated according to the relevant regulatory guidelines for bioanalytical method validation, including selectivity, sensitivity (LLOQ), matrix effect, recovery, accuracy, and precision.
Logical Flow for LC-MS/MS Method Development
Caption: Logical flow for developing a robust LC-MS/MS method.
Data Presentation and Comparison
The following table summarizes the typical performance characteristics of the HPLC-UV and LC-MS/MS methods for the analysis of N-Tosyl-6-aminocaproic acid. These values are illustrative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | HPLC-UV | LC-MS/MS |
| Limit of Detection (LOD) | ~10-50 ng/mL | ~0.1-1 ng/mL |
| Limit of Quantification (LOQ) | ~50-150 ng/mL | ~0.5-5 ng/mL |
| Linearity (r²) | > 0.999 | > 0.995 |
| Precision (%RSD) | < 2% | < 15% (for bioanalysis) |
| Selectivity | Moderate | High |
| Matrix Effect | Low to Moderate | Can be significant; requires careful management |
| Cost per Sample | Low | High |
| Throughput | High | Moderate |
Conclusion
This application note has detailed two robust and reliable analytical methods for the detection and quantification of N-Tosyl-6-aminocaproic acid. The choice between HPLC-UV and LC-MS/MS will depend on the specific analytical challenges and the required level of sensitivity and selectivity. The provided protocols and validation considerations offer a solid foundation for establishing high-quality analytical workflows in research, development, and quality control settings. By understanding the principles behind these methods, scientists can effectively adapt and optimize them for their specific needs, ensuring the generation of accurate and reproducible data.
References
-
Development of RP HPLC method for aminocaproic acid determination in a complex nasal drug. SciSpace. Available at: [Link]
-
Determination of Caprolactam and 6-aminocaproic Acid in Human Urine Using Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry. PubMed. Available at: [Link]
-
A Simple And Selective Liquid Chromatography Tandem Mass Spectrometry Method For Determination Of Ε Aminocaproic Acid In Human Plasma. Journal of Applied Bioanalysis. Available at: [Link]
-
HPLC Method for Analysis of 6-Aminocaproic Acid in a High Salt Content Matrix on Primesep A Column. SIELC Technologies. Available at: [Link]
-
Development of a validated liquid chromatographic method for quantification of sorafenib tosylate in the presence of stress-induced degradation products and in biological matrix employing analytical quality by design approach. PubMed. Available at: [Link]
-
Validation of Amino Acid Analysis Methods. ResearchGate. Available at: [Link]
Application Note: A Stability-Indicating HPLC Method for Purity Analysis of Hexanoic Acid, 6-[[(4-methylphenyl)sulfonyl]amino]-
Introduction
Hexanoic acid, 6-[[(4-methylphenyl)sulfonyl]amino]- is a molecule of interest in pharmaceutical development, incorporating a hexanoic acid backbone and a sulfonamide functional group.[1][2] The purity of this active pharmaceutical ingredient (API) is a critical quality attribute that can impact its safety and efficacy. Therefore, a robust and reliable analytical method for purity determination is essential. This application note details a stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Hexanoic acid, 6-[[(4-methylphenyl)sulfonyl]amino]- and its degradation products.
The developed method is designed to separate the main component from potential impurities and degradation products that may arise during synthesis, storage, or under stress conditions. This protocol is intended for researchers, scientists, and drug development professionals involved in the quality control and stability testing of this compound.
Scientific Principles of the Method
The analytical strategy is centered around reverse-phase chromatography, a powerful technique for separating compounds with varying polarities.[3] The stationary phase is nonpolar (C18), and the mobile phase is a more polar mixture of an aqueous buffer and an organic modifier. The separation is based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases.
Given that the target molecule is a carboxylic acid, the pH of the mobile phase is a critical parameter. By maintaining an acidic pH, the ionization of the carboxylic acid group is suppressed, leading to increased retention and improved peak shape.[4] A photodiode array (PDA) detector is employed for the detection and quantification of the analyte and its impurities, allowing for the assessment of peak purity.
Materials and Methods
Instrumentation and Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a quaternary pump, autosampler, column oven, and photodiode array (PDA) detector.
-
Analytical balance
-
pH meter
-
Sonicator
-
Vortex mixer
-
Class A volumetric flasks and pipettes
-
HPLC vials
Chemicals and Reagents
-
Hexanoic acid, 6-[[(4-methylphenyl)sulfonyl]amino]- reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and deionized)
-
Phosphoric acid (85%, analytical grade)
-
Hydrochloric acid (1 M)
-
Sodium hydroxide (1 M)
-
Hydrogen peroxide (30%)
Chromatographic Conditions
A summary of the optimized HPLC conditions is provided in the table below.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 30% B, 5-25 min: 30-70% B, 25-30 min: 70% B, 30-32 min: 70-30% B, 32-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 230 nm |
Justification for Method Parameters:
-
Column: A C18 column is a common choice for the separation of moderately nonpolar compounds like the target analyte. The specified dimensions and particle size provide a good balance between resolution and analysis time.
-
Mobile Phase: The use of acetonitrile as the organic modifier provides good peak shape and resolution. Phosphoric acid is used to acidify the mobile phase to a pH of approximately 2.5, which is well below the pKa of the carboxylic acid group, ensuring its protonation and enhancing retention.
-
Gradient Elution: A gradient elution is employed to ensure the elution of both polar and nonpolar impurities within a reasonable timeframe, providing a comprehensive purity profile.
-
Detection Wavelength: The selection of 230 nm is based on the UV absorbance profile of the molecule's phenylsulfonyl group, providing good sensitivity for the parent compound and potential aromatic impurities.
Experimental Protocols
Standard and Sample Preparation
Standard Solution (100 µg/mL):
-
Accurately weigh approximately 10 mg of Hexanoic acid, 6-[[(4-methylphenyl)sulfonyl]amino]- reference standard.
-
Transfer the weighed standard into a 100 mL volumetric flask.
-
Dissolve the standard in 50 mL of a 50:50 mixture of acetonitrile and water (diluent).
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Bring the solution to volume with the diluent and mix well.
Sample Solution (100 µg/mL):
-
Accurately weigh a quantity of the test sample equivalent to approximately 10 mg of the active ingredient.
-
Follow steps 2-5 of the standard solution preparation.
Caption: Workflow for the preparation of standard and sample solutions for HPLC analysis.
Forced Degradation Study Protocol
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[4][5] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[6]
Preparation of Stock Solution for Forced Degradation (1 mg/mL): Accurately weigh 25 mg of Hexanoic acid, 6-[[(4-methylphenyl)sulfonyl]amino]- and dissolve it in 25 mL of a 50:50 mixture of acetonitrile and water.
Stress Conditions:
-
Acid Hydrolysis: To 5 mL of the stock solution, add 5 mL of 1 M HCl. Keep the mixture at 60°C for 24 hours. After cooling, neutralize the solution with 1 M NaOH and dilute to a final concentration of 100 µg/mL with the diluent.
-
Base Hydrolysis: To 5 mL of the stock solution, add 5 mL of 1 M NaOH. Keep the mixture at 60°C for 8 hours. After cooling, neutralize the solution with 1 M HCl and dilute to a final concentration of 100 µg/mL with the diluent.
-
Oxidative Degradation: To 5 mL of the stock solution, add 5 mL of 30% H₂O₂. Keep the mixture at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL with the diluent.
-
Thermal Degradation: Expose the solid drug substance to 105°C in a hot air oven for 48 hours. Prepare a 100 µg/mL solution of the stressed solid in the diluent.
-
Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) and visible light (in a photostability chamber) for 7 days. Prepare a 100 µg/mL solution of the stressed solid in the diluent.
A control sample (unstressed) should be analyzed alongside the stressed samples.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 6-[Methyl(phenylsulphonyl)amino]hexanoic acid | 46948-72-5 | Benchchem [benchchem.com]
- 3. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride | Trends in Sciences [tis.wu.ac.th]
- 4. sgs.com [sgs.com]
- 5. onyxipca.com [onyxipca.com]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Application Notes and Protocols for the Use of 6-p-toluenesulfonamido-hexanoic acid as a Corrosion Inhibitor in Metalworking Fluids
Introduction: The Imperative for Advanced Corrosion Control in Metalworking
Modern metalworking operations, characterized by high speeds and aggressive cutting, place extreme demands on metalworking fluids (MWFs). These fluids are not merely coolants and lubricants; they are critical components that protect both the workpiece and the machinery from the pervasive threat of corrosion. The presence of water, electrolytes, and oxygen in aqueous MWFs creates a highly corrosive environment, leading to diminished surface finish, compromised dimensional accuracy, and reduced tool life. Consequently, the development of novel, high-performance corrosion inhibitors is a paramount objective for formulators and researchers in the field.
This document introduces 6-p-toluenesulfonamido-hexanoic acid, a promising, yet underexplored, candidate for corrosion inhibition in synthetic and semi-synthetic metalworking fluids. This bifunctional molecule, possessing both a sulfonamide group and a carboxylic acid moiety, is hypothesized to exhibit a synergistic inhibition effect, offering superior protection for ferrous alloys. These application notes provide a comprehensive guide for researchers to synthesize, formulate, and rigorously evaluate the performance of this novel inhibitor.
Molecular Rationale: A Bifunctional Approach to Corrosion Inhibition
The unique structure of 6-p-toluenesulfonamido-hexanoic acid suggests a multi-faceted mechanism of corrosion inhibition. Organic compounds typically prevent corrosion by adsorbing onto the metal surface, forming a protective barrier that impedes the anodic and cathodic reactions of the corrosion process.[1][2]
-
The Sulfonamide Head: Sulfonamide derivatives are known to be effective corrosion inhibitors.[3][4] The nitrogen and oxygen atoms in the sulfonamide group possess lone pairs of electrons, which can coordinate with the vacant d-orbitals of iron atoms on the metal surface, leading to strong adsorption.[5] This interaction blocks the active sites where corrosion initiates.[4]
-
The Carboxylic Acid Tail: The hexanoic acid portion of the molecule provides an additional anchoring point to the metal surface. Carboxylic acids can react with the metal surface to form a passivating layer of metallic carboxylates.[6] Furthermore, the aliphatic chain contributes to the formation of a hydrophobic layer, repelling water and corrosive species from the surface.
It is postulated that these two functional groups work in concert to form a dense, stable, and highly protective film on the metal surface, offering enhanced corrosion protection compared to monofunctional inhibitors.
Synthesis of 6-p-toluenesulfonamido-hexanoic acid: A Proposed Protocol
The synthesis of 6-p-toluenesulfonamido-hexanoic acid can be achieved through the reaction of 6-aminohexanoic acid with p-toluenesulfonyl chloride in an alkaline medium. This reaction, a standard method for the formation of sulfonamides from primary amines, is outlined below.[7]
Protocol 1: Synthesis of 6-p-toluenesulfonamido-hexanoic acid
-
Dissolution of 6-aminohexanoic acid: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 13.1 g (0.1 mol) of 6-aminohexanoic acid in 100 mL of 2 M sodium hydroxide solution. Cool the solution to 0-5 °C in an ice bath.
-
Addition of p-toluenesulfonyl chloride: Dissolve 19.1 g (0.1 mol) of p-toluenesulfonyl chloride in 50 mL of a suitable organic solvent (e.g., tetrahydrofuran). Add this solution dropwise to the cooled 6-aminohexanoic acid solution over a period of 1-2 hours, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 12-18 hours.
-
Acidification and Precipitation: Cool the reaction mixture in an ice bath and slowly acidify with 2 M hydrochloric acid to a pH of approximately 2. A white precipitate of 6-p-toluenesulfonamido-hexanoic acid should form.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash with cold deionized water. Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the purified product.
-
Characterization: Confirm the identity and purity of the synthesized compound using standard analytical techniques such as NMR, FTIR, and melting point determination.
Evaluation of Corrosion Inhibition Performance
A systematic evaluation of the corrosion inhibition performance of 6-p-toluenesulfonamido-hexanoic acid is essential to determine its efficacy. The following protocols describe standard methodologies for this purpose.
Formulation of a Model Synthetic Metalworking Fluid
To accurately assess the performance of the inhibitor, it should be tested in a representative metalworking fluid formulation. A basic synthetic MWF can be prepared as follows:
| Component | Function | Concentration (wt%) |
| Deionized Water | Base | 90.0 - 98.0 |
| Triethanolamine | pH Buffer / Co-inhibitor | 1.0 - 5.0 |
| Polyalkylene Glycol | Lubricant | 1.0 - 5.0 |
| 6-p-toluenesulfonamido-hexanoic acid | Corrosion Inhibitor | 0.1 - 2.0 |
Table 1: A model synthetic metalworking fluid formulation for inhibitor testing.
Protocol 2: Weight Loss Method (Gravimetric Analysis)
The weight loss method is a straightforward and widely used technique for determining the average corrosion rate over a period of time.[8] This protocol is based on the ASTM G31 standard.[8][9]
-
Specimen Preparation: Prepare mild steel coupons (e.g., AISI 1018) of known dimensions. Polish the coupons with successively finer grades of abrasive paper, degrease with acetone, rinse with deionized water, and dry. Accurately weigh each coupon to four decimal places.
-
Immersion Test: Immerse the prepared coupons in the model metalworking fluid with and without the inhibitor at various concentrations. The test should be conducted at a constant temperature (e.g., 25 °C or 50 °C) for a specified duration (e.g., 24, 48, or 72 hours).
-
Cleaning and Re-weighing: After the immersion period, remove the coupons, clean them according to ASTM G1 practice to remove any corrosion products, rinse, dry, and re-weigh.
-
Calculation of Corrosion Rate and Inhibition Efficiency:
-
The corrosion rate (CR) in millimeters per year (mm/y) can be calculated using the following formula: CR = (K × W) / (A × T × D) where K is a constant (8.76 × 10^4), W is the weight loss in grams, A is the area of the coupon in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.
-
The inhibition efficiency (IE%) is calculated as: IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.
-
Protocol 3: Electrochemical Methods
Electrochemical techniques provide rapid and detailed information about the corrosion process and the mechanism of inhibition.
This technique is used to determine the corrosion current density (i_corr) and to understand whether the inhibitor acts on the anodic or cathodic reaction, or both (mixed-type).
-
Electrochemical Cell Setup: Use a standard three-electrode cell with a mild steel working electrode, a platinum counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.
-
Stabilization: Immerse the working electrode in the test solution (MWF with and without inhibitor) and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).
-
Polarization Scan: Scan the potential from approximately -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 0.167 mV/s).
-
Data Analysis: Plot the potential versus the logarithm of the current density. The corrosion current density (i_corr) is determined by extrapolating the linear portions (Tafel regions) of the anodic and cathodic curves back to the corrosion potential (E_corr).[10][11] The inhibition efficiency can be calculated from the i_corr values.
EIS is a non-destructive technique that provides information about the resistance of the inhibitor film and the charge transfer processes at the metal-solution interface.
-
Cell Setup and Stabilization: Use the same three-electrode setup as for potentiodynamic polarization and allow the OCP to stabilize.
-
Impedance Measurement: Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Data Analysis: The impedance data is typically represented as Nyquist and Bode plots. The data can be fitted to an equivalent electrical circuit, such as a Randles circuit, to determine parameters like the solution resistance (R_s), charge transfer resistance (R_ct), and double-layer capacitance (C_dl).[12][13] An increase in R_ct in the presence of the inhibitor indicates effective corrosion protection.
| Parameter | Uninhibited Solution | Inhibited Solution | Interpretation |
| E_corr (mV vs. SCE) | e.g., -650 | e.g., -600 | A significant shift indicates either anodic or cathodic control. A small shift suggests mixed-type inhibition. |
| i_corr (µA/cm²) | e.g., 50 | e.g., 5 | A lower i_corr indicates a lower corrosion rate. |
| R_ct (Ω·cm²) | e.g., 500 | e.g., 5000 | A higher R_ct signifies increased resistance to charge transfer, indicating effective inhibition. |
Table 2: Hypothetical electrochemical data for the evaluation of 6-p-toluenesulfonamido-hexanoic acid.
Surface Analysis
To confirm the adsorption of the inhibitor and to characterize the protective film, surface analytical techniques can be employed.
-
Scanning Electron Microscopy (SEM): To visualize the surface morphology of the metal coupons before and after immersion in the corrosive medium, with and without the inhibitor.
-
X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition of the protective film on the metal surface, confirming the presence of nitrogen and sulfur from the inhibitor.[14]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups of the inhibitor molecule adsorbed on the metal surface.[15]
Conclusion and Future Outlook
The bifunctional nature of 6-p-toluenesulfonamido-hexanoic acid presents a compelling case for its investigation as a novel corrosion inhibitor in metalworking fluids. The protocols detailed in these application notes provide a robust framework for its synthesis and comprehensive performance evaluation. By combining gravimetric and electrochemical methods with surface analysis techniques, researchers can gain a thorough understanding of its inhibition efficiency and mechanism of action. Should this compound prove effective, it could represent a significant advancement in the formulation of high-performance, water-based metalworking fluids, contributing to improved manufacturing processes and extended tool and equipment longevity.
References
-
Vedantu. The amine which reacts with ptoluene sulfonyl chloride class 12 chemistry CBSE. Available from: [Link]
- Google Patents. TWI591045B - Method for making 6-aminocaproic acid as active pharmaceutical ingredient.
-
MDPI. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. Available from: [Link]
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-
PalmSens. Equivalent circuit fitting for corrosion measurements. Available from: [Link]
-
ASTM International. G102 Standard Practice for Calculation of Corrosion Rates and Related Information from Electrochemical Measurements. Available from: [Link]
-
ASTM International. G31 Standard Guide for Laboratory Immersion Corrosion Testing of Metals. Available from: [Link]
-
MDPI. Influence of Organic Acids and Related Organic Compounds on Corrosion Behavior of Stainless Steel—A Critical Review. Available from: [Link]
-
YouTube. Tafel extrapolation. Available from: [Link]
-
ResearchGate. Sulphonamides as corrosion inhibitor: Experimental and DFT studies. Available from: [Link]
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-
ResearchGate. Surface Characterization Techniques in Corrosion Inhibition Research. Available from: [Link]
-
ANSI Webstore. Laboratory Immersion Corrosion Testing of Metals1. Available from: [Link]
-
ResearchGate. Randle's equivalent circuit for fitting EIS spectra. Available from: [Link]
-
National Center for Biotechnology Information. Organic Compounds as Corrosion Inhibitors for Carbon Steel in HCl Solution: A Comprehensive Review. Available from: [Link]
-
ACS Publications. Atomistic Analysis of Sulphonamides as a Microbial Influenced Corrosion (MIC) Inhibitor. Available from: [Link]
-
ACS Publications. AFM Characterization of Corrosion Inhibitors and Nanoparticle Films. Available from: [Link]
-
ResearchGate. Validation of corrosion rates measured by the Tafel extrapolation method. Available from: [Link]
-
Valvoline. Metalworking Fluids 101. Available from: [Link]
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ASTM International. Calculation of Corrosion Rates and Related Information from Electrochemical Measurements1. Available from: [Link]
-
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-
Taylor & Francis Online. Metalworking Fluids. Available from: [Link]
-
ResearchGate. Role of Organic and Eco-Friendly Inhibitors on the Corrosion Mitigation of Steel in Acidic Environments—A State-of-Art Review. Available from: [Link]
-
NACE International. Surface Analysis of Adsorbed Carbon Dioxide Corrosion Inhibitors. Available from: [Link]
-
ResearchGate. p-Toluenesulfonyl Chloride Catalysed Facile Synthesis of O-benzyl-l-amino Acids and Their In Vitro Evaluation. Available from: [Link]
-
Admiral Instruments. Calculating Corrosion Rates From a Tafel Plot. Available from: [Link]
-
ResearchGate. (PDF) Surface analysis of inhibitor films formed by imidazolines and amides on mild steel in an acidic environment. Available from: [Link]
-
Pine Research Instrumentation. Electrochemical Impedance Spectroscopy (EIS) Basics. Available from: [Link]
-
ACS Publications. Atomistic Analysis of Sulphonamides as a Microbial Influenced Corrosion (MIC) Inhibitor. Available from: [Link]
-
YouTube. How corrosion inhibitors protect metal: synthesis in the lab and testing. Available from: [Link]
-
ResearchGate. Laboratory Immersion Corrosion Testing of Metals1. Available from: [Link]
-
Scribd. ASTM G 102 - 89 RA 1999 - Corrosion-Rate-Calculationpdf. Available from: [Link]
-
OrigaLys. AP-C01-Note-Application-Tafel.pdf. Available from: [Link]
-
National Center for Biotechnology Information. Synergism between sulphonamide drugs and antibiotics of the polymyxin group against Proteus sp. in vitro. Available from: [Link]
-
Gamry Instruments. Common Equivalent Circuit Models. Available from: [Link]
-
R&B Inc. ASTM G 102 – 89 (Reapproved 2004) Standard Practice for Calculation of Corrosion Rates and Related Information from Electrochemical Measurements. Available from: [Link]
-
KFUPM. Chapter#5 Polarization Methods for Corrosion Rate Measurements. Available from: [Link]
-
MDPI. Corrosion Inhibitors: Natural and Synthetic Organic Inhibitors. Available from: [Link]
-
Synthetic Lubricants Inc. Guide to Metalworking Fluids. Available from: [Link]
-
NACE International. Surface Analysis of Inhibitor Films Formed in Hydrogen Sulfide Medium. Available from: [Link]
-
ResearchGate. Synergistic inhibition between the gemini surfactant and bromide ion for steel corrosion in sulphuric acid. Available from: [Link]
-
ASTM International. Calculation of Corrosion Rates and Related Information from Electrochemical Measurements1. Available from: [Link]
-
NACE International. ASTM NACE/ASTMG31-12 - Standard Guide for Laboratory Immersion Corrosion Testing of Metals. Available from: [Link]
-
ANSI Webstore. Laboratory Immersion Corrosion Testing of Metals1. Available from: [Link]
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- 5. Atomistic Analysis of Sulphonamides as a Microbial Influenced Corrosion (MIC) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The amine which reacts with ptoluene sulfonyl chloride class 12 chemistry CBSE [vedantu.com]
- 8. store.astm.org [store.astm.org]
- 9. standards.iteh.ai [standards.iteh.ai]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Equivalent circuit fitting for corrosion measurements - PalmSens [palmsens.com]
- 13. nlab.pl [nlab.pl]
- 14. content.ampp.org [content.ampp.org]
- 15. content.ampp.org [content.ampp.org]
Application Notes and Protocols: Experimental Design for Using Tosylated Aminohexanoic Acid in Drug Development
Introduction: The Strategic Role of 6-(Tosylamido)hexanoic Acid in Advanced Drug Design
In the intricate landscape of modern drug development, particularly in the realms of targeted therapies such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker molecule is a critical determinant of therapeutic success. The linker, a seemingly simple bridge, governs the pharmacokinetics, stability, and selective payload release of the entire conjugate.[1] 6-Aminohexanoic acid (Ahx) has emerged as a valuable structural element, offering a flexible and hydrophobic spacer that can be readily incorporated into complex biomolecules.[2] This application note delves into the strategic use of a tosylated derivative, 6-(p-toluenesulfonamido)hexanoic acid, as a versatile building block in drug development.
The introduction of a p-toluenesulfonyl (tosyl) group onto the terminal amine of 6-aminohexanoic acid imparts several advantageous properties. The resulting sulfonamide is exceptionally stable under a wide range of chemical conditions, making it an ideal protecting group during multi-step syntheses.[3] This stability ensures the integrity of the linker while other chemical modifications are performed on the drug conjugate. Furthermore, the tosyl group can be retained in the final molecule to provide a stable, non-cleavable linker element, or it can be removed under specific conditions to reveal the primary amine for further functionalization or to modulate the drug's activity. This dual utility provides medicinal chemists with significant flexibility in linker design.
This guide provides detailed experimental protocols for the activation, conjugation, and deprotection of 6-(tosylamido)hexanoic acid, empowering researchers to leverage its unique properties in the design and synthesis of novel therapeutics.
Chemical Properties and Design Rationale
The strategic choice of 6-(tosylamido)hexanoic acid as a linker component is underpinned by its distinct chemical characteristics.
| Property | Value/Description | Significance in Drug Development |
| Molecular Formula | C13H19NO4S | |
| Molecular Weight | 285.36 g/mol | |
| Structure | A six-carbon aliphatic chain with a terminal carboxylic acid and a tosyl-protected amine. | Provides a defined spatial separation between conjugated moieties. |
| Tosylamide Bond Stability | Highly stable to acidic and basic conditions, and many nucleophiles. | Allows for orthogonal chemical strategies during synthesis.[3] |
| Deprotection | Can be cleaved under specific reductive or strongly acidic conditions. Milder, more selective methods are also available.[4][5] | Enables the unmasking of the amine at a desired synthetic stage. |
| Hydrophobicity | The aliphatic chain and the tolyl group contribute to its non-polar character. | Can influence the solubility and aggregation propensity of the final conjugate. |
Application I: Tosylated Aminohexanoic Acid as a Stable, Non-Cleavable Linker
In many therapeutic constructs, such as certain ADCs, a non-cleavable linker is desirable.[6] These linkers rely on the complete lysosomal degradation of the antibody to release the payload, which remains attached to the linker and a single amino acid residue.[7] The exceptional stability of the tosylamide bond makes 6-(tosylamido)hexanoic acid an excellent candidate for this purpose.
Workflow for Incorporating a Stable Tosylated Linker
Caption: Workflow for using 6-(tosylamido)hexanoic acid as a stable linker.
Protocol 1: Activation of 6-(Tosylamido)hexanoic Acid with N-Hydroxysuccinimide (NHS)
This protocol describes the conversion of the carboxylic acid moiety of 6-(tosylamido)hexanoic acid into a more reactive NHS ester, facilitating its conjugation to amine-containing molecules.
Materials:
-
6-(Tosylamido)hexanoic acid
-
N-Hydroxysuccinimide (NHS)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Argon or Nitrogen supply
Procedure:
-
In a clean, dry round-bottom flask, dissolve 6-(tosylamido)hexanoic acid (1 equivalent) in anhydrous DCM or DMF.
-
Add NHS (1.1 equivalents) to the solution and stir until dissolved.
-
Slowly add EDC (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature under an inert atmosphere (argon or nitrogen) for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture can be used directly for the subsequent conjugation step, or the activated ester can be purified by silica gel chromatography.
Causality: EDC is a zero-length crosslinker that activates the carboxyl group of 6-(tosylamido)hexanoic acid, making it susceptible to nucleophilic attack by the hydroxyl group of NHS to form the stable, yet reactive, NHS ester.[8]
Protocol 2: Solution-Phase Conjugation to an Amine-Containing Molecule
This protocol outlines the coupling of the NHS-activated 6-(tosylamido)hexanoic acid to a molecule bearing a primary or secondary amine.
Materials:
-
NHS-activated 6-(tosylamido)hexanoic acid solution (from Protocol 1)
-
Amine-containing molecule (e.g., a small molecule drug, peptide)
-
Anhydrous DMF or DMSO
-
Diisopropylethylamine (DIPEA) (optional, as a non-nucleophilic base)
-
Magnetic stirrer and stir bar
-
Reaction vessel
Procedure:
-
Dissolve the amine-containing molecule (1 equivalent) in anhydrous DMF or DMSO.
-
If the amine is in the form of a salt (e.g., hydrochloride), add DIPEA (1-2 equivalents) to neutralize it to the free amine.[9]
-
Slowly add the solution of NHS-activated 6-(tosylamido)hexanoic acid (1-1.5 equivalents) to the amine solution.
-
Stir the reaction at room temperature for 2-24 hours.
-
Monitor the formation of the amide bond by LC-MS.
-
Upon completion, the product can be purified by reverse-phase High-Performance Liquid Chromatography (HPLC).
Trustworthiness: The progress of the reaction should be monitored to ensure complete consumption of the starting materials and to minimize side reactions. The final product should be characterized by mass spectrometry and NMR to confirm its identity and purity.
Application II: A Protecting Group in Solid-Phase Peptide Synthesis (SPPS)
The tosyl group serves as a robust protecting group for the amine of 6-aminohexanoic acid, allowing its incorporation as an unnatural amino acid into a peptide sequence using standard SPPS protocols. The stability of the tosyl group is orthogonal to the commonly used Fmoc and Boc protecting groups.[9]
Workflow for SPPS Incorporation
Caption: Incorporation of tosylated aminohexanoic acid in SPPS.
Protocol 3: Incorporation of 6-(Tosylamido)hexanoic Acid into a Peptide on Solid Support
This protocol is based on standard Fmoc-based SPPS.
Materials:
-
Fmoc-protected peptide-resin with a free N-terminal amine
-
6-(Tosylamido)hexanoic acid
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
DIPEA
-
Anhydrous DMF
-
SPPS reaction vessel
-
Shaker
Procedure:
-
Swell the resin-bound peptide in DMF.
-
Deprotect the N-terminal Fmoc group using a solution of 20% piperidine in DMF.[9]
-
Wash the resin thoroughly with DMF.
-
In a separate vial, pre-activate the 6-(tosylamido)hexanoic acid (3 equivalents relative to resin loading) by dissolving it with HBTU (3 equivalents) and DIPEA (6 equivalents) in DMF.
-
Add the activated linker solution to the resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
Monitor the coupling efficiency using a Kaiser test or a similar ninhydrin-based test.
-
If the coupling is incomplete, the coupling step can be repeated.
-
Once the coupling is complete, wash the resin with DMF and DCM. The peptide is now ready for the next coupling cycle or for cleavage from the resin.
Expertise & Experience: The pre-activation of the carboxylic acid is crucial for efficient coupling in SPPS. HBTU is a common and effective coupling reagent that minimizes side reactions.
Application III: Deprotection to Reveal a Functional Amine
In some drug design strategies, it is necessary to deprotect the tosyl group to either reveal a primary amine for further conjugation or as a terminal functional group of the final drug. Traditional methods for tosyl group cleavage often require harsh conditions that can degrade sensitive drug molecules.[3] However, milder methods have been developed.
Protocol 4: Mild Deprotection of the Tosyl Group using Cesium Carbonate
This protocol is adapted from a method developed for the N-detosylation of indoles and can be applied to other sensitive molecules.[5]
Materials:
-
Tosyl-protected drug conjugate
-
Cesium Carbonate (Cs2CO3)
-
Methanol (MeOH)
-
Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
Dissolve the tosyl-protected compound in a 2:1 mixture of THF and MeOH.
-
Add cesium carbonate (3 equivalents) to the solution.
-
Stir the reaction at room temperature or gently reflux, depending on the substrate's reactivity. The reaction time can vary from a few hours to overnight.
-
Monitor the deprotection by LC-MS.
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Purify the resulting amine-containing compound by an appropriate method, such as HPLC or column chromatography.
Authoritative Grounding: The use of cesium carbonate in a protic solvent like methanol provides a source of methoxide ions, which can facilitate the nucleophilic cleavage of the sulfonamide bond under relatively mild conditions.[5] This method is often compatible with a wider range of functional groups compared to strongly reductive or acidic methods.
Conclusion
6-(Tosylamido)hexanoic acid is a multifaceted building block for drug development, offering both a stable, non-cleavable linker and a protected precursor to a functional amine. Its incorporation into drug conjugates can be achieved through well-established synthetic protocols, and its deprotection can be performed under mild conditions compatible with complex molecules. The strategic application of this linker can significantly enhance the design and synthesis of next-generation targeted therapeutics.
References
-
D. Artman, III, D. D., & Williams, A. L. (2004). Deprotection of N-tosylated indoles and related structures using cesium carbonate. Tetrahedron Letters, 45(46), 8541-8543. Available at: [Link]
-
NJ Bio, Inc. (n.d.). Linkers for ADCs. Retrieved from [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Retrieved from [Link]
-
Lu, J., Jiang, F., Lu, A., & Zhang, G. (2014). Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate. Pharmaceutics, 14(2), 396. Available at: [Link]
-
Alonso, D. A., Nacci, V., & Ortiz, C. S. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 86. Available at: [Link]
-
Markowska, A., Markowski, A. R., & Jarocka-Karpowicz, I. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. International Journal of Molecular Sciences, 22(22), 12122. Available at: [Link]
-
Bonkowski, B., Wieczorek, J., Patel, M., Craig, C., Gravelin, A., & Boncher, T. (2013). Basic Concepts of using Solid Phase Synthesis to Build Small Organic Molecules using 2-Chlorotrityl Chloride Resin. Modern Chemistry & Applications, 1(4), 113. Available at: [Link]
-
Wikipedia. (2023). Tosyl group. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. Retrieved from [Link]
-
Khan Academy. (2023). Amide formation from carboxylic acid derivatives. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS). Retrieved from [Link]
-
McKenzie, J. A., Raison, R. L., & Rivett, D. E. (1988). Development of a bifunctional crosslinking agent with potential for the preparation of immunotoxins. Journal of Protein Chemistry, 7(5), 581–592. Available at: [Link]
Sources
- 1. Peptides with 6-Aminohexanoic Acid: Synthesis and Evaluation as Plasmin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. chemscene.com [chemscene.com]
- 6. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. Unnatural Amino Acids - Enamine [enamine.net]
- 9. lup.lub.lu.se [lup.lub.lu.se]
Industrial scale-up synthesis of Hexanoic acid, 6-[[(4-methylphenyl)sulfonyl]amino]-
An Application Note for the Industrial Scale-Up Synthesis of Hexanoic acid, 6-[[(4-methylphenyl)sulfonyl]amino]-
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the industrial scale-up synthesis of Hexanoic acid, 6-[[(4-methylphenyl)sulfonyl]amino]-. The synthesis is presented in two key stages: the production of the 6-aminohexanoic acid precursor and its subsequent tosylation. This guide emphasizes not only the procedural steps but also the underlying chemical principles and engineering considerations essential for a safe, efficient, and scalable manufacturing process. By integrating expertise in process chemistry with practical, field-proven insights, this application note serves as a self-validating system for researchers and professionals in drug development and chemical manufacturing.
Introduction and Strategic Overview
Hexanoic acid, 6-[[(4-methylphenyl)sulfonyl]amino]- is a molecule of interest in pharmaceutical and materials science, often utilized as a building block or linker in the synthesis of more complex structures[1]. Its industrial production necessitates a robust, cost-effective, and environmentally conscious synthetic strategy. The most logical and industrially viable approach involves a two-stage process:
-
Stage 1: Synthesis of 6-Aminohexanoic Acid: This precursor is a critical raw material. While various synthetic routes exist, including biochemical pathways from lysine or cyclohexane[2][3][4], the hydrolysis of ε-caprolactam remains a predominant and economically favorable method in industrial settings[5][6].
-
Stage 2: Tosylation of 6-Aminohexanoic Acid: This step involves the formation of a stable sulfonamide bond between the amino group of 6-aminohexanoic acid and a tosyl group donor[7]. The selection of reagents and reaction conditions is crucial to ensure high yield, purity, and operational safety.
This guide will provide detailed protocols for both stages, with a focus on the practicalities of scaling up from laboratory to industrial production.
Stage 1: Industrial Synthesis of 6-Aminohexanoic Acid via Hydrolysis of ε-Caprolactam
The hydrolysis of ε-caprolactam is a well-established industrial process. The choice between acidic or basic hydrolysis is often dictated by factors such as equipment compatibility, cost of reagents, and ease of product isolation. Here, we detail an alkaline hydrolysis method, which is commonly employed.
Underlying Principles and Rationale
Alkaline hydrolysis of ε-caprolactam proceeds via nucleophilic attack of a hydroxide ion on the carbonyl carbon of the lactam ring. This ring-opening reaction forms the corresponding amino carboxylate salt, which is then neutralized to yield 6-aminohexanoic acid. This method is often preferred on an industrial scale due to the lower corrosivity of alkaline solutions compared to strong acids, and the straightforward isolation of the product.
Process Flow Diagram
Caption: Workflow for the tosylation of 6-aminohexanoic acid.
Industrial Scale-Up Protocol
Materials and Reagents:
| Reagent | Grade | Supplier | Notes |
| 6-Aminohexanoic Acid | >99% | From Stage 1 or purchased | |
| p-Toluenesulfonyl Chloride (TsCl) | Industrial Grade, >98% | Major Chemical Supplier | |
| Sodium Hydroxide (NaOH) | Industrial Grade, Flakes or Pellets | Major Chemical Supplier | |
| Hydrochloric Acid (HCl) | 37%, Industrial Grade | Major Chemical Supplier | |
| Ethyl Acetate | Industrial Grade | Major Chemical Supplier | For extraction/purification |
| Deionized Water | In-house supply |
Equipment:
-
Jacketed glass-lined or stainless steel reactor with temperature control and a robust agitation system.
-
Addition funnel or dosing pump for controlled addition of tosyl chloride.
-
Filtration and drying equipment.
Procedure:
-
Dissolution of Starting Material: In the reactor, dissolve 6-aminohexanoic acid in an aqueous solution of sodium hydroxide. The amount of NaOH should be sufficient to dissolve the amino acid and neutralize the HCl byproduct. Cool the solution to 0-5°C.
-
Controlled Addition of Tosyl Chloride: Slowly add p-toluenesulfonyl chloride to the chilled reaction mixture. Maintain the temperature between 0-10°C throughout the addition to minimize side reactions.
-
Reaction: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 10-15°C) for several hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).
-
Work-up and Isolation: Once the reaction is complete, carefully acidify the mixture with hydrochloric acid to a pH of 1-2. The product will precipitate as a white solid.
-
Filtration and Washing: Filter the precipitate and wash the solid cake thoroughly with cold water to remove inorganic salts and any remaining acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water or ethyl acetate/hexane mixture, to achieve high purity.
-
Drying: Dry the purified product in a vacuum oven at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved.
Process Optimization and Scale-Up Considerations
Scaling up from a laboratory to an industrial setting introduces several challenges that must be addressed to ensure a successful and efficient process.[8]
| Parameter | Laboratory Scale | Industrial Scale Considerations |
| Heat Transfer | Flask surface area is sufficient for heat dissipation. | Reduced surface-area-to-volume ratio requires jacketed reactors and precise temperature control to manage exotherms. |
| Mass Transfer | Magnetic stirring is usually adequate. | Requires powerful overhead stirrers and baffled reactors to ensure homogeneity and prevent localized concentration gradients. |
| Reagent Addition | Manual addition is common. | Automated dosing systems are necessary for controlled and safe addition of reactive reagents like tosyl chloride. |
| Work-up and Isolation | Simple filtration and solvent evaporation. | Requires large-scale filtration equipment (e.g., centrifuges, filter presses) and industrial dryers. |
| Safety | Fume hood provides primary containment. | Requires a comprehensive Process Hazard Analysis (PHA), closed systems, and appropriate personal protective equipment (PPE) for handling corrosive and reactive chemicals.[9] |
Quality Control and Analytical Methods
A robust quality control program is essential to ensure the final product meets the required specifications.
| Test | Method | Specification |
| Appearance | Visual Inspection | White to off-white crystalline solid |
| Identity | FTIR, ¹H NMR | Conforms to the reference spectrum |
| Purity | HPLC | ≥ 99.0% |
| Melting Point | Melting Point Apparatus | Within the specified range (e.g., 54-58°C) [9] |
| Residual Solvents | Gas Chromatography (GC) | Within ICH limits |
| Water Content | Karl Fischer Titration | ≤ 0.5% |
Conclusion
The industrial scale-up synthesis of Hexanoic acid, 6-[[(4-methylphenyl)sulfonyl]amino]- is a feasible process when approached with a thorough understanding of the underlying chemistry and the challenges of large-scale production. The two-stage process described, involving the hydrolysis of ε-caprolactam followed by the tosylation of the resulting 6-aminohexanoic acid, provides a reliable and scalable route to the target molecule. Careful control of reaction parameters, adherence to safety protocols, and rigorous quality control are paramount for a successful industrial campaign.
References
- Google Patents. (n.d.). Improved process for the preparation of 6-aminohexanoic acid.
- Google Patents. (n.d.). Biological synthesis of 6-aminocaproic acid from carbohydrate feedstocks.
-
Organic Syntheses. (n.d.). ε-AMINOCAPROIC ACID. Retrieved from [Link]
-
ResearchGate. (2020). One‐pot synthesis of 6‐aminohexanoic acid from cyclohexane using mixed‐species cultures. Retrieved from [Link]
-
GSRS. (n.d.). HEXANOIC ACID, 6-(((4-METHYLPHENYL)SULFONYL)AMINO)-. Retrieved from [Link]
-
Thieme. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Retrieved from [Link]
-
ResearchGate. (n.d.). One-pot synthesis of 6-hydroxyhexanoic acid from cyclohexanone catalyzed by dealuminated HBEA zeolite with aqueous 30% H2O2 solution. Retrieved from [Link]
-
PubChem. (n.d.). Hexanoic acid, 6-[[(4-methylphenyl)sulfonyl]amino]-. Retrieved from [Link]
-
ResearchGate. (2023). The Research on the Synthesis Method of Sulphonamide and the Scheme for Improving the Synthesis Technology. Retrieved from [Link]
-
NIH. (2020). One‐pot synthesis of 6‐aminohexanoic acid from cyclohexane using mixed‐species cultures. Retrieved from [Link]
- Google Patents. (n.d.). Biochemical synthesis of 6-amino caproic acid.
- Google Patents. (n.d.). Preparation method of 6-aminohexanoic acid or Caprolactam from Lysine.
-
MDPI. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. Retrieved from [Link]
-
NIH. (2022). Modular Two-Step Route to Sulfondiimidamides. Retrieved from [Link]
-
RSC Publishing. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing 4-amino-5-hexenoic acid.
-
ACS Publications. (2024). Strategic Synthesis of Sulfinamides as Versatile S(IV) Intermediates. Retrieved from [Link]
-
ChemSrc. (n.d.). 6-[Methyl(phenylsulfonyl)amino]hexanoic acid SDS, 46948-72-5 Safety Data Sheets. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. US8404465B2 - Biological synthesis of 6-aminocaproic acid from carbohydrate feedstocks - Google Patents [patents.google.com]
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- 4. KR101565253B1 - Preparation method of 6-aminohexanoic acid or Caprolactam from Lysine - Google Patents [patents.google.com]
- 5. WO2020031201A1 - Improved process for the preparation of 6-aminohexanoic acid - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. thieme-connect.com [thieme-connect.com]
- 8. 6-[Methyl(phenylsulphonyl)amino]hexanoic acid | 46948-72-5 | Benchchem [benchchem.com]
- 9. echemi.com [echemi.com]
Application Notes and Protocols for N-Tosyl-6-aminocaproic Acid as a Complexing Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block for Coordination Chemistry
N-Tosyl-6-aminocaproic acid is a derivative of the amino acid 6-aminocaproic acid, a molecule recognized for its role as a lysine analog and its clinical use as an antifibrinolytic agent.[1] The introduction of a tosyl group to the amino functionality fundamentally alters the molecule's electronic and steric properties, transforming it into a unique ligand for metal coordination. While amino acids typically coordinate with metal ions through both their amino and carboxylate groups, the tosylation of the amino group in N-Tosyl-6-aminocaproic acid shifts the primary coordination site to the carboxylate group and potentially involves the oxygen atoms of the sulfonyl group. This modification opens up new possibilities for its application as a selective complexing agent in various fields, including analytical chemistry, catalysis, and drug delivery.
This guide provides a comprehensive overview of the theoretical and practical aspects of using N-Tosyl-6-aminocaproic acid as a complexing agent. It is designed to equip researchers with the foundational knowledge and detailed protocols to explore its potential in their respective domains.
Mechanism of Complexation: The Role of the Carboxylate and Sulfonyl Moieties
The complexing ability of N-Tosyl-6-aminocaproic acid is primarily attributed to the carboxylate group (-COOH) and, to a lesser extent, the sulfonyl group (-SO₂-). The carboxylate group, upon deprotonation, offers a negatively charged oxygen atom that can readily coordinate with positively charged metal ions. The tosyl group, with its electron-withdrawing nature, can influence the acidity of the carboxylic proton, thereby affecting the pH range at which complexation occurs.
The coordination can be described as follows:
-
Primary Coordination: The deprotonated carboxylate group acts as a monodentate or bidentate ligand, forming a coordinate bond with the metal ion.
-
Potential Secondary Interaction: The oxygen atoms of the sulfonyl group may participate in weaker interactions with the metal center, potentially leading to the formation of a chelate ring, which would enhance the stability of the complex.
The flexible six-carbon chain of the caproic acid backbone provides conformational freedom, allowing the ligand to orient itself favorably for coordination with metal ions of varying sizes and coordination geometries.
Caption: Proposed coordination of a metal ion with N-Tosyl-6-aminocaproic acid.
Applications in Selective Metal Ion Complexation and Separation
The unique structural features of N-Tosyl-6-aminocaproic acid suggest its utility in the selective complexation and separation of metal ions. The principles behind this application are rooted in the differing affinities of various metal ions for the ligand under specific conditions.
Protocol 1: Selective Solvent Extraction of a Target Metal Ion
This protocol outlines a general procedure for the selective extraction of a target metal ion from an aqueous solution into an organic phase using N-Tosyl-6-aminocaproic acid as the extracting agent.
Objective: To selectively separate a target metal ion from a mixture of metal ions.
Materials:
-
N-Tosyl-6-aminocaproic acid
-
Aqueous solution containing a mixture of metal ions (e.g., Cu²⁺, Ni²⁺, Zn²⁺)
-
Organic solvent (e.g., chloroform, dichloromethane, or ethyl acetate)
-
pH buffer solutions
-
Separatory funnel
-
pH meter
-
Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for metal ion quantification
Procedure:
-
Preparation of the Organic Phase: Dissolve a known concentration of N-Tosyl-6-aminocaproic acid in the chosen organic solvent. A typical starting concentration is 0.01 M to 0.1 M.
-
pH Adjustment of the Aqueous Phase: Take a known volume of the aqueous solution containing the metal ion mixture and adjust the pH to a desired value using a suitable buffer. The optimal pH will depend on the specific metal ion to be extracted and should be determined experimentally through preliminary studies.
-
Extraction: Transfer equal volumes of the prepared organic phase and the pH-adjusted aqueous phase into a separatory funnel.
-
Equilibration: Shake the separatory funnel vigorously for a predetermined time (e.g., 15-30 minutes) to allow for the complexation and transfer of the metal-ligand complex into the organic phase.
-
Phase Separation: Allow the two phases to separate completely.
-
Analysis:
-
Carefully separate the aqueous phase and measure the concentration of the target metal ion and other metal ions using AAS or ICP-MS.
-
The concentration of the extracted metal ion in the organic phase can be determined by difference or by back-extraction into an acidic aqueous solution followed by analysis.
-
-
Optimization: Repeat the experiment at different pH values to determine the optimal pH for selective extraction of the target metal ion.
Data Presentation:
| pH | Initial [Metal] in Aqueous Phase (ppm) | Final [Metal] in Aqueous Phase (ppm) | % Extraction |
| 2.0 | 10.0 | 8.5 | 15% |
| 3.0 | 10.0 | 5.2 | 48% |
| 4.0 | 10.0 | 2.1 | 79% |
| 5.0 | 10.0 | 1.0 | 90% |
| 6.0 | 10.0 | 0.8 | 92% |
Causality Behind Experimental Choices:
-
Choice of Organic Solvent: The solvent should be immiscible with water and should effectively solvate the metal-ligand complex. The polarity of the solvent can influence the extraction efficiency.
-
pH Optimization: The pH of the aqueous phase is a critical parameter as it affects the deprotonation of the carboxylic acid group of the ligand, which is essential for coordination. Different metal ions will form stable complexes at different pH ranges, allowing for selectivity.
Application in Chiral Separations
The chiral nature of N-Tosyl-6-aminocaproic acid, if synthesized from a chiral precursor, can be exploited for the enantioselective separation of racemic mixtures, particularly of metal complexes or organic molecules capable of interacting with the chiral ligand.
Protocol 2: Enantioselective Separation using a Chiral Stationary Phase (Conceptual)
This protocol describes the conceptual preparation and use of a chiral stationary phase (CSP) based on N-Tosyl-6-aminocaproic acid for high-performance liquid chromatography (HPLC).
Objective: To resolve a racemic mixture of a chiral analyte.
Workflow Diagram:
Caption: Workflow for enantioselective separation using a chiral stationary phase.
Procedure:
-
Synthesis of Chiral Ligand: Synthesize enantiomerically pure N-Tosyl-6-aminocaproic acid from the corresponding enantiomer of 6-aminocaproic acid.
-
Immobilization onto a Solid Support: Covalently bond the chiral N-Tosyl-6-aminocaproic acid to a solid support, such as silica gel, to create the chiral stationary phase.
-
Packing the HPLC Column: Pack an empty HPLC column with the prepared CSP.
-
Chromatographic Separation:
-
Dissolve the racemic mixture in a suitable mobile phase.
-
Inject the sample into the HPLC system equipped with the chiral column.
-
Elute the enantiomers using an optimized mobile phase. The differential interaction of the enantiomers with the chiral stationary phase will lead to their separation.
-
Detect the separated enantiomers using a suitable detector (e.g., UV-Vis or a chiral detector like a polarimeter).
-
Expected Outcome: The two enantiomers will elute at different retention times, allowing for their separation and quantification.
Causality Behind Experimental Choices:
-
Chiral Recognition: The enantioselective separation is based on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral ligand on the stationary phase. These diastereomeric complexes have different stabilities, leading to different retention times.
-
Mobile Phase Composition: The composition of the mobile phase (e.g., polarity, additives) can significantly influence the chiral recognition and, therefore, the separation efficiency.
Potential Applications in Drug Development
N-Tosyl-6-aminocaproic acid can serve as a versatile tool in drug development, acting as a carrier for metal-based drugs or as a component in targeted drug delivery systems.
Conceptual Application: Formulation of a Metal-Based Drug
The complexation of a therapeutically active metal ion with N-Tosyl-6-aminocaproic acid could improve the drug's solubility, stability, and pharmacokinetic profile.
Logical Relationship Diagram:
Caption: Logic for using the ligand in drug formulation.
Key Considerations:
-
Biocompatibility: The biocompatibility of the ligand and its metal complex must be thoroughly evaluated.
-
Stability: The stability of the complex under physiological conditions is crucial for ensuring that the metal ion is delivered to the target site.
-
Release Mechanism: The mechanism by which the metal ion is released from the complex at the target site needs to be understood and controlled.
Conclusion
N-Tosyl-6-aminocaproic acid presents itself as a promising, yet underexplored, complexing agent with potential applications in selective metal separation, chiral resolutions, and drug development. The protocols and concepts outlined in this guide are intended to serve as a starting point for researchers to investigate and unlock the full potential of this versatile molecule. Further experimental validation and characterization are necessary to establish its efficacy and expand its applications.
References
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 6-p-toluenesulfonamido-hexanoic acid
Welcome to our dedicated technical support center for the synthesis of 6-p-toluenesulfonamido-hexanoic acid. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to navigate the challenges of this synthetic procedure. Our goal is to empower you with the expertise to enhance your yield, purity, and overall success.
Introduction to the Synthesis
The synthesis of 6-p-toluenesulfonamido-hexanoic acid is a cornerstone reaction for introducing a sulfonamide moiety to a hexanoic acid backbone. This compound and its analogs are of significant interest in medicinal chemistry and materials science. The primary route involves the reaction of 6-aminohexanoic acid with p-toluenesulfonyl chloride, a classic example of nucleophilic acyl substitution. While seemingly straightforward, this reaction is prone to several challenges that can significantly impact the yield and purity of the final product. This guide will address these common issues with practical, evidence-based solutions.
Core Reaction Pathway
The fundamental transformation involves the nucleophilic attack of the amino group of 6-aminohexanoic acid on the electrophilic sulfur atom of p-toluenesulfonyl chloride. A base is required to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.
Caption: A systematic workflow for troubleshooting low product yield.
Product Purity Issues
Q2: My final product is impure. What are the likely contaminants and how can I remove them?
A2: Impurities can arise from unreacted starting materials, side products, or the work-up procedure.
-
Common Impurities:
-
Unreacted 6-Aminohexanoic Acid: This is a common impurity if the reaction does not go to completion. It can often be removed by washing the crude product with a slightly acidic aqueous solution.
-
p-Toluenesulfonic Acid: This results from the hydrolysis of p-toluenesulfonyl chloride. It is highly water-soluble and can typically be removed during the aqueous work-up.
-
Di-sulfonated Product: If the reaction conditions are too harsh, it is possible to form the di-sulfonated product where the carboxylate is converted to a mixed anhydride. This is less common but can occur.
-
-
Purification Strategies:
-
Recrystallization: This is often the most effective method for purifying the final product. A suitable solvent system (e.g., ethanol/water) should be chosen to dissolve the product at an elevated temperature and allow for the formation of pure crystals upon cooling.
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used. [1]A solvent system of increasing polarity (e.g., hexane/ethyl acetate with a small amount of acetic acid) is typically employed.
-
Data Summary: Solvent Systems for Purification
| Purification Method | Solvent System Examples | Rationale |
| Recrystallization | Ethanol/Water, Acetone/Water | The product should be soluble in the hot solvent and insoluble in the cold solvent. |
| Column Chromatography | Hexane/Ethyl Acetate/Acetic Acid | The acetic acid helps to keep the carboxylic acid protonated and improves the peak shape. |
Frequently Asked Questions (FAQs)
Q3: Can I use a different base instead of pyridine?
A3: Yes, other bases can be used. A common alternative is to perform the reaction in a two-phase system (Schotten-Baumann conditions) using an aqueous solution of sodium hydroxide or potassium hydroxide and an organic solvent to dissolve the p-toluenesulfonyl chloride. Triethylamine can also be used, but it is a weaker base than pyridine.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is an effective way to monitor the reaction. A sample of the reaction mixture can be spotted on a TLC plate and eluted with an appropriate solvent system (e.g., ethyl acetate/hexane). The disappearance of the starting amine and the appearance of the product spot can be visualized using a suitable stain (e.g., ninhydrin for the amine).
Q5: What are the key safety precautions for this synthesis?
A5: p-Toluenesulfonyl chloride is a lachrymator and is corrosive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Pyridine is flammable and has a strong, unpleasant odor; it should also be handled in a fume hood.
Experimental Protocol: A Validated Starting Point
This protocol provides a reliable method for the synthesis of 6-p-toluenesulfonamido-hexanoic acid.
Materials:
-
6-Aminohexanoic acid
-
p-Toluenesulfonyl chloride
-
Pyridine
-
Hydrochloric acid (concentrated)
-
Deionized water
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-aminohexanoic acid in pyridine. Cool the flask in an ice bath to 0-5 °C.
-
Slowly add p-toluenesulfonyl chloride portion-wise to the stirred solution, ensuring the temperature remains below 10 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.
-
Pour the reaction mixture into a beaker containing ice and water.
-
Slowly add concentrated hydrochloric acid with stirring until the pH of the solution is approximately 2. A white precipitate should form.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with cold deionized water.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure 6-p-toluenesulfonamido-hexanoic acid.
-
Dry the purified product under vacuum.
References
- WO2020031201A1 - Improved process for the preparation of 6-aminohexanoic acid - Google Patents.
-
Sulfonamide synthesis by S-N coupling - Organic Chemistry Portal. Available at: [Link]
- CN106588712A - Purification method capable of reducing sulfate content of p-toluenesulfonic acid - Google Patents.
-
Optimization of p-toluenesulfonic acid derivatization using several factors - ResearchGate. Available at: [Link]
- US20170036991A1 - Isolation and purification of 6-aminocaproic acid - Google Patents.
-
n-DODECYL (LAURYL) p-TOLUENESULFONATE - Organic Syntheses Procedure. Available at: [Link]
-
Optimizing hexanoic acid biosynthesis in Saccharomyces cerevisiae for the de novo production of olivetolic acid - PubMed. Available at: [Link]
-
Recent Advances in the Synthesis of Sulfonamides Intermediates - Who we serve. Available at: [Link]
-
Optimization of hexanoic acid production in recombinant Escherichia coli by precise flux rebalancing - PubMed. Available at: [Link]
-
Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2 - Books. Available at: [Link]
-
p-Toluenesulfonyl Chloride Catalysed Facile Synthesis of O-benzyl-l-amino Acids and Their In Vitro Evaluation | Request PDF - ResearchGate. Available at: [Link]
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - NIH. Available at: [Link]
-
Optimization Strategies for Purification of Mycophenolic Acid Produced by Penicillium brevicompactum - PubMed. Available at: [Link]
-
Electrochemical Synthesis of Sulfonamide Derivatives: Electrosynthesis Conditions and Reaction Pathways - ResearchGate. Available at: [Link]
-
The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. Available at: [Link]
-
Optimization of aqueous two-phase systems for the production of 6-aminopenicillanic acid in integrated microfluidic reactors-separators - PubMed. Available at: [Link]
Sources
Technical Support Center: Purification of Crude N-Tosyl-6-aminocaproic Acid
Welcome to the technical support guide for the purification of N-Tosyl-6-aminocaproic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this compound. As researchers and drug development professionals, achieving high purity is critical for downstream applications. This guide is structured to address common challenges with practical, field-proven solutions grounded in chemical principles.
I. Understanding the Core Challenge
The synthesis of N-Tosyl-6-aminocaproic acid, typically via the reaction of 6-aminocaproic acid with p-toluenesulfonyl chloride (tosyl chloride) under basic conditions, yields a crude product mixture. While the tosyl group imparts significant non-polar character, the molecule retains a polar carboxylic acid functional group. This dual nature, combined with potential impurities, presents unique purification hurdles. The primary challenge lies in efficiently separating the desired product from unreacted starting materials, reaction byproducts, and salts, each with distinct physicochemical properties.
Common Impurities to Consider:
| Impurity | Chemical Name | Probable Origin | Key Characteristics for Separation |
| Starting Material | 6-Aminocaproic Acid | Incomplete reaction | Amphoteric; highly water-soluble; soluble in aqueous acid.[1] |
| Byproduct | p-Toluenesulfonic Acid | Hydrolysis of excess tosyl chloride | Strong acid (pKa ~ -2.8); highly water-soluble; soluble in aqueous base. |
| Reagent | p-Toluenesulfonyl Chloride | Excess reagent from synthesis | Non-polar; reactive with water/base; typically removed during basic workup. |
| Salts | e.g., Sodium Chloride (NaCl) | From base (NaOH) and pH adjustment (HCl) | Inorganic; highly water-soluble; insoluble in most organic solvents.[1][2] |
| Oligomers | Dimer/Trimer of 6-aminocaproic acid | Self-condensation under heat[3][4] | Structurally similar to starting material; higher molecular weight. |
II. Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.
Question 1: My crude product is a persistent, sticky oil and refuses to crystallize. What's wrong and how can I fix it?
Answer:
This is the most common issue and is almost always caused by the presence of impurities that inhibit the formation of a crystal lattice. The primary culprits are residual solvents and, more significantly, p-toluenesulfonic acid or unreacted 6-aminocaproic acid.
-
Causality: The structural and electronic differences of these impurities disrupt the ordered packing required for crystallization. p-Toluenesulfonic acid is particularly problematic due to its high polarity and ionic nature.
-
Solution Pathway:
-
Liquid-Liquid Extraction (Acid-Base Workup): This is the most effective first step to remove the majority of ionic and highly polar impurities. The strategy relies on the differential solubility of acidic and basic compounds in aqueous and organic phases at various pH levels.
-
Trituration: After a thorough workup, if the product remains oily, inducing crystallization via trituration is often successful.
-
Protocol 1: Rigorous Acid-Base Extraction Workflow
-
Dissolution: Dissolve the crude oily product in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). Use approximately 10-20 mL of solvent per gram of crude material.
-
Acid Wash (Removes Unreacted 6-Aminocaproic Acid): Transfer the organic solution to a separatory funnel. Wash with 1 M hydrochloric acid (HCl) (2 x 10% of the organic volume). The basic amino group of unreacted 6-aminocaproic acid will be protonated to form a water-soluble ammonium salt, which partitions into the aqueous layer. The N-tosylated product, being a carboxylic acid, remains protonated and stays in the organic phase.
-
Bicarbonate Wash (Removes p-Toluenesulfonic Acid): Next, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2 x 10% of the organic volume).
-
Expert Insight: Both the desired product (a carboxylic acid, pKa ~4-5) and the byproduct (a sulfonic acid, pKa ~ -2.8) are acidic. However, the sulfonic acid is significantly stronger. A weak base like sodium bicarbonate is strong enough to deprotonate and solubilize both acids into the aqueous layer. This step is primarily to remove the highly acidic byproduct. The desired product will also partition into the aqueous layer.
-
-
Separation of Product: Combine the bicarbonate aqueous layers from the previous step. Re-acidify this aqueous solution slowly with 6 M HCl to a pH of ~2. The N-Tosyl-6-aminocaproic acid will now be protonated and will precipitate out of the aqueous solution as a white solid. If it oils out, proceed to the next step.
-
Back-Extraction: Extract the acidified aqueous solution with fresh ethyl acetate (3 x 15% of the aqueous volume). The protonated, neutral product will now move back into the organic layer, leaving inorganic salts behind.
-
Final Wash and Drying: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
The resulting solid or semi-solid should be significantly purer.
Question 2: I performed the acid-base extraction, but my final yield is extremely low. Where did my product go?
Answer:
Low yield after an extractive workup typically points to improper pH control or insufficient extraction.
-
Causality: N-Tosyl-6-aminocaproic acid is an amphiphilic molecule. Its solubility is highly dependent on the pH of the aqueous phase.
-
At low pH (e.g., < 2): The carboxylic acid is protonated (-COOH). The molecule is neutral and preferentially soluble in organic solvents like ethyl acetate.
-
At high pH (e.g., > 7): The carboxylic acid is deprotonated (-COO⁻). The molecule is an anion and is highly soluble in the aqueous phase.
-
-
Troubleshooting Steps:
-
Check the pH of Discarded Aqueous Layers: Before discarding any aqueous layer during the workup, check its pH. If you acidified the bicarbonate layer (Step 4 in Protocol 1) but did not reach a pH of 2 or lower, a significant portion of your product may remain dissolved in the aqueous phase as its carboxylate salt.
-
Insufficient Back-Extraction: The product may have some water solubility even at low pH. Ensure you perform at least three extractions with fresh organic solvent to recover all the product from the acidified aqueous phase.
-
Emulsion Formation: Emulsions can trap product at the interface. If an emulsion forms, adding brine can help break it.
-
Visualization: Acid-Base Extraction Logic
The following diagram illustrates the partitioning of components during the extraction workflow.
Caption: Workflow for purification via acid-base extraction.
Question 3: My product is a solid after the workup, but NMR/TLC analysis still shows impurities. What is the next step?
Answer:
If impurities persist after extraction, recrystallization is the preferred next step for purification. If that fails, column chromatography is a reliable alternative.
-
Causality: Structurally similar impurities or those with comparable acidity may co-extract with the product. Recrystallization separates compounds based on differences in their solubility in a specific solvent system at different temperatures.
Protocol 2: Recrystallization of N-Tosyl-6-aminocaproic Acid
-
Solvent Selection: The ideal solvent will dissolve the product when hot but not when cold, while impurities remain soluble (or insoluble) at all temperatures. A solvent pair is often effective.
-
Recommended Primary Solvents (product is soluble): Ethyl acetate, Acetone, Ethanol.
-
Recommended Anti-Solvents (product is insoluble): Hexane, Heptane, Water.
-
-
Procedure (Using Ethyl Acetate/Hexane): a. Place the crude solid in an Erlenmeyer flask with a stir bar. b. Add a minimal amount of hot ethyl acetate to just dissolve the solid completely. c. While the solution is still hot, slowly add hexane dropwise until the solution becomes faintly cloudy (the saturation point). d. Add a drop or two of hot ethyl acetate to redissolve the cloudiness. e. Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. f. For maximum recovery, place the flask in an ice bath for 30-60 minutes. g. Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.
Protocol 3: Column Chromatography
If recrystallization fails to yield a pure product, column chromatography is necessary.
-
Stationary Phase: Silica gel (standard grade).
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (Hexane or Heptane) and a polar solvent (Ethyl Acetate). A small amount of acetic acid (0.5-1%) is often added to the mobile phase.
-
Expert Insight: The added acetic acid keeps the carboxylic acid of the product protonated, minimizing "tailing" on the silica gel column. Tailing occurs when the analyte interacts too strongly with the acidic silica surface, leading to poor separation.
-
-
Gradient: Start with a low polarity mixture (e.g., 90:10 Hexane:EtOAc + 0.5% AcOH) and gradually increase the polarity (e.g., to 50:50 Hexane:EtOAc + 0.5% AcOH). The less polar impurities will elute first, followed by the desired product. Highly polar impurities will remain on the column.
III. Frequently Asked Questions (FAQs)
Q1: Why is removing inorganic salt contamination important?
A1: Inorganic salts, often from neutralization steps, can interfere with downstream reactions, complicate analytical characterization (e.g., mass spectrometry), and affect the final weight and purity assessment of the compound. Methods described in patents for the parent compound, 6-aminocaproic acid, highlight the challenge of removing these salts due to the high water solubility of the amino acid, a principle that extends to the salts generated during the synthesis of its derivatives.[1][2]
Q2: Can the N-Tosyl group be cleaved during the workup?
A2: The N-tosyl group is generally stable to the mild acidic and basic conditions used in the extraction protocols described. Cleavage typically requires much harsher conditions, such as strong acid (e.g., HBr in acetic acid) at high temperatures.
Q3: How do I know which impurities are present in my crude product?
A3: A proton NMR (¹H NMR) spectrum of the crude product is the most informative tool. You can identify characteristic peaks for the product, starting materials, and p-toluenesulfonic acid. For example, the aromatic protons of the tosyl group will appear as two distinct doublets around 7.3-7.8 ppm. The methyl group on the tosyl ring will be a singlet around 2.4 ppm. Comparing the integration of these peaks to those of impurities can give a rough estimate of purity.
Q4: Is it possible for the 6-aminocaproic acid to cyclize back to caprolactam?
A4: Yes, under thermal stress, 6-aminocaproic acid can cyclize to form caprolactam.[3][4] While this is more of a concern for the starting material, excessive heating of the reaction mixture or during purification should be avoided to prevent potential degradation of any unreacted starting material into this impurity.
IV. General Purification Strategy
The following flowchart provides a general decision-making framework for purifying crude N-Tosyl-6-aminocaproic acid.
Caption: Decision tree for purification of N-Tosyl-6-aminocaproic acid.
V. References
-
Organic Syntheses, Coll. Vol. 2, p. 28 (1943); Vol. 18, p. 3 (1938). ε-AMINOCAPROIC ACID. Available at: [Link]
-
Google Patents. (2017). US20170036991A1 - Isolation and purification of 6-aminocaproic acid. Available at:
-
Google Patents. (2014). US8809581B2 - Method of making 6-aminocaproic acid as active pharmaceutical ingredient. Available at:
-
Schou-Pedersen, A. M., et al. (2015). Structure elucidation and quantification of impurities formed between 6-aminocaproic acid and the excipients citric acid and sorbitol in an oral solution using high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 107, 333-340. Available at: [Link]
-
ResearchGate. (2015). Structure elucidation and quantification of impurities formed between 6-aminocaproic acid and the excipients citric acid and sorbitol in an oral solution using high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy. Available at: [Link]
-
Quick Company. A Process For The Preparation Of Aminocaproic Acid. Available at: [Link]
Sources
- 1. US20170036991A1 - Isolation and purification of 6-aminocaproic acid - Google Patents [patents.google.com]
- 2. A Process For The Preparation Of Aminocaproic Acid [quickcompany.in]
- 3. Structure elucidation and quantification of impurities formed between 6-aminocaproic acid and the excipients citric acid and sorbitol in an oral solution using high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Solubility and Handling of Hexanoic acid, 6-[[(4-methylphenyl)sulfonyl]amino]-
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Hexanoic acid, 6-[[(4-methylphenyl)sulfonyl]amino]- (CAS: 78521-39-8). This document addresses common solubility challenges and offers detailed troubleshooting protocols to ensure successful experimental outcomes.
Physicochemical Profile
Understanding the physicochemical properties of Hexanoic acid, 6-[[(4-methylphenyl)sulfonyl]amino]- is fundamental to addressing its solubility issues. The molecule's structure contains both a hydrophobic p-toluenesulfonyl group and a polar carboxylic acid moiety, leading to its characteristic solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₉NO₄S | [1][2][3][4][5] |
| Molecular Weight | 285.36 g/mol | [1][2][3][4][5] |
| CAS Number | 78521-39-8 | [1][2][3][4][5] |
| Appearance | Dry Powder | [4] |
| Melting Point | 106-108 °C | [2] |
| pKa (predicted) | 4.44 at 20°C | [2] |
| LogP (predicted) | 1.8 - 1.96 at 20°C | [2][6] |
| Water Solubility (calculated) | 317 mg/L at 25°C | [2] |
Frequently Asked Questions (FAQs)
Q1: Why is my compound not dissolving in neutral aqueous buffers (e.g., PBS pH 7.4)?
A: The compound is practically insoluble in neutral water.[1] This is due to the molecule's dual nature. The carboxylic acid group is protonated at neutral pH, and the relatively large, nonpolar p-toluenesulfonyl group dominates, leading to low aqueous solubility. The predicted pKa of the carboxylic acid is approximately 4.44.[2] At pH 7.4, while some of the carboxylic acid will be deprotonated to the more soluble carboxylate form, the overall solubility remains low.
Q2: How can I dissolve this compound in an aqueous solution?
A: The most effective method is through pH adjustment. By raising the pH of the aqueous solvent to be at least 2 units above the pKa (i.e., pH > 6.5), the carboxylic acid group is deprotonated to form a water-soluble salt.[1] For example, adding a base like sodium hydroxide (NaOH) or triethylamine will facilitate dissolution. After neutralization, the resulting salt is an effective corrosion inhibitor for various metals and can be used in different water-based metalworking fluids.[1]
Q3: What is the best organic solvent for creating a stock solution?
A: While specific data on organic solvent solubility is limited, compounds with similar structures are often soluble in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). For sparingly soluble compounds, a common practice is to first dissolve the compound in a minimal amount of an organic solvent like DMF and then carefully dilute it with the aqueous buffer of choice.[7] Given its melting point of 106-108°C, gentle warming may aid dissolution in some organic solvents, but stability should be monitored.[2]
Q4: I dissolved my compound in an organic solvent and diluted it into my aqueous experimental medium, but it precipitated. What happened?
A: This is a common issue known as "crashing out." It occurs when the concentration of the organic co-solvent is not high enough in the final aqueous solution to maintain the solubility of the compound. The compound is sparingly soluble in aqueous buffers, and even with a co-solvent, there is a limit to its solubility.[7] To avoid this, you may need to decrease the final concentration of your compound or increase the percentage of the organic co-solvent in the final solution, being mindful of the tolerance of your experimental system to the organic solvent.
Q5: Can I heat the solution to aid dissolution?
A: Gentle warming can be used to increase the rate of dissolution, particularly in organic solvents. However, prolonged or excessive heating should be avoided as it may lead to degradation of the compound. It is advisable to monitor the stability of the compound under your specific conditions if heating is employed.
In-Depth Troubleshooting and Solubilization Strategies
The key to solubilizing Hexanoic acid, 6-[[(4-methylphenyl)sulfonyl]amino]- lies in overcoming the hydrophobic nature of the tosyl group by ionizing the carboxylic acid moiety.
Strategy 1: pH-Mediated Solubilization
The Underlying Principle: The carboxylic acid group (-COOH) is a weak acid. In its protonated form (at low pH), it is less polar and contributes to the compound's low aqueous solubility. By adding a base, you deprotonate the carboxylic acid to form a carboxylate anion (-COO⁻). This ionized form is significantly more polar and readily forms soluble salts with cations like Na⁺ or K⁺.
Workflow for pH-Mediated Solubilization
Caption: Workflow for dissolving the compound using pH adjustment.
Strategy 2: Utilizing Organic Co-solvents
The Underlying Principle: For applications requiring a high concentration stock solution or when pH modification is not desirable, organic co-solvents can be employed. These solvents, such as DMF or DMSO, are capable of disrupting the hydrogen bonding network of water and creating a more favorable environment for the nonpolar regions of the compound.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution via pH Adjustment
This protocol is designed for preparing a stock solution for use in aqueous-based assays.
-
Calculate the required mass: For 10 mL of a 10 mM solution, you will need:
-
10 mL * (1 L / 1000 mL) * (10 mmol / L) * (285.36 g / mol) * (1 mol / 1000 mmol) = 0.0285 g or 28.5 mg.
-
-
Weigh the compound: Accurately weigh 28.5 mg of Hexanoic acid, 6-[[(4-methylphenyl)sulfonyl]amino]- into a suitable container (e.g., a 15 mL conical tube).
-
Initial Suspension: Add approximately 8 mL of your desired aqueous buffer (e.g., deionized water or a low-molarity buffer). The compound will likely not dissolve at this stage and will form a suspension.
-
pH Adjustment: While vigorously vortexing or stirring, add a 1 M solution of NaOH dropwise. Monitor the solution closely. Continue adding NaOH until the solid has completely dissolved, and the solution becomes clear.
-
Final Volume Adjustment: Once the compound is fully dissolved, add the aqueous buffer to reach a final volume of 10 mL.
-
Final Check: Invert the tube several times to ensure homogeneity. Visually inspect the solution to ensure no precipitation has occurred. If the solution is to be stored, it is recommended to filter it through a 0.22 µm filter.
Protocol 2: Preparation of a High-Concentration Stock Solution in an Organic Solvent
This protocol is suitable for creating a concentrated stock that will be further diluted into your experimental medium.
-
Select a Solvent: Choose a suitable organic solvent such as DMF or DMSO.
-
Weigh the compound: Weigh the desired amount of Hexanoic acid, 6-[[(4-methylphenyl)sulfonyl]amino]- into a glass vial.
-
Add Solvent: Add the organic solvent to the desired final concentration (e.g., for a 100 mM stock in 1 mL of DMSO, add 28.5 mg of the compound).
-
Dissolution: Cap the vial and vortex or sonicate until the solid is completely dissolved. Gentle warming may be applied if necessary.
-
Storage: Store the stock solution at an appropriate temperature, typically -20°C or -80°C, and protect it from light. Before use, allow the solution to come to room temperature and vortex to ensure it is fully redissolved.
Important Considerations:
-
Solvent Compatibility: Always consider the compatibility of your chosen solvent with your experimental system. High concentrations of organic solvents like DMSO can be toxic to cells.
-
Stability: The stability of the compound in different solvents and pH conditions should be determined for long-term storage.
-
Safety: Handle the compound and solvents in a well-ventilated area and use appropriate personal protective equipment.
References
- Current time information in Cameron County, US. (n.d.). Google.
- Ruqinba Chemical. (n.d.). 311: 6-[[(4-methylphenyl)sulphonyl]amino]hexanoic Acid Rust Inhibitor for Metalworking Fluid / Cutting Fluid.
- Benchchem. (n.d.). 6-[Methyl(phenylsulphonyl)amino]hexanoic acid | 46948-72-5.
- CymitQuimica. (n.d.). CAS 928-81-4: 6-Oxohexanoic acid.
- ChemicalBook. (n.d.). 78521-39-8 | CAS DataBase.
- PubChemLite. (n.d.). 78521-39-8 (C13H19NO4S).
- PubMed. (2021). Discovery of 6-Oxo-4-phenyl-hexanoic acid derivatives as RORγt inverse agonists showing favorable ADME profile.
- BLD Pharm. (n.d.). 78521-39-8|6-(4-Methylphenylsulfonamido)hexanoic acid.
- PubChem. (n.d.). Hexanoic acid, 6-[[(4-methylphenyl)sulfonyl]amino]- | C13H19NO4S | CID 95822.
- Global Substance Registration System. (n.d.). HEXANOIC ACID, 6-(((4-METHYLPHENYL)SULFONYL)AMINO)-.
- Sigma-Aldrich. (n.d.). 6-Aminohexanoic acid (A2504) - Product Information Sheet.
- PubChem. (n.d.). Hexanoic acid, 6-[methyl(phenylsulfonyl)amino]-, compd. with 2,2',2''-nitrilotris[ethanol] (1:1).
- Journal of the American Chemical Society. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.
- Benchchem. (n.d.). Technical Support Center: Removal of Tosyl-Containing Byproducts.
- Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.
- ResearchGate. (n.d.). 7 questions with answers in TOSYL COMPOUNDS | Science topic.
- Benchchem. (n.d.). Technical Support Center: Removal of Unreacted p-Toluenesulfonyl Chloride (TsCl).
- MDPI. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations.
- Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.
- SciELO South Africa. (n.d.). Kinetic Approach to Determine 3-Amino Methyl Hexanoic Acid in Pharmaceutical Formulations.
- Reddit. (2022). How to tackle compound solubility issue.
- ResearchGate. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations.
- ResearchGate. (2014). Is there any method of removing p-toluene sulphonyl chloride from a mixture containing it and a phenolic OH group?
Sources
- 1. 311: 6-[[(4-methylphenyl)sulphonyl]amino]hexanoic Acid Rust Inhibitor for Metalworking Fluid / Cutting Fluid from China manufacturer - Ruqinba Chemical [rqbchemical.com]
- 2. 78521-39-8 | CAS DataBase [m.chemicalbook.com]
- 3. 78521-39-8|6-(4-Methylphenylsulfonamido)hexanoic acid|BLD Pharm [bldpharm.com]
- 4. Hexanoic acid, 6-[[(4-methylphenyl)sulfonyl]amino]- | C13H19NO4S | CID 95822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. PubChemLite - 78521-39-8 (C13H19NO4S) [pubchemlite.lcsb.uni.lu]
- 7. reddit.com [reddit.com]
Technical Support Center: Optimizing Reaction Conditions for the Tosylation of 6-Aminohexanoic Acid
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are working on the N-tosylation of 6-aminohexanoic acid. My goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to help you navigate the common challenges associated with this reaction. We will explore the "why" behind each step, enabling you to troubleshoot effectively and optimize your reaction conditions for robust and reproducible results.
The tosylation of 6-aminohexanoic acid is a crucial transformation for introducing the versatile tosyl protecting group or for converting the amino group into a good leaving group for subsequent reactions. However, the bifunctional nature of the starting material—containing both a nucleophilic amine and a carboxylic acid—presents unique challenges, including chemoselectivity issues, potential for polymerization, and purification difficulties.
Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the planning phase of the experiment.
Q1: Why is the amine group more reactive towards tosyl chloride than the carboxylic acid group?
The primary amine (-NH₂) in 6-aminohexanoic acid is significantly more nucleophilic than the hydroxyl group of the carboxylic acid (-COOH). The reaction with tosyl chloride (TsCl) is an electrophilic attack on the highly electrophilic sulfur atom of the sulfonyl chloride. The lone pair of electrons on the nitrogen atom is more available for this attack than the lone pairs on the oxygen atoms of the carboxyl group, which are delocalized through resonance. Therefore, N-tosylation is the overwhelmingly favored kinetic product.
Q2: What is the role of the base in this reaction? Why is pyridine a common choice?
A base is essential for two primary reasons. First, it neutralizes the hydrochloric acid (HCl) that is generated as a byproduct of the reaction. This is critical because the free HCl would protonate the unreacted 6-aminohexanoic acid, rendering the amine non-nucleophilic and halting the reaction. Second, certain bases, like pyridine, also act as nucleophilic catalysts. Pyridine attacks the tosyl chloride to form a highly reactive N-tosylpyridinium salt. This intermediate is then more readily attacked by the amine than tosyl chloride itself, accelerating the reaction.[1][2][3] Other non-nucleophilic bases like triethylamine (TEA) can also be used, often with a catalyst like 4-dimethylaminopyridine (DMAP), to simply act as an acid scavenger.[4]
Q3: Can I use an aqueous base like NaOH (Schotten-Baumann conditions)?
While Schotten-Baumann conditions are classic for acylations, they are less ideal for tosylations with a water-soluble substrate like 6-aminohexanoic acid. Tosyl chloride is highly susceptible to hydrolysis in the presence of water and a strong base, which would consume your reagent and reduce the yield. Anhydrous organic solvents like pyridine or dichloromethane (DCM) are strongly preferred to minimize this side reaction.[5]
Q4: What is the optimal temperature for this reaction?
The reaction is typically initiated at a low temperature, such as 0 °C, to control the initial exothermic release of heat upon adding the tosyl chloride.[6] After the initial addition, the reaction is often allowed to warm to room temperature and stirred for several hours to ensure completion. Running the reaction at elevated temperatures should be avoided, as it can promote side reactions, including the potential conversion of the tosylate into a chloride, especially when using pyridine.[7]
Troubleshooting Guide: From Low Yields to Purification Headaches
This section is structured to help you diagnose and solve problems when your experiment does not go as planned.
Problem: My reaction shows a very low yield or did not proceed at all, according to TLC analysis.
-
Potential Cause 1: Inactive Reagents.
-
Scientific Rationale: Tosyl chloride is sensitive to moisture and can hydrolyze over time to p-toluenesulfonic acid, rendering it unreactive. Similarly, solvents that are not anhydrous can contribute to this hydrolysis.
-
Solution: Always use a fresh bottle of tosyl chloride or a sample that has been properly stored in a desiccator. Ensure all your solvents (e.g., pyridine, DCM) are anhydrous and that your glassware is flame- or oven-dried before use.[5]
-
-
Potential Cause 2: Insufficient Base.
-
Scientific Rationale: At least one equivalent of base is required to neutralize the HCl byproduct. In practice, an excess is used to drive the reaction to completion. If the starting material is in its hydrochloride salt form, you will need an additional equivalent of base to deprotonate the amine before it can react.
-
Solution: Use pyridine as the solvent (a large excess) or use at least 1.5-2.0 equivalents of a base like triethylamine. If your 6-aminohexanoic acid is the HCl salt, add an extra equivalent of base.
-
Problem: My TLC plate is very messy, showing multiple spots, or my NMR spectrum indicates significant byproducts.
-
Potential Cause 1: Self-Condensation/Polymerization.
-
Scientific Rationale: 6-aminohexanoic acid can react with itself to form peptide bonds, creating dimers and oligomers, especially if the reaction mixture is heated.[8] This is a competing reaction pathway.
-
Solution: Maintain a low reaction temperature (0 °C to room temperature). A more robust but longer solution is to first protect the carboxylic acid (e.g., as a methyl ester), perform the tosylation on the amine, and then hydrolyze the ester in a final step.
-
-
Potential Cause 2: Di-tosylation or other side reactions.
-
Scientific Rationale: While less likely, it's theoretically possible for the carboxylate anion (formed in the presence of a strong base) to be tosylated, forming a mixed anhydride. This species is generally unstable but can lead to byproducts.
-
Solution: Avoid using very strong bases like potassium hydroxide unless conditions are carefully controlled.[9] Stick to moderately basic amines like pyridine or TEA. Add the tosyl chloride slowly to the solution of the amino acid to maintain a low instantaneous concentration of the electrophile.
-
Problem: I'm struggling to purify the final product.
-
Potential Cause 1: Removing Pyridine.
-
Scientific Rationale: Pyridine has a high boiling point and can be difficult to remove completely under reduced pressure. It can also interfere with chromatography.
-
Solution: After the reaction, dilute the mixture with a solvent like ethyl acetate and wash it several times with a dilute acid solution (e.g., 1M HCl or 5% CuSO₄ solution). The acid will protonate the pyridine, forming a water-soluble pyridinium salt that partitions into the aqueous layer.
-
-
Potential Cause 2: Product is water-soluble or behaves poorly on silica gel.
-
Scientific Rationale: The presence of the free carboxylic acid gives the product, N-tosyl-6-aminohexanoic acid, significant polarity and acidic character, which can cause it to streak or bind irreversibly to a standard silica gel column.
-
Solution:
-
Acid-Base Extraction: After removing pyridine, perform an extraction. Wash the organic layer with a basic solution (e.g., saturated NaHCO₃) to deprotonate your product, moving it into the aqueous layer as the carboxylate salt. This will leave non-acidic impurities in the organic layer. You can then re-acidify the aqueous layer and extract your pure product back into an organic solvent.
-
Recrystallization: This is often the most effective method for purifying the final product. Try solvent systems like ethyl acetate/hexanes or water/ethanol.[10]
-
Modified Chromatography: If chromatography is necessary, consider adding 0.5-1% acetic acid to your eluent system to suppress the deprotonation of your product's carboxylic acid, which should lead to better peak shape and less streaking.
-
-
Data Presentation: Summary of Reaction Parameters
| Parameter | Condition A (Standard) | Condition B (Alternative) | Rationale & Key Considerations |
| Substrate | 6-Aminohexanoic Acid | 6-Aminohexanoic Acid | Ensure starting material is pure and dry. |
| Reagent | p-Toluenesulfonyl chloride (TsCl) | p-Toluenesulfonyl chloride (TsCl) | Use 1.1–1.5 molar equivalents to ensure full conversion. |
| Base | Pyridine | Triethylamine (TEA) | Pyridine acts as both base and catalyst.[2] TEA is a non-nucleophilic base and requires a catalyst. |
| Catalyst | None (Pyridine is catalytic) | 4-Dimethylaminopyridine (DMAP) | DMAP (0.1 eq.) is an effective catalyst when using TEA.[4] |
| Solvent | Pyridine (used as solvent) | Dichloromethane (DCM) | Solvents must be anhydrous. DCM is a good choice for its inertness and ease of removal.[6] |
| Temperature | 0 °C, then warm to RT | 0 °C, then warm to RT | Low initial temperature controls exothermicity and minimizes side reactions.[6][7] |
| Workup | Dilute acid wash (e.g., 1M HCl) | Dilute acid wash (to remove TEA/DMAP) | Essential for removing basic catalysts and byproducts. |
Experimental Protocol: N-Tosylation of 6-Aminohexanoic Acid
This protocol provides a robust starting point for your experiments.
Materials:
-
6-Aminohexanoic Acid (1.0 eq.)
-
p-Toluenesulfonyl Chloride (TsCl) (1.2 eq.)
-
Anhydrous Pyridine
-
Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 6-aminohexanoic acid (1.0 eq.) in anhydrous pyridine (approx. 0.2 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature does not rise above 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using 10% methanol in DCM as eluent). The starting material should be consumed, and a new, higher-Rf spot corresponding to the product should appear.
-
Quenching & Dilution: Once complete, carefully pour the reaction mixture into an equal volume of ice-cold water and dilute with dichloromethane.
-
Workup - Acid Wash: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (3x) to remove pyridine, followed by water (1x), and finally brine (1x).
-
Workup - Base Extraction (Optional but Recommended): To further purify, extract the organic layer with saturated NaHCO₃ solution (2x). Combine the basic aqueous layers, wash them once with DCM, and then re-acidify to pH ~2 with concentrated HCl.
-
Product Isolation: Extract the acidified aqueous layer with ethyl acetate (3x). Combine the ethyl acetate extracts.
-
Drying and Concentration: Dry the final organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-tosyl-6-aminohexanoic acid.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).
Visualization of the Experimental Workflow
The following diagram outlines the key decision points and processes in the synthesis and purification of N-tosyl-6-aminohexanoic acid.
Caption: Workflow for the tosylation of 6-aminohexanoic acid.
References
- The Royal Society of Chemistry. EXPERIMENTAL SUPPORTING INFORMATION.
- Organic Chemistry Portal. Sulfonate synthesis by sulfonylation (tosylation).
-
Organic Syntheses. ε-AMINOCAPROIC ACID. Retrieved from [Link]
- Google Patents. Improved process for the preparation of 6-aminohexanoic acid.
-
Royal Society Publishing. Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure. Retrieved from [Link]
-
Master Organic Chemistry. Tosylates And Mesylates. Retrieved from [Link]
-
MDPI. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. Retrieved from [Link]
-
Organic Synthesis. Alcohol to Tosylate using Tosyl Cl, base. Retrieved from [Link]
-
ResearchGate. Consideration of selectivity in tosylation of alcohols in the absence of KOH. Retrieved from [Link]
-
National Institutes of Health. Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. Retrieved from [Link]
-
Chemistry Steps. Mesylates and Tosylates with Practice Problems. Retrieved from [Link]
-
Khan Academy. Preparation of mesylates and tosylates. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. Khan Academy [khanacademy.org]
- 4. Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. WO2020031201A1 - Improved process for the preparation of 6-aminohexanoic acid - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 5-Amino-1H-imidazole-4-carboxamide
Disclaimer: The following technical support guide addresses the synthesis of 5-Amino-1H-imidazole-4-carboxamide (AICA), a compound identified as a key pharmaceutical intermediate. Information regarding a specific compound designated "NSC-38047" was not publicly available. This guide is structured to assist researchers and drug development professionals in identifying and minimizing potential side reactions during the synthesis of AICA, based on established synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for 5-Amino-1H-imidazole-4-carboxamide (AICA)?
A1: Several synthetic routes to AICA have been reported, with the choice often depending on the desired scale and available starting materials. Two common laboratory and industrial scale methods are:
-
One-Step Synthesis from Hypoxanthine: This method involves the reaction of 1,9-dihydro-6H-purin-6-one (hypoxanthine) with aqueous ammonia at elevated temperature and pressure.[1]
-
Multi-Step Synthesis from Diaminomaleonitrile: This industrial method involves the reaction of diaminomaleonitrile with formamide and phosphorus oxychloride to form an intermediate, which is then hydrolyzed to AICA.[2]
Q2: What are the critical parameters to control during the one-step synthesis from hypoxanthine?
A2: The one-step synthesis is sensitive to temperature, pressure, and reaction time. The reaction is typically carried out in an autoclave at around 125 °C.[1] Insufficient temperature or time will lead to incomplete conversion of the starting material. Conversely, excessive temperature or prolonged reaction times can lead to degradation of the product. Monitoring the reaction progress by LC-MS is crucial for determining the optimal reaction endpoint.[1]
Q3: How can I purify the crude AICA product?
A3: Purification of AICA typically involves recrystallization. Water is a common solvent for recrystallization, often followed by washing with a less polar solvent like ethanol to remove residual impurities.[2] For colored impurities, treatment with activated charcoal can be effective.[3] The final product is usually dried under vacuum to remove residual solvents.[2]
Troubleshooting Guide: Side Reactions and Minimization Strategies
This section details potential side reactions and provides actionable steps to mitigate them.
Issue 1: Incomplete Conversion of Starting Material
-
Observation: Presence of a significant amount of starting material (e.g., hypoxanthine) in the final product, as detected by techniques like HPLC or NMR.
-
Root Cause Analysis:
-
Insufficient Reaction Time or Temperature: The reaction may not have reached completion.
-
Inefficient Mixing: In a large-scale reaction, poor agitation can lead to localized areas of lower temperature or reactant concentration.
-
Deactivated Reagents: The quality of the reagents, such as the concentration of the ammonia solution, can impact the reaction rate.
-
-
Corrective and Preventive Actions (CAPA):
-
Optimize Reaction Conditions: Systematically increase the reaction time or temperature, monitoring the reaction progress at regular intervals.
-
Ensure Proper Agitation: Use appropriate stirring mechanisms to ensure homogenous reaction conditions.
-
Verify Reagent Quality: Use fresh, high-quality reagents and verify their concentrations before use.
-
Issue 2: Formation of Polymeric or Tar-Like Impurities
-
Observation: The crude product is dark-colored, oily, or difficult to handle, indicating the presence of high molecular weight byproducts.
-
Root Cause Analysis:
-
Excessive Heat or Prolonged Reaction Time: Overheating can lead to decomposition of the starting material or product, resulting in polymerization.
-
Presence of Oxygen: Air leaks in the reaction setup can lead to oxidative side reactions.
-
-
Corrective and Preventive Actions (CAPA):
-
Precise Temperature Control: Use a reliable temperature controller and avoid localized overheating.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[2]
-
Activated Charcoal Treatment: During workup, treatment with activated charcoal can help remove colored impurities.[3]
-
Issue 3: Hydrolysis of the Carboxamide Group
-
Observation: Presence of 5-amino-1H-imidazole-4-carboxylic acid as an impurity in the final product.
-
Root Cause Analysis:
-
Harsh pH Conditions during Workup: Prolonged exposure to strongly acidic or basic conditions during purification can lead to the hydrolysis of the amide functional group.
-
-
Corrective and Preventive Actions (CAPA):
-
Careful pH Adjustment: When adjusting the pH during workup, add the acid or base slowly and with efficient stirring to avoid localized pH extremes. Neutralize the reaction mixture to a pH of around 6.5-7.0 for precipitation of AICA.[2]
-
Minimize Time in Solution: Perform the workup and purification steps as efficiently as possible to reduce the time the product is in a potentially hydrolyzing environment.
-
Experimental Protocols
Protocol 1: One-Step Synthesis of AICA from Hypoxanthine
-
Charge a 2 L autoclave with 200 g of 1,9-dihydro-6H-purin-6-one and 1 L of 25-28 wt % aqueous ammonia.[1]
-
Seal the autoclave and heat the mixture to 125 °C with stirring. The pressure will be approximately 13–14 atm.[1]
-
Maintain the reaction at 125 °C for 65 hours, monitoring the reaction completion by LC-MS.[1]
-
After completion, cool the mixture to 0–5 °C and stir for 2 hours.[1]
-
Collect the precipitated product by filtration.[1]
-
Wash the solid with cold water and then with ethanol.
-
Dry the product under vacuum.
Protocol 2: Purification of AICA by Recrystallization
-
Dissolve the crude AICA in a minimal amount of hot water (e.g., 60 °C).[2]
-
If the solution is colored, add a small amount of activated charcoal and stir for 30 minutes at 60 °C.[2]
-
Filter the hot solution through a pre-heated funnel to remove the charcoal.
-
Allow the filtrate to cool slowly to room temperature, and then cool further to 0-5 °C to induce crystallization.[2]
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of cold ethanol.[2]
-
Dry the purified crystals under vacuum.
Data Presentation
| Parameter | Recommended Value | Source |
| Reaction Temperature (One-Step) | 125 °C | [1] |
| Reaction Time (One-Step) | 65 hours | [1] |
| Purification pH | 6.5 | [2] |
| Recrystallization Solvent | Water | [2] |
Visualizations
Troubleshooting Workflow for AICA Synthesis
Sources
Troubleshooting unexpected peaks in HPLC for 6-((4-methylbenzenesulfonyl)amino)caproic acid
Welcome to the technical support center for the HPLC analysis of 6-((4-methylbenzenesulfonyl)amino)caproic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common chromatographic challenges. My approach here is not just to provide steps, but to explain the scientific reasoning behind them, empowering you to make informed decisions in your laboratory.
Troubleshooting Guide: Unexpected Peaks
Unexpected peaks in a chromatogram are one of the most frequent challenges in HPLC. They can compromise the accuracy and precision of your results. This section provides a systematic, question-driven approach to identifying and eliminating these artifacts.
Q1: I'm seeing a peak in my chromatogram that isn't my target analyte. Where do I start?
This is the fundamental question. The first and most critical step is to determine if the peak originates from your sample or from the HPLC system/solvents. This dictates your entire troubleshooting path.
Protocol 1: The Blank Injection Diagnostic
-
Prepare a Blank Solution: Use the exact same solvent you used to dissolve your sample.
-
Run a Blank Injection: Execute your HPLC method precisely as you would for a sample, but inject the blank solution instead.
-
Analyze the Result:
-
If the unexpected peak is present in the blank run: The source is not your sample. It is likely a "ghost peak" originating from the mobile phase, system contamination, or carryover.[1][2][3] Proceed to Q2 .
-
If the unexpected peak is NOT present in the blank run: The source is within your sample vial. This could be a sample impurity, a degradation product, or a contaminant introduced during sample preparation.[3][4] Proceed to Q4 .
-
Below is a workflow to guide this initial diagnostic process.
Caption: Initial diagnostic workflow for unexpected peaks.
Q2: My unexpected peak appears in the blank injection. What kind of "ghost peak" is it and how do I eliminate it?
Ghost peaks are signals that do not originate from the injected sample.[1] They are often caused by contamination in the mobile phase, carryover from previous injections, or leachates from system components.[4][5]
Causality & Diagnosis
Mobile phase, even HPLC-grade, can contain trace impurities that concentrate on the column, especially during gradient elution.[5] System contamination can arise from worn pump seals, contaminated injector ports, or residue from previous, more concentrated samples (carryover).[5]
Table 1: Common Sources of Ghost Peaks and Solutions
| Potential Source | Characteristics & Diagnostic Steps | Solution |
| Mobile Phase Contamination | Peaks appear consistently in blank injections. May change when a new bottle of solvent is used. | Prepare fresh mobile phase daily using high-purity, HPLC-grade solvents and clean glassware.[1] Sonicate or degas the mobile phase to remove dissolved gases that can cause baseline disturbances.[1][5] |
| System Contamination | Peaks are often broad and may appear randomly. | Flush the entire system with a strong solvent (e.g., 100% Acetonitrile, then Isopropanol). Replace pump seals and other consumables if the problem persists.[6] |
| Injector Carryover | Peak appears in a blank run immediately following a sample injection. Its area decreases in subsequent blank injections. | Optimize the needle wash procedure in your autosampler method. Use a wash solvent strong enough to dissolve the analyte completely. |
| Column Contamination | Peak shape for all analytes may degrade over time (tailing, splitting).[7] Pressure may increase. | Use a guard column to protect the analytical column.[8] If contamination is suspected, follow a rigorous column cleaning protocol (see Protocol 2). |
Protocol 2: Systematic Column Cleaning for Reversed-Phase Columns
If you suspect the column is contaminated, a systematic flush with solvents of varying polarity is required. Never switch directly between immiscible solvents (e.g., hexane and water).[6]
-
Flush Buffer: Wash with your mobile phase, but without any buffer salts (e.g., Water/Acetonitrile mixture), for at least 20 column volumes.
-
Flush with 100% Acetonitrile: To remove moderately non-polar contaminants.
-
Flush with Isopropanol (IPA): A strong solvent effective for removing many organic residues.
-
(Optional) Flush with Hexane or Methylene Chloride: For highly non-polar contaminants. Crucially, you must flush with IPA before and after using these solvents to ensure miscibility. [6]
-
Re-equilibrate: Flush again with IPA, then Acetonitrile, and finally re-equilibrate the column with your initial mobile phase conditions until the baseline is stable.
Q3: The unexpected peak has a very poor shape (severe tailing or fronting). What does this indicate?
Poor peak shape is often a sign of secondary chemical interactions on the column or a physical problem at the column inlet.[9]
-
Peak Tailing: For an acidic analyte like 6-((4-methylbenzenesulfonyl)amino)caproic acid, tailing can occur due to interactions with basic sites on the silica packing material. However, a more common cause for all peaks in a run is a partially blocked column inlet frit.[7] Debris from the sample or system can accumulate, causing the sample to be distributed unevenly onto the column.[7]
-
Peak Splitting: This can also be caused by a blocked frit or a void (a channel) that has formed at the head of the column. It can also occur if the sample solvent is much stronger than the mobile phase, causing the analyte to move down the column before the separation properly begins.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is necessary, inject the smallest possible volume.
-
Q4: The peak is only in my sample, not the blank. What is its likely identity?
If the peak is unique to the sample, it is a related substance. This could be a starting material, a byproduct from the synthesis, or a degradant.
Potential Impurities and Degradants
The structure of your analyte provides clues to potential related substances.
Caption: Analyte and potential related substances.
-
Deprotection Product: The most likely degradation pathway is the cleavage of the sulfonamide bond. This would result in 6-aminocaproic acid and p-toluenesulfonic acid.[10][11] Since 6-aminocaproic acid is highly polar, it would likely elute very early in a standard reversed-phase method.
-
Starting Materials/Byproducts: The synthesis of 6-aminocaproic acid can start from ε-caprolactam.[12][13] The tosylation reaction to protect the amine may not go to completion, leaving unreacted 6-aminocaproic acid. Other impurities can arise from the synthesis of protected amino acids, such as deletion or insertion byproducts if it's part of a larger peptide synthesis.[14]
-
Sample Degradation: Has the sample been exposed to high temperatures, extreme pH, or light? Sulfonamides can be susceptible to degradation under such stress conditions.[15][16] To minimize this, consider using an autosampler with vial cooling.[3]
Protocol 3: Investigating Sample-Related Peaks
-
Review Synthesis Route: Check the synthetic pathway for potential impurities, byproducts, and unreacted starting materials.
-
Perform Forced Degradation: To confirm if a peak is a degradant, you can perform a forced degradation study.[17] Expose your sample to mild stress conditions (e.g., heat, acid, base, oxidation) for a short period. An increase in the area of the unexpected peak under these conditions strongly suggests it is a degradation product.
-
Use a High-Resolution Mass Spectrometer (LC-MS): If available, LC-MS is the most powerful tool for identifying unknown peaks by providing an accurate mass.
Frequently Asked Questions (FAQs)
Q: What are the best practices for mobile phase preparation to avoid ghost peaks? A: Always use fresh, HPLC-grade solvents from a reputable supplier. Prepare mobile phases daily and filter them through a 0.45 µm or 0.22 µm filter, especially if you are preparing buffered aqueous solutions. Avoid "topping off" solvent reservoirs, as this can introduce contaminants from the new bottle or from the air.[1][5]
Q: How stable is 6-((4-methylbenzenesulfonyl)amino)caproic acid in solution? A: While specific data for the tosyl-protected version is not readily available, the parent compound, aminocaproic acid, is chemically stable in solution for several days at both refrigerated and room temperatures.[18] However, the sulfonamide linkage can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. It is best practice to prepare solutions fresh and store them in a cooled autosampler during long analytical runs.[3]
Q: My baseline is noisy. Could this be related to unexpected peaks? A: Yes, a noisy baseline can be caused by many of the same issues that lead to ghost peaks, such as a contaminated mobile phase, outgassing in the detector, or leaks in the system.[1] Ensure your mobile phase is properly degassed and check all system connections for leaks. If the noise is periodic, it may indicate a problem with the pump.
Q: Can my choice of sample vial or cap introduce impurities? A: Absolutely. Low-quality vials or septa can leach plasticizers or other contaminants into your sample solvent, which then appear as peaks in your chromatogram. This is a common source of system contamination.[5] Always use high-quality, certified vials and caps from a reliable source. Running a blank where you let the sample solvent sit in a vial for a few hours before injection can help diagnose this issue.
References
- Phenomenex. (n.d.). How to Identify Ghost Peaks in U/HPLC.
- Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
- Waters - Wyatt Technology. (n.d.). What causes a “ghost” peak and what can I do to prevent this?.
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
-
Nefedova, L., et al. (2020). Development of RP HPLC method for aminocaproic acid determination in a complex nasal drug. ResearchGate. Retrieved from [Link]
-
PubMed. (n.d.). Stability of aminocaproic Acid injection admixtures in 5% dextrose injection and 0.9% sodium chloride injection. Retrieved from [Link]
-
ResearchGate. (n.d.). Studies on sulfonamide degradation products. Retrieved from [Link]
-
Shimadzu. (n.d.). Causes and Measures for Addressing Ghost Peaks in Reversed Phase HPLC Analysis. Retrieved from [Link]
-
Wikipedia. (n.d.). Aminocaproic acid. Retrieved from [Link]
-
SciSpace. (2020). Development of RP HPLC method for aminocaproic acid determination in a complex nasal drug. Retrieved from [Link]
-
Oxford Academic. (n.d.). Biodegradability properties of sulfonamides in activated sludge. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
-
ResearchGate. (n.d.). Amino Acid-Protecting Groups. Retrieved from [Link]
-
Journal of Applied Polymer Science. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of 6-Aminocaproic Acid in a High Salt Content Matrix on Primesep A Column. Retrieved from [Link]
-
Restek. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
MDPI. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Retrieved from [Link]
-
ResearchGate. (n.d.). Causes and solutions of ghost peaks. Retrieved from [Link]
-
Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]
-
Pharmaguideline. (2024). Understanding Extraneous Peaks in Chromatography. YouTube. Retrieved from [Link]
-
PubMed. (2014). Related impurities in peptide medicines. Retrieved from [Link]
- Google Patents. (n.d.). Method of making 6-aminocaproic acid as active pharmaceutical ingredient.
-
LCGC International. (2012). Troubleshooting Basics, Part 4: Peak Shape Problems. Retrieved from [Link]
-
Separation Science. (2024). Conquer Ghost Peaks in HPLC: Identification and Elimination. Retrieved from [Link]
-
Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Retrieved from [Link]
-
Micro-Tech-USA. (n.d.). APPLICATION NOTES - HPLC. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. Retrieved from [Link]
-
Wikipedia. (n.d.). Tosyl group. Retrieved from [Link]
-
Veeprho. (n.d.). Aminocaproic Acid N-Benzyloxycarbonyl. Retrieved from [Link]
Sources
- 1. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 2. wyatt.com [wyatt.com]
- 3. hplc.eu [hplc.eu]
- 4. youtube.com [youtube.com]
- 5. sepscience.com [sepscience.com]
- 6. agilent.com [agilent.com]
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- 9. waters.com [waters.com]
- 10. p-Toluenesulfonamides [organic-chemistry.org]
- 11. Tosyl group - Wikipedia [en.wikipedia.org]
- 12. Aminocaproic acid - Wikipedia [en.wikipedia.org]
- 13. US8809581B2 - Method of making 6-aminocaproic acid as active pharmaceutical ingredient - Google Patents [patents.google.com]
- 14. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pharmtech.com [pharmtech.com]
- 18. Stability of aminocaproic Acid injection admixtures in 5% dextrose injection and 0.9% sodium chloride injection - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the stability of 6-p-toluenesulfonamido-hexanoic acid under various pH conditions
Here is the technical support center guide for assessing the stability of 6-p-toluenesulfonamido-hexanoic acid under various pH conditions.
Technical Support Center: Stability Assessment of 6-p-toluenesulfonamido-hexanoic acid
Introduction: This guide provides a comprehensive framework for researchers, scientists, and drug development professionals investigating the stability of 6-p-toluenesulfonamido-hexanoic acid across a range of pH conditions. The content is structured in a practical question-and-answer format to directly address common challenges and provide field-proven insights for designing and executing robust stability studies.
Section 1: Frequently Asked Questions (FAQs) & Initial Assessment
Q1: What is 6-p-toluenesulfonamido-hexanoic acid, and what are its key structural features relevant to stability?
A1: 6-p-toluenesulfonamido-hexanoic acid is a molecule featuring three key functional groups: a carboxylic acid, a secondary sulfonamide, and a p-toluenesulfonyl (tosyl) group. Each of these has implications for its stability:
-
Carboxylic Acid (-COOH): This group is acidic (typical pKa ~4-5) and can ionize to a carboxylate (-COO⁻) at neutral and basic pH. This affects the molecule's overall polarity and solubility.
-
Sulfonamide (-SO₂NH-): The sulfonamide linkage is the most critical site for potential hydrolytic degradation. The nitrogen atom is weakly acidic, but the sulfur-nitrogen (S-N) bond can be susceptible to cleavage under harsh acidic or basic conditions.
-
Tosyl Group: The aromatic ring of the tosyl group provides a chromophore, which is essential for UV-based analytical detection methods like HPLC-UV.
Understanding these features is the first step in designing a meaningful stability study.
Q2: What is the general expectation for the stability of a sulfonamide-containing compound like this across a pH range?
A2: Based on the chemistry of the sulfonamide functional group, we can form a working hypothesis. Generally, sulfonamides exhibit reasonable stability at neutral pH.[1][2] However, they can be susceptible to hydrolysis under forced conditions:
-
Acidic Conditions (pH 1-3): This is often where sulfonamides are most vulnerable. Acid-catalyzed hydrolysis can lead to the cleavage of the S-N bond.[3]
-
Neutral Conditions (pH 6-8): The compound is expected to be most stable in this range. Many sulfonamides show a long half-life under typical environmental pH and temperature.[1][2]
-
Alkaline Conditions (pH 9-12): While many sulfonamides are stable at pH 9, strong alkaline conditions can also promote hydrolysis, although the mechanism may differ from acid-catalyzed cleavage.[1][2]
It is crucial to empirically verify this for 6-p-toluenesulfonamido-hexanoic acid, as the hexanoic acid chain could influence the molecule's overall reactivity.
Q3: What are the primary degradation pathways I should anticipate?
A3: The most probable degradation pathway is the hydrolysis of the sulfonamide bond. This would result in two primary degradation products:
-
p-Toluenesulfonic acid
-
6-Aminohexanoic acid
A secondary, less common pathway could involve modifications to the tolyl group, but S-N bond cleavage is the primary concern for initial stability assessments.[4][5]
Section 2: Designing a Robust pH Stability Study
Q4: How do I design a forced degradation study to comprehensively assess pH stability?
A4: A forced degradation study, as outlined in the principles of ICH Q1A(R2) guidelines, is essential.[6] The goal is to intentionally degrade the sample to an extent (typically 5-20% degradation) that allows for the confident identification of degradation products and the validation of a stability-indicating analytical method.
Causality Behind the Design: We use stress conditions more extreme than standard storage to accelerate degradation, allowing us to predict long-term stability and identify potential issues in a shorter timeframe.
Here is a recommended design, summarized in the table below:
| Condition | pH Range | Recommended Reagents | Temperature | Typical Duration | Rationale |
| Strong Acid | pH 1.2 | 0.1 M HCl | 60-80 °C | 2 to 24 hours | To simulate gastric conditions and promote acid-catalyzed hydrolysis. |
| Mild Acid | pH 4.5 | 0.1 M Acetate Buffer | 40-60 °C | 24 to 72 hours | Represents conditions in some formulations and biological environments. |
| Neutral | pH 7.0 | Phosphate Buffered Saline (PBS) | 40-60 °C | 24 to 72 hours | Serves as a control and represents physiological pH. |
| Mild Base | pH 9.0 | 0.1 M Borate Buffer | 40-60 °C | 24 to 72 hours | To assess stability in slightly alkaline environments. |
| Strong Base | pH 12 | 0.1 M NaOH | Room Temp to 40 °C | 30 mins to 8 hours | To promote base-catalyzed hydrolysis. Lower temp is often needed due to faster reaction rates. |
This table provides starting points. The actual conditions may need to be optimized based on the observed stability of the molecule.
Q5: What is a "stability-indicating method," and why is it critical for this study?
A5: A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. Critically, it must also be able to separate and resolve the API peak from all potential degradation product peaks and any excipients present.
Why it's critical: Without a validated stability-indicating method, you cannot trust your results. A non-specific method might show no change in the main peak, while in reality, a co-eluting degradation product could be masking the loss of the parent compound, leading to a dangerous overestimation of stability. High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector is the gold standard for this purpose.[7][8]
Section 3: Experimental Protocols & Methodologies
Q6: Can you provide a step-by-step protocol for conducting a forced hydrolysis experiment?
A6: Certainly. This protocol is designed to be a self-validating system by including necessary controls and time points.
Protocol: Forced Hydrolysis of 6-p-toluenesulfonamido-hexanoic acid
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve 6-p-toluenesulfonamido-hexanoic acid in a suitable solvent (e.g., Methanol or Acetonitrile) to create a concentrated stock solution (e.g., 1 mg/mL). Rationale: Using an organic solvent for the stock ensures initial solubility and stability before dilution into aqueous buffers.
-
-
Preparation of Stress Samples:
-
For each pH condition (1.2, 4.5, 7.0, 9.0, 12), pipette a known volume of the stock solution into a volumetric flask.
-
Add the corresponding buffer/acid/base to nearly fill the flask. Ensure the final concentration of the organic solvent from the stock is low (<5%) to avoid altering the buffer properties.
-
Bring the flask to the final volume with the buffer. The target final concentration should be suitable for your analytical method (e.g., 50 µg/mL).
-
Prepare a "time zero" (T₀) sample for each condition by immediately taking an aliquot, neutralizing it (if acidic or basic) with an equimolar amount of base or acid, and diluting it with the mobile phase to the working concentration. Analyze immediately.
-
-
Incubation:
-
Place the flasks in a calibrated oven or water bath set to the desired temperature (e.g., 60 °C).
-
Protect samples from light to prevent potential photodegradation.
-
-
Time Point Sampling:
-
At predetermined intervals (e.g., 2, 4, 8, 24 hours), withdraw an aliquot from each flask.
-
Immediately neutralize the aliquot as described in step 2. Rationale: Neutralization quenches the degradation reaction, ensuring the analysis reflects the specific time point.
-
Dilute the neutralized sample to the working concentration with the mobile phase.
-
-
Analysis:
-
Analyze all T₀ and stressed samples using a validated stability-indicating HPLC method.
-
Calculate the percentage of the parent compound remaining and the percentage of each degradation product formed relative to the initial T₀ concentration.
-
Caption: Workflow for a forced pH hydrolysis study.
Q7: What are the key parameters to consider when developing the stability-indicating HPLC method?
A7: Method development should focus on achieving adequate resolution between the parent peak and all potential degradation products.
-
Column Choice: A C18 column is a versatile starting point. The parent molecule has both hydrophobic (tosyl group, hexyl chain) and polar (acid, sulfonamide) characteristics.
-
Mobile Phase: A mixture of a buffered aqueous phase (e.g., phosphate or acetate buffer, pH 3-4) and an organic solvent (acetonitrile or methanol) is typical. Rationale: A slightly acidic mobile phase suppresses the ionization of the carboxylic acid, leading to better peak shape and retention.
-
Elution Mode: A gradient elution is highly recommended. The expected degradation products (p-toluenesulfonic acid, 6-aminohexanoic acid) are significantly more polar than the parent compound and will elute much earlier. A gradient (e.g., starting at 5% organic and ramping to 95%) is necessary to elute all compounds in a reasonable time with good peak shape.
-
Detector: A Photodiode Array (PDA) detector is superior to a simple UV detector. A PDA detector acquires the full UV spectrum for each peak. This helps to:
-
Confirm Peak Purity: Inhomogeneous peaks (i.e., those containing co-eluting impurities) will have distorted spectra.
-
Identify Degradants: Comparing the spectra of new peaks to the parent compound can give clues about structural changes.
-
-
Method Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines, focusing on specificity, linearity, accuracy, precision, and robustness.
Section 4: Troubleshooting & Data Interpretation
Q8: My chromatogram after acid stress shows a significant loss of the main peak, but I don't see any new peaks. What could be happening?
A8: This is a common and critical issue. It often points to a problem with "mass balance." The total mass of the compound and its degradation products should remain constant. If the parent peak decreases by 30%, you should be able to account for that 30% in the form of new peaks. If not, consider these possibilities:
-
Degradant is Not UV Active: One of the potential degradants, 6-aminohexanoic acid, lacks a strong chromophore and will be essentially invisible to a UV detector. This is a classic example of why relying solely on UV detection can be misleading.
-
Solution: Use a universal detector like a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or ideally, a Mass Spectrometer (LC-MS) to detect non-UV active compounds.
-
-
Degradant is Not Eluting: Highly polar degradants may not be retained on a C18 column and could be eluting in the solvent front (void volume).
-
Solution: Modify the HPLC method. Try a column designed for polar compounds (e.g., a polar-embedded or HILIC column) or analyze the sample without a column (flow injection analysis) to see if any UV-active material is in the void.
-
-
Precipitation: The degradation product may be insoluble in the sample matrix and has precipitated out of the solution.
-
Solution: Visually inspect your stressed samples for any cloudiness or solid material. If observed, you may need to dissolve the sample in a stronger solvent before analysis.
-
Caption: Troubleshooting poor mass balance in a stability study.
Q9: How do I confirm the identity of the peaks I see in my chromatogram?
A9: Peak identification requires orthogonal techniques.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool. By obtaining the mass-to-charge ratio (m/z) of the parent and degradant peaks, you can confirm if the masses correspond to the expected hydrolysis products. High-resolution mass spectrometry (HRMS) can provide an exact mass, allowing you to predict the elemental formula.
-
Co-elution with Standards: If authentic reference standards of the suspected degradation products (e.g., p-toluenesulfonic acid) are available, you can spike them into a degraded sample. If the retention time and spectral data of the unknown peak perfectly match the standard, it confirms its identity.
-
Forced Degradation of Related Structures: Sometimes, forcing the degradation of a related, simpler molecule can provide clues. For example, analyzing a stressed sample of just p-toluenesulfonamide could help identify peaks related to that portion of the parent molecule.
References
- Ghasdian, N., et al. (2001). Biodegradation of p-toluenesulphonamide by a Pseudomonas sp. FEMS Microbiology Letters.
-
Borecka, M., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Water Research. Available at: [Link]
-
Reis, A. C., et al. (2013). Identification and Determination of Metabolites and Degradation Products of Sulfonamide Antibiotics. Current Pharmaceutical Analysis. Available at: [Link]
-
ChemSrc. (n.d.). 6-[methyl(phenylsulfonyl)amino]hexanoic acid Safety Data Sheet. Available at: [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. Available at: [Link]
- Horwitz, W. (1981). Analytical Methods for Sulfonamides in Foods and Feeds. I. Review of Methodology.
- U.S. Food & Drug Administration. (n.d.). Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products.
-
World Health Organization. (2018). Annex 2: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 1010. Available at: [Link]
- Rao, B. M., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science.
-
Boreen, A.L., et al. (2005). Triplet-Sensitized Photodegradation of Sulfa Drugs Containing Six-Membered Heterocyclic Groups: Identification of an SO2 Extrusion Photoproduct. Environmental Science & Technology. Available at: [Link]
-
Sorensen, S. J. (2004). Biodegradability properties of sulfonamides in activated sludge. Environmental Toxicology and Chemistry. Available at: [Link]
-
Liu, Y., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Scientific Reports. Available at: [Link]
-
Ma, L., et al. (2024). The determination of 11 sulfonamide antibiotics in water and foods by developing a N-rich magnetic covalent organic framework combined with ultra-high performance liquid chromatography-tandem mass spectrometry. Analytical Methods. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biodegradation of p-toluenesulphonamide by a Pseudomonas sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. database.ich.org [database.ich.org]
- 7. academic.oup.com [academic.oup.com]
- 8. The determination of 11 sulfonamide antibiotics in water and foods by developing a N-rich magnetic covalent organic framework combined with ultra-high ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02530J [pubs.rsc.org]
Technical Support Center: Scaling Up N-Tosyl-6-aminocaproic Acid Production
Welcome to the technical support center for the synthesis and scale-up of N-Tosyl-6-aminocaproic acid. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during laboratory and pilot-plant scale production. Our focus is on providing practical, experience-driven solutions grounded in chemical principles to ensure robust and scalable processes.
Section 1: Critical Starting Material: 6-Aminocaproic Acid Quality
The quality of your final N-Tosyl-6-aminocaproic acid is fundamentally dependent on the purity of your starting material, 6-aminocaproic acid. Impurities in the starting material can lead to side reactions, reduced yields, and complex purification challenges downstream.[1]
Q1: We are producing our own 6-aminocaproic acid from ε-caprolactam hydrolysis, but our final tosylated product is inconsistent. What starting material impurities should we be concerned about?
A1: The primary concern with 6-aminocaproic acid produced via ε-caprolactam hydrolysis is the presence of inorganic salts and unreacted starting material.
-
Inorganic Salts (e.g., NaCl, KCl, Na₂SO₄): These are byproducts of acid or base-catalyzed hydrolysis and subsequent neutralization.[2][3] High salt content can interfere with the tosylation reaction by altering the solubility of reactants and potentially consuming reagents. For pharmaceutical applications, low ash content is a critical quality attribute.[4]
-
Unreacted ε-caprolactam: This impurity can be carried through the process and may react with tosyl chloride under certain conditions, leading to undesired byproducts.
-
Oligomers: During the hydrolysis of ε-caprolactam, particularly under thermal stress, linear or cyclic oligomers of 6-aminocaproic acid can form.[5] These oligomers possess terminal amino groups that will also be tosylated, resulting in a mixture of products that are difficult to separate.
Troubleshooting Workflow: Starting Material Purity
Caption: Troubleshooting workflow for 6-aminocaproic acid purification.
Section 2: The Tosylation Reaction: Optimization and Control
The core of the process is the N-tosylation of the primary amine of 6-aminocaproic acid using p-toluenesulfonyl chloride (TsCl). This reaction, while straightforward on paper, presents several challenges in practice, especially during scale-up.
Q2: Our tosylation reaction is slow and the yield is poor. What are the most likely causes?
A2: Sluggish reactions and low yields are typically traced back to issues with pH control, reagent solubility, or inadequate mixing.
-
Causality of pH: The reaction is a Schotten-Baumann type reaction. It requires a basic environment to deprotonate the ammonium group of the zwitterionic amino acid to the nucleophilic free amine and to neutralize the HCl generated from the reaction with tosyl chloride. The optimal pH is typically between 9 and 11.
-
If pH is too low (<9): The concentration of the free amine is too low, leading to a very slow reaction.
-
If pH is too high (>11): The competing hydrolysis of tosyl chloride to p-toluenesulfonic acid becomes significant, consuming your reagent and reducing the yield.
-
-
Solubility: 6-aminocaproic acid is highly soluble in water but poorly soluble in many organic solvents. Tosyl chloride, conversely, is insoluble in water and will hydrolyze if not reacted. A common industrial solution is to use a biphasic system (e.g., water and dichloromethane or toluene) with vigorous stirring or a single-phase aqueous-organic solvent system (e.g., water/acetone, water/dioxane).[6]
-
Reagent Addition: On a large scale, adding the tosyl chloride too quickly can lead to localized high concentrations, promoting hydrolysis and potentially causing exothermic events that are difficult to control.
Q3: We are observing a significant amount of p-toluenesulfonic acid in our crude product. How can we prevent this?
A3: The formation of p-toluenesulfonic acid is due to the hydrolysis of tosyl chloride. This is a primary competing side reaction. To minimize it:
-
Control Temperature: Keep the reaction temperature low, typically between 0-15°C. The hydrolysis rate increases significantly with temperature.
-
Control pH: As mentioned, maintain the pH in the optimal 9-11 range. Use a reliable pH probe and a controlled addition of base (e.g., 2M NaOH) to keep it stable.
-
Efficient Mixing: In a biphasic system, mass transfer of the tosyl chloride to the aqueous phase where the reaction occurs is critical. Ensure your reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine) to create a good emulsion and maximize the interfacial area. Poor mixing starves the reaction of tosyl chloride, giving it more time to hydrolyze.
| Parameter | Bench-Scale (Typical) | Scale-Up Consideration | Rationale |
| Temperature | 0-10°C | 5-15°C | Balances reaction rate against TsCl hydrolysis. Higher temp may be needed for mixing, but increases hydrolysis risk. |
| pH | 9.5 - 10.5 | 9.5 - 10.5 (with tight control) | Optimal for amine nucleophilicity vs. TsCl stability. Requires automated dosing system at scale. |
| Solvent System | Water/DCM or Water/Acetone | Water/Toluene or Water/MTBE | Toluene/MTBE are preferred at scale for safety, recovery, and waste stream management. |
| TsCl Equivalents | 1.1 - 1.2 eq. | 1.05 - 1.15 eq. | Minimizes cost and residual tosyl chloride/sulfonic acid in the final product. |
| Base | NaOH / KOH | NaOH / KOH | Cost-effective and efficient. Carbonates (e.g., K₂CO₃) can also be used but may be slower.[6] |
Section 3: Product Isolation and Purification
Isolating pure N-Tosyl-6-aminocaproic acid from the reaction mixture is a critical step for achieving the desired product quality.
Q4: What is the standard procedure for isolating the product after the reaction is complete, and what are the common pitfalls?
A4: The most common isolation method is acidic precipitation. The product, N-Tosyl-6-aminocaproic acid, is a carboxylic acid and is soluble in water at basic pH as its carboxylate salt.
Standard Protocol:
-
Phase Separation: If a biphasic system was used, separate the organic layer (containing unreacted TsCl) from the aqueous layer (containing the product).
-
Acidification: Cool the aqueous layer (e.g., to 0-5°C) and slowly add a strong acid (e.g., 2M HCl) until the pH is ~1-2.[7] The N-Tosyl-6-aminocaproic acid will precipitate as a white solid.
-
Filtration and Washing: Filter the solid product and wash it thoroughly with cold water to remove inorganic salts and residual acid.
-
Drying: Dry the product under vacuum at a moderate temperature (e.g., 40-50°C).
Common Pitfalls:
-
Oiling Out: If the product is precipitated at too high a temperature or if impurities are present, it may "oil out" as a sticky mass instead of a filterable crystalline solid. Ensure the solution is sufficiently cold before and during acidification.
-
Incomplete Precipitation: If the pH is not lowered sufficiently, a significant amount of product will remain dissolved in the aqueous phase, leading to yield loss.
-
Trapping Impurities: Rapid precipitation can trap inorganic salts and p-toluenesulfonic acid within the product crystals. Slow, controlled addition of acid is crucial for growing larger, purer crystals.
Q5: Our final product has a high salt content (ash) even after washing. How can we improve its purity?
A5: If simple washing is insufficient, recrystallization is the most effective method.
-
Solvent Selection: A good recrystallization solvent system will dissolve the product well at high temperatures but poorly at low temperatures, while keeping impurities dissolved at all temperatures. Common systems include:
-
Ethanol/Water mixtures
-
Acetone/Water
-
Ethyl Acetate
-
-
Procedure: Dissolve the crude product in the minimum amount of hot solvent, filter hot to remove any insoluble impurities, allow it to cool slowly to form crystals, and then filter and dry the purified product. A second recrystallization may be necessary to meet stringent purity requirements.[4]
Section 4: Scale-Up Specific Challenges
Transitioning from the lab bench to a pilot or production plant introduces new challenges related to physics and engineering, not just chemistry.
Q6: We are planning a pilot run. What are the most critical process parameters that need to be re-validated at a larger scale?
A6: When scaling up, you must focus on parameters that do not scale linearly.
-
Heat Transfer: The tosylation reaction is exothermic. A 1L flask has a high surface-area-to-volume ratio and dissipates heat easily. A 1000L reactor has a much lower ratio, making heat removal a major challenge. You must perform calorimetric studies (e.g., using a Reaction Calorimeter - RC1) to understand the heat of reaction and ensure your plant's cooling capacity is sufficient to maintain the target temperature. A runaway reaction is a significant safety hazard.
-
Mixing Efficiency: As discussed, mixing is critical. The mixing efficiency that is easily achieved in a flask with a magnetic stir bar is not guaranteed in a large reactor. The agitator type, speed (RPM), and baffle design must be chosen to ensure homogeneity and good mass transfer in biphasic systems.
-
Material Handling & Addition Times: Adding 1 kg of tosyl chloride to a flask might take 30 minutes. Adding 100 kg to a reactor will take much longer. You must re-evaluate the addition time to align with the reactor's heat removal capacity. Similarly, handling and filtering large quantities of wet cake requires different equipment (e.g., centrifuges or filter dryers) compared to a lab-scale Büchner funnel.
Workflow: Key Scale-Up Considerations
Sources
- 1. nbinno.com [nbinno.com]
- 2. TWI591045B - Method for making 6-aminocaproic acid as active pharmaceutical ingredient - Google Patents [patents.google.com]
- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 4. US8809581B2 - Method of making 6-aminocaproic acid as active pharmaceutical ingredient - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Method of making 6-aminocaproic acid as active pharmaceutical ingredient - Eureka | Patsnap [eureka.patsnap.com]
Developing greener synthesis alternatives for tosylated amino acids
Welcome to the technical support hub for the greener synthesis of N-tosylated amino acids. As a Senior Application Scientist, I've designed this guide to provide researchers, chemists, and drug development professionals with practical, field-tested insights into adopting more sustainable and efficient tosylation methodologies. Traditional methods often rely on hazardous solvents like pyridine and require strictly anhydrous conditions, leading to significant environmental burdens and operational challenges.[1] This resource moves beyond simply listing steps; it delves into the causality behind experimental choices to empower you to troubleshoot effectively and innovate responsibly.
Frequently Asked Questions (FAQs)
Q1: Why should our lab move away from the traditional tosyl chloride/pyridine method?
A: The classic approach, while effective, presents several drawbacks that modern, greener alternatives address. Pyridine is a volatile, flammable, and toxic solvent with a noxious odor, posing significant health and safety risks. The reaction is also highly sensitive to moisture, requiring anhydrous solvents and careful handling, which increases operational complexity and cost.[1] Furthermore, the workup to remove pyridine and its salts can be cumbersome. Greener methods aim to mitigate these issues by using less hazardous solvents (including water), employing milder and more easily removable bases, and reducing overall waste generation.
Q2: What are the primary greener alternatives for N-tosylation of amino acids?
A: The landscape of greener tosylation is expanding. Key alternatives focus on replacing hazardous reagents and simplifying reaction conditions. These include:
-
Aqueous Biphasic Systems: Using water as a solvent with an inorganic base like potassium hydroxide (KOH) or potassium carbonate (K2CO3) and an organic solvent like dichloromethane (CH2Cl2).[1] This approach is particularly effective for less sterically hindered amino acids.
-
Use of Milder Inorganic Bases: Substituting pyridine with bases like sodium bicarbonate (NaHCO3), sodium carbonate (Na2CO3), or K2CO3 in organic solvents such as acetonitrile or even in aqueous media.[1] These are cheaper, less toxic, and result in inorganic byproducts that are easier to remove.
-
Phase-Transfer Catalysis (PTC): In biphasic systems (e.g., water/toluene), a phase-transfer catalyst like a quaternary ammonium salt can facilitate the reaction between the water-soluble amino acid salt and the organic-soluble tosyl chloride. This enhances reaction rates and allows for milder conditions.[2]
Q3: Can tosylation be performed without any solvent?
A: Yes, solvent-free or "neat" reactions are a key area of green chemistry. For tosylation, this can be achieved by grinding the amino acid, a solid base (like NaHCO3), and tosyl chloride together, sometimes with gentle heating. This method eliminates solvent waste entirely but may require optimization to ensure efficient mixing and prevent localized overheating.
Q4: Are there enzymatic or biocatalytic methods for tosylation?
A: While still an emerging area, research into enzymatic sulfonamide synthesis is promising. Lipases and proteases can be engineered to catalyze the formation of N-S bonds under mild, aqueous conditions. These methods offer high selectivity and avoid harsh reagents but are currently less developed for broad applicability compared to improved chemical methods.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during your experiments, providing insights into their causes and offering robust solutions.
Problem 1: Low or No Product Yield
Q: My reaction is incomplete, and TLC/LC-MS analysis shows a significant amount of unreacted amino acid starting material. What's going wrong?
A: An incomplete reaction is one of the most common issues. The root cause often lies in insufficient activation of the amino group or degradation of the tosylating agent.
Potential Cause 1: Insufficient Deprotonation of the Amino Group
-
The Chemistry: The N-tosylation reaction requires the amino group to be a nucleophile.[3] This is achieved by deprotonating the ammonium salt of the amino acid (H₃N⁺-CHR-COO⁻) to the free amino group (H₂N-CHR-COO⁻). If the base is not strong enough or is used in insufficient quantity, the concentration of the nucleophilic amine will be too low for the reaction to proceed efficiently.
-
Solution:
-
Verify Base Stoichiometry: Ensure you are using at least 2 equivalents of base: one to neutralize the carboxylic acid and one to deprotonate the ammonium group and neutralize the HCl byproduct of the reaction. For biphasic systems with KOH, a larger excess is often used.[1]
-
Check Base Strength: For many amino acids, a relatively mild base like NaHCO₃ may not be sufficient. Consider switching to a stronger base like K₂CO₃ or NaOH.
-
Improve Solubility: If the base is a solid inorganic salt, ensure vigorous stirring to maximize surface area and reaction rate. In some cases, adding a small amount of water to a primarily organic system can help dissolve the base and facilitate the reaction.
-
Potential Cause 2: Hydrolysis of Tosyl Chloride
-
The Chemistry: Tosyl chloride (TsCl) is highly reactive and susceptible to hydrolysis, especially in the presence of water and base, which degrades it to p-toluenesulfonic acid. If your reaction is run in an aqueous or protic medium, this competing reaction can consume your TsCl before it reacts with the amino acid.
-
Solution:
-
Control Reagent Addition: Add the tosyl chloride portionwise or as a solution dropwise to the reaction mixture.[1][4] This maintains a low instantaneous concentration of TsCl, favoring the reaction with the amino acid over hydrolysis.
-
Lower the Temperature: Start the reaction at 0 °C. This slows down the rate of hydrolysis more significantly than the rate of the desired N-tosylation.
-
Use a Biphasic System: In a water/CH₂Cl₂ system, the TsCl remains primarily in the organic phase, minimizing contact with the bulk aqueous base and reducing hydrolysis. The reaction occurs at the interface.
-
Workflow for Diagnosing Low Yield
Caption: Troubleshooting workflow for low product yield.
Problem 2: Formation of Side Products
Q: I'm observing multiple spots on my TLC plate, and my final product is impure. What are the likely side reactions, and how can I prevent them?
A: Side product formation usually stems from the reactivity of other functional groups in the amino acid or from over-reaction.
Potential Cause 1: Di-tosylation (N,N-ditosyl) or O-tosylation
-
The Chemistry: The initially formed N-tosyl amino acid product still has an acidic N-H proton. In the presence of excess base and tosyl chloride, this can be deprotonated and react a second time to form a di-tosyl amide. For amino acids with hydroxyl groups (e.g., Serine, Threonine, Tyrosine), the hydroxyl group can also be tosylated to form a tosyl ester.[5]
-
Solution:
-
Stoichiometric Control: Use a slight excess, but not a large excess, of tosyl chloride (e.g., 1.1-1.2 equivalents).
-
Order of Addition: Add the tosyl chloride to the mixture of the amino acid and base. This ensures the TsCl is more likely to encounter the more nucleophilic primary amine rather than the less nucleophilic N-tosyl amide.
-
pH Control: In aqueous systems, maintaining a pH between 9-10 often provides the optimal balance, keeping the amine nucleophilic without excessively promoting di-tosylation or hydrolysis.
-
Potential Cause 2: Chlorination Instead of Tosylation
-
The Chemistry: Under certain conditions, particularly with electron-withdrawing groups present on the substrate, the chloride ion (a byproduct of the reaction and present in TsCl) can act as a nucleophile. The initially formed tosylate can be displaced by Cl⁻, leading to a chlorinated product instead of a tosylated one.[4] This is more common in alcohol tosylation but can be a consideration.
-
Solution:
-
Avoid Activating Conditions: This side reaction is often promoted by catalysts like DMAP (4-dimethylaminopyridine) in combination with triethylamine.[4] When using greener inorganic bases, this pathway is less common.
-
Temperature Management: Keep the reaction temperature low (0 °C to room temperature) to disfavor this Sₙ2-type displacement.
-
Comparison of Greener Tosylation Systems
| Feature | System A: K₂CO₃ in Acetonitrile | System B: KOH in Water/CH₂Cl₂ | System C: NaHCO₃ (Solvent-Free) |
| Green Advantage | Avoids pyridine; easily removable base. | Uses water as a primary solvent.[1] | No solvent waste. |
| Ideal Substrate | Higher substituted, sterically hindered amino acids.[1] | Less hindered amino acids.[1] | Thermally stable amino acids. |
| Common Issues | Slower reaction times; solubility of K₂CO₃. | TsCl hydrolysis; potential for di-tosylation. | Incomplete mixing; potential for thermal decomposition. |
| Troubleshooting | Increase temperature moderately (40-50°C); ensure vigorous stirring. | Add TsCl slowly at 0°C; monitor pH. | Use a ball mill for efficient grinding; control temperature carefully. |
Experimental Protocols
Protocol 1: Greener N-Tosylation of Alanine in a Biphasic Aqueous System
This protocol is adapted from methodologies that utilize simple inorganic bases and environmentally benign solvents.[1]
Materials:
-
L-Alanine
-
p-Tosyl chloride (TsCl)
-
Potassium hydroxide (KOH)
-
Dichloromethane (CH₂Cl₂)
-
Deionized water
-
Hydrochloric acid (2M)
-
Standard laboratory glassware, magnetic stirrer, ice bath
Step-by-Step Procedure:
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve L-Alanine (e.g., 5.0 g, 56.1 mmol) and KOH (e.g., 12.6 g, 224 mmol, 4 eq.) in deionized water (50 mL).
-
Cooling: Place the flask in an ice bath and stir the solution vigorously until the temperature reaches 0-5 °C.
-
Reagent Addition: In a separate beaker, dissolve p-Tosyl chloride (11.7 g, 61.7 mmol, 1.1 eq.) in dichloromethane (50 mL).
-
Reaction: Add the TsCl solution to the vigorously stirred aqueous solution of alanine dropwise over 30-45 minutes, ensuring the temperature remains below 10 °C.
-
Causality Check: Vigorous stirring is critical to maximize the interfacial surface area between the two phases, which is where the reaction occurs. Slow addition of TsCl minimizes its hydrolysis.[1]
-
-
Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress by TLC (e.g., using a 9:1 CH₂Cl₂:MeOH mobile phase and staining with ninhydrin; the starting material will stain, while the product will not). The reaction is typically complete in 2-4 hours.
-
Workup - Phase Separation: Pour the reaction mixture into a separatory funnel. Separate the organic layer.
-
Workup - Extraction: Extract the aqueous layer with CH₂Cl₂ (2 x 25 mL) to recover any dissolved product. Combine all organic layers.
-
Workup - Acidification: Cool the remaining aqueous layer in an ice bath and acidify it to pH ~2 by slowly adding 2M HCl. The N-tosyl-L-alanine product will precipitate as a white solid.
-
Self-Validation: The precipitation of a solid upon acidification is a strong indicator of successful product formation, as the tosylated amino acid is insoluble in acidic aqueous solution.
-
-
Isolation: Collect the solid product by vacuum filtration, wash the filter cake with cold deionized water (2 x 30 mL), and dry it under vacuum to a constant weight.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and melting point analysis.
Reaction Mechanism Visualization
Caption: Simplified mechanism of N-tosylation in an aqueous basic medium.
References
-
Molecules: A Journal of Synthetic Chemistry and Natural Product Chemistry, Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols, [Link]
-
ResearchGate, Amino acid C-tosylation?, [Link]
-
Molecules, Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates, [Link]
-
Chemistry Steps, Mesylates and Tosylates with Practice Problems, [Link]
-
Organic Chemistry Portal, O'Donnell Amino Acid Synthesis, [Link]
-
Master Organic Chemistry, Tosylates And Mesylates, [Link]
Sources
- 1. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. O'Donnell Amino Acid Synthesis [organic-chemistry.org]
- 3. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Nuances of Tosylated Compounds in Biological Assays
Welcome to the technical support center dedicated to resolving inconsistencies in the biological assays of tosylated compounds. This guide is designed for researchers, scientists, and drug development professionals who are encountering unexpected or variable results when working with this class of molecules. As a senior application scientist, my goal is to provide you with not only troubleshooting steps but also the underlying scientific rationale to empower you to make informed decisions in your experimental design.
The tosyl (p-toluenesulfonyl) group is a common functional moiety in medicinal chemistry, often utilized to convert alcohols into excellent leaving groups for nucleophilic substitution reactions.[1][2][3] However, this very reactivity can be a double-edged sword when these compounds are introduced into complex biological systems. The electrophilic nature of the tosyl group can lead to covalent modification of biological nucleophiles, resulting in a range of assay artifacts and confounding results.[4][5]
This guide will provide a structured approach to identifying, understanding, and mitigating these challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions and concerns that arise when working with tosylated compounds in biological assays.
Q1: My tosylated compound shows potent activity in my primary biochemical assay, but this activity is not translating to cell-based models. What could be the reason?
A1: This is a frequent challenge that can stem from several factors:
-
Poor Cell Permeability: The physicochemical properties of your tosylated compound, such as polarity and size, may hinder its ability to cross the cell membrane and reach its intracellular target.
-
Rapid Metabolism: Once inside the cell, the compound may be rapidly metabolized by cellular enzymes, converting it into an inactive form.
-
Efflux by Transporters: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell, preventing it from reaching a therapeutic concentration.
-
Off-Target Covalent Modification: In the complex intracellular environment, the reactive tosyl group may covalently bind to numerous off-target proteins and other nucleophiles, depleting the available concentration of the compound to engage its intended target. This promiscuous reactivity can also lead to cytotoxicity that masks the specific biological effect you are trying to measure.[6]
Q2: I observe significant variability in my assay results between different batches of my tosylated compound. How can I address this?
A2: Batch-to-batch variability is often a sign of inconsistencies in the purity and stability of your compound. Here's a checklist to ensure consistency:
-
Rigorous Quality Control: Each new batch of the tosylated compound should be thoroughly characterized to confirm its identity and purity. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are essential for verifying the presence of the correct molecule and identifying any impurities.[7] Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure.
-
Proper Storage: Tosylated compounds can be susceptible to hydrolysis, especially if exposed to moisture.[8] Store them in a desiccated environment at the recommended temperature (typically -20°C or -80°C) to minimize degradation.
-
Fresh Stock Solutions: Prepare fresh stock solutions in a suitable anhydrous solvent like DMSO and use them within a defined period. Avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.
Q3: My tosylated compound seems to be precipitating in the aqueous buffer of my biochemical assay. What are my options?
A3: Solubility issues are a common hurdle for many organic molecules in aqueous environments. Here are some strategies to improve the solubility of your tosylated compound:[9][10][11][12][13]
| Strategy | Description | Considerations |
| Co-solvents | Introduce a small percentage (typically <5%) of an organic co-solvent like DMSO, ethanol, or DMF into your aqueous buffer. | High concentrations of organic solvents can denature proteins and interfere with assay performance. Always test the tolerance of your assay to the chosen co-solvent. |
| Surfactants | Use non-ionic surfactants like Tween-20 or Triton X-100 at low concentrations (typically below their critical micelle concentration) to aid in solubilization. | Surfactants can interfere with certain assay technologies and may affect protein function. A careful validation is necessary. |
| pH Adjustment | If your compound has ionizable groups, adjusting the pH of the buffer may improve its solubility. | Ensure the chosen pH is within the optimal range for your biological target's activity and stability. |
| Formulation with Excipients | For in vivo or complex cellular studies, formulation with excipients like cyclodextrins can enhance solubility. | This is a more advanced strategy and requires careful formulation development and validation. |
Part 2: Troubleshooting Guides
This section provides detailed, step-by-step guides to help you diagnose and resolve specific issues you may be encountering.
Guide 1: Investigating Suspected Off-Target Covalent Modification
If you suspect that your tosylated compound is acting as a non-specific covalent modifier, the following workflow can help you confirm your hypothesis.
Caption: Workflow for investigating off-target covalent modification.
Protocol 1: Glutathione (GSH) Reactivity Assay
This assay assesses the intrinsic reactivity of your tosylated compound with a biological thiol.[14][15][16]
-
Reagents:
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Glutathione (GSH) stock solution (e.g., 100 mM in water).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
-
Procedure:
-
Prepare a reaction mixture containing 100 µM of your test compound and 1 mM GSH in PBS.
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction and quench it with an equal volume of acetonitrile containing an internal standard.
-
Analyze the samples by LC-MS to monitor the disappearance of the parent compound and the appearance of the GSH adduct.
-
-
Data Analysis:
-
Plot the natural logarithm of the parent compound's peak area versus time.
-
The slope of the line will give you the pseudo-first-order rate constant (k).
-
The half-life (t₁/₂) of the compound in the presence of GSH can be calculated using the equation: t₁/₂ = 0.693 / k.
-
-
Interpretation:
-
A short half-life indicates high reactivity towards thiols, suggesting a higher potential for off-target covalent modification of cysteine residues in proteins.
-
Protocol 2: Intact Protein Mass Spectrometry for Adduct Detection
This experiment directly probes for covalent modification of your target protein.[17][18]
-
Reagents:
-
Purified target protein.
-
Test compound stock solution.
-
Appropriate assay buffer.
-
-
Procedure:
-
Incubate the target protein with a molar excess (e.g., 10-fold) of your test compound in the assay buffer for a defined period (e.g., 1-2 hours) at the assay temperature.
-
Include a control sample of the protein incubated with the vehicle (e.g., DMSO) alone.
-
Desalt the samples using a suitable method (e.g., C4 ZipTip).
-
Analyze the samples by electrospray ionization mass spectrometry (ESI-MS) to determine the molecular weight of the protein.
-
-
Data Analysis:
-
Compare the mass spectrum of the compound-treated protein with the control.
-
A mass shift corresponding to the molecular weight of your compound indicates the formation of a covalent adduct.
-
-
Interpretation:
-
The presence of a covalent adduct confirms that your compound can modify the target protein. The absence of an adduct does not completely rule out covalent modification, as the modification might be substoichiometric or occur at a site that is not readily detected.
-
Protocol 3: Peptide Mapping by LC-MS/MS for Modification Site Identification
If a covalent adduct is detected, this experiment can pinpoint the specific amino acid residue(s) that are modified.[19][20]
-
Procedure:
-
After incubation of the protein with the compound as described in Protocol 2, denature, reduce, and alkylate the protein sample.
-
Digest the protein into smaller peptides using a protease such as trypsin.
-
Analyze the peptide mixture by LC-MS/MS.
-
-
Data Analysis:
-
Use specialized software to search the MS/MS data against the protein sequence, allowing for a variable modification corresponding to the mass of your compound on potential nucleophilic residues (Cys, His, Lys, Ser, Thr, Tyr).
-
-
Interpretation:
-
The identification of a peptide with a mass shift corresponding to your compound will reveal the site of covalent modification. This information is crucial for understanding the mechanism of action and for distinguishing on-target from off-target effects.
-
Guide 2: Addressing Compound Instability
The stability of your tosylated compound in the assay buffer is critical for obtaining reliable and reproducible data.
Caption: Workflow for assessing compound stability in assay buffer.
Protocol 4: Assessing Compound Stability in Assay Buffer
-
Procedure:
-
Prepare a solution of your test compound in the final assay buffer at the highest concentration to be used in the assay.
-
Incubate the solution under the exact conditions of your assay (temperature, light exposure).
-
At various time points (e.g., 0, 30, 60, 120 minutes, and the final time point of your assay), take an aliquot and analyze the concentration of the parent compound by LC-MS.
-
-
Interpretation:
-
Significant degradation of the compound over the course of the assay will lead to an underestimation of its potency. If instability is observed, consider the troubleshooting steps outlined in the workflow above.
-
Part 3: Best Practices for Working with Tosylated Compounds
Adhering to the following best practices can help you avoid many of the common pitfalls associated with tosylated compounds.
-
Thorough Characterization: Always ensure the identity, purity, and integrity of your tosylated compounds before use.
-
Careful Handling and Storage: Protect your compounds from moisture and store them under appropriate conditions to prevent degradation.
-
Appropriate Controls: Always include proper controls in your assays. For covalent inhibitors, a non-reactive analog is an invaluable control to differentiate covalent effects from non-covalent binding or other artifacts.[15]
-
Orthogonal Assays: Validate your findings using multiple, mechanistically distinct assays to ensure that the observed activity is not an artifact of a specific assay format.
-
Consider the Chemistry: Be mindful of the inherent reactivity of the tosyl group and design your experiments to account for potential covalent modification.
By adopting a proactive and systematic approach to troubleshooting, you can overcome the challenges associated with tosylated compounds and generate high-quality, reproducible data that will advance your research and drug discovery efforts.
References
-
Assay Guidance Manual. (2015, September 18). Assay Interference by Chemical Reactivity. In Assay Guidance Manual. National Center for Biotechnology Information. [Link]
-
Ashenhurst, J. (2015, March 10). Tosylates And Mesylates. Master Organic Chemistry. [Link]
-
Unusually stable, versatile, and pure arenediazonium tosylates: Their preparation, structures, and synthetic applicability. (2025, August 10). ResearchGate. [Link]
-
Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. (2019, April 23). National Institutes of Health. [Link]
-
Cytotoxicity Assay Protocol & Troubleshooting. (n.d.). Creative Biolabs. [Link]
-
GSH Reactivity Assay. (n.d.). Domainex. [Link]
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206316Orig1Orig2s000. (2014, December 15). accessdata.fda.gov. [Link]
-
Baell, J. B., & Holloway, G. A. (2010). The Ecstasy and Agony of Assay Interference Compounds. Journal of medicinal chemistry, 53(7), 2719–2740. [Link]
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (n.d.). National Institutes of Health. [Link]
-
Combined use of Saccharomyces cerevisiae, Caenorhabditis elegans and patient fibroblasts leads to the identification of clofilium tosylate as a potential therapeutic chemical against POLG-related diseases. (2016, February 15). Human Molecular Genetics. [Link]
-
AdductHunter: identifying protein-metal complex adducts in mass spectra. (n.d.). National Institutes of Health. [Link]
-
A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. (2026, January 18). ResearchGate. [Link]
-
Clickable polymers accessible through nucleophilic substitution on polysaccharides: A sophisticated route to functional polymers. (2022, October 28). BioResources. [Link]
-
Tosylation of alcohols: an effective strategy for the functional group transformation of organic derivatives of polyoxometalates. (2017, October 2). National Institutes of Health. [Link]
-
Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. (n.d.). National Institutes of Health. [Link]
-
Checklist for Audit in Quality Control. (n.d.). Pharmaguideline. [Link]
-
From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets. (n.d.). BioAscent. [Link]
-
Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. (2021, October 22). YouTube. [Link]
-
High throughput glutathione and Nrf2 assays to assess chemical and biological reactivity of cysteine-reactive compounds. (2013, July 15). Toxicology Research. [Link]
-
Protein modifications by electrophilic lipoxidation products: Adduct formation, chemical strategies and tandem mass spectrometry. (n.d.). Oregon State University. [Link]
-
Understanding Tosylates: The Unsung Heroes of Organic Chemistry. (2026, January 15). Oreate AI Blog. [Link]
-
How to test the purity of p-toluenesulfonyl chloride (TsCl). (2019, April 27). ResearchGate. [Link]
-
Formulation strategies for poorly soluble drugs. (2025, July 8). ResearchGate. [Link]
-
Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls. (n.d.). Sino Biological. [Link]
-
Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure. (2019, February 13). PubMed Central. [Link]
-
A Target Class Ligandability Evaluation of WD40 Repeat-Containing Proteins. (2025, January 23). Journal of Medicinal Chemistry. [Link]
-
Chemoproteomic methods for covalent drug discovery. (n.d.). PubMed Central. [Link]
-
A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modifications. (2019, July 30). ACS Publications. [Link]
-
Mesylates and Tosylates with Practice Problems. (n.d.). Chemistry Steps. [Link]
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FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. (2024, September 5). Drug Development & Delivery. [https://drug-dev.com/formulation-development-solubility-enhancing-technologies-in-pharmaceutical-development-a-mini-review/]([Link] pharmaceutical-development-a-mini-review/)
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Expanding the Armory: Predicting and Tuning Covalent Warhead Reactivity. (2017, November 13). Journal of Chemical Information and Modeling. [Link]
-
Assay Guidance Manual. (2025, December 1). NCBI Bookshelf. [Link]
-
State-of-the-art covalent virtual screening with AlphaFold3. (2025, March 19). bioRxiv. [Link]
-
Drugs of Abuse Quality Controls. (n.d.). Bio-Rad. [Link]
-
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1). American Pharmaceutical Review. [Link]
-
Refining covalent warhead reactivity: A new look at GSH reactivity assays. (2024, April 29). X-Chem. [Link]
-
Preliminary investigation into the reactivity differences between alkyl and allylic leaving groups: a thesis in Chemistry. (n.d.). UMassD Repository. [Link]
-
The tosylation of alcohols. (n.d.). The Journal of Organic Chemistry. [Link]
-
Aqueous sodium tosylate: a sustainable medium for alkylations. (2024, February 13). RSC Publishing. [Link]
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Validation & Comparative
A Senior Scientist's Guide to Flexible Linkers in Bioconjugation: A Comparative Analysis of 6-p-toluenesulfonamido-hexanoic acid
Introduction: The Crucial Role of the Linker
In the intricate world of bioconjugation, the success of therapeutics like Antibody-Drug Conjugates (ADCs) or the precision of diagnostic agents hinges on the seamless integration of three components: the biological molecule (e.g., an antibody), the functional payload (e.g., a drug or a fluorophore), and the chemical linker that joins them. The linker is far from a passive spacer; it is a critical determinant of the conjugate's stability, solubility, pharmacokinetics, and overall efficacy.[][2][3] An ideal linker must maintain a stable connection in systemic circulation to prevent premature payload release and off-target toxicity, yet often must facilitate the release of that payload once the target site is reached.[3][4]
Flexibility within the linker is a key attribute that allows for optimal spatial orientation of the conjugated molecules, potentially reducing steric hindrance and preserving the biological activity of both the targeting protein and the payload.[5][6][7] This guide provides a comparative analysis of several classes of flexible linkers, with a special focus on the properties and potential of 6-p-toluenesulfonamido-hexanoic acid, benchmarked against widely-used alternatives such as polyethylene glycol (PEG), simple alkyl chains, and peptide-based linkers.
Featured Linker: 6-p-toluenesulfonamido-hexanoic acid
6-p-toluenesulfonamido-hexanoic acid is a heterobifunctional linker characterized by a six-carbon alkyl chain, which provides flexibility, and a stable toluenesulfonamide (tosyl) group. The terminal carboxylic acid allows for conjugation to amine residues, such as lysine, on a biomolecule.
-
Structure and Properties: The core of this linker is a hexanoic acid chain, a classic flexible alkyl spacer. The key feature is the sulfonamide bond, which is known for its high stability against chemical and enzymatic degradation. This suggests that conjugates formed using this linker would be non-cleavable and exhibit high plasma stability.[8] The tosyl group and the alkyl chain contribute to a generally hydrophobic character, which can influence the overall properties of the final bioconjugate.
Competing Flexible Linkers: An Overview
To understand the relative merits of 6-p-toluenesulfonamido-hexanoic acid, we must compare it to the industry's most common flexible linkers.
-
Polyethylene Glycol (PEG) Linkers: These are polymers of repeating ethylene glycol units. PEG linkers are renowned for their hydrophilicity, flexibility, and biocompatibility.[7][9][10] The process of attaching PEG chains, known as PEGylation, can improve the solubility and stability of hydrophobic drugs and reduce the immunogenicity of the conjugate.[11][12]
-
Alkyl Chain Linkers: Simple, straight-chain hydrocarbons (like the backbone of our featured linker) are the most basic flexible spacers. While they provide distance and flexibility, they are inherently hydrophobic. This hydrophobicity can sometimes lead to aggregation of the bioconjugate, which may increase immunogenicity and accelerate clearance from circulation.[13][14]
-
Peptide Linkers: Composed of amino acid sequences, these linkers offer tunable flexibility and can be designed to be stable or cleavable.[6] Flexible peptide linkers often consist of small, non-polar amino acids like glycine and serine (e.g., GGGGS repeats).[5] Importantly, specific peptide sequences (e.g., valine-citrulline) can be engineered as cleavage sites for enzymes like Cathepsin B, which are overexpressed in tumor cell lysosomes, allowing for targeted payload release.[4][15]
Head-to-Head Comparison of Flexible Linkers
The choice of a linker is a strategic decision based on the specific requirements of the bioconjugate. The following table provides a comparative summary of key performance attributes.
| Property | 6-p-toluenesulfonamido-hexanoic acid | PEG Linkers | Alkyl Linkers | Peptide Linkers |
| Flexibility | Moderate (from alkyl chain) | High (freely rotating C-O bonds) | Moderate to High (depends on length) | Tunable (depends on amino acid composition)[16] |
| Hydrophilicity | Low (Hydrophobic) | High | Low (Hydrophobic) | Moderate to High (depends on amino acids) |
| Stability | High (Stable sulfonamide bond) | High (Stable ether bonds) | High (Stable C-C bonds) | Variable (Can be designed as stable or cleavable) |
| Cleavability | Non-cleavable | Non-cleavable | Non-cleavable | Can be enzyme-cleavable (e.g., Val-Cit)[] |
| Biocompatibility | Generally good, but hydrophobicity is a concern | Excellent, low immunogenicity[7] | Generally good, but can induce aggregation[13] | Excellent |
| Impact on Solubility | May decrease solubility of the conjugate | Increases solubility of hydrophobic payloads[11][12] | Decreases solubility | Can be designed to be hydrophilic |
| Impact on PK | Hydrophobicity may lead to faster clearance | Extends circulation half-life[11] | May lead to faster clearance via aggregation | Variable |
| Common Use Cases | Stable, non-cleavable bioconjugates | ADCs with hydrophobic payloads, protein PEGylation | Simple spacing applications | ADCs requiring intracellular payload release |
Visualizing Linker Structures and Workflows
To better understand the components and processes discussed, the following diagrams illustrate the chemical structures of the linkers, a typical bioconjugation workflow, and a decision-making framework for linker selection.
Caption: A generalized workflow for bioconjugation.
Caption: A decision tree for selecting an appropriate flexible linker.
Experimental Corner: Protocols for the Bench
Trustworthy science relies on robust and reproducible methods. Here, we provide foundational protocols for creating and characterizing a bioconjugate using a carboxyl-containing linker like 6-p-toluenesulfonamido-hexanoic acid.
Protocol 1: Amine Conjugation via EDC/Sulfo-NHS Chemistry
This protocol describes the conjugation of a linker with a terminal carboxyl group to the primary amines (e.g., lysine residues) of an antibody.
Rationale: This is a widely used, robust method for creating stable amide bonds. The two-step process, involving pre-activation of the linker with EDC and Sulfo-NHS, minimizes the risk of antibody cross-linking that can occur in a one-pot reaction. Sulfo-NHS is used to create a more stable amine-reactive intermediate, improving conjugation efficiency in aqueous buffers.
Materials:
-
Antibody (e.g., Trastuzumab) in Phosphate Buffered Saline (PBS), pH 7.4
-
Linker (e.g., 6-p-toluenesulfonamido-hexanoic acid)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-Hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Reaction Buffer: PBS, pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification: Zeba™ Spin Desalting Columns (7K MWCO)
Procedure:
-
Antibody Preparation: Prepare the antibody at a concentration of 5-10 mg/mL in PBS, pH 7.4.
-
Linker Activation: a. Dissolve the carboxyl-containing linker in Activation Buffer (or DMSO if necessary, then dilute). b. Add a 5-fold molar excess of EDC and a 10-fold molar excess of Sulfo-NHS relative to the linker. c. Incubate for 15-30 minutes at room temperature to form the amine-reactive Sulfo-NHS ester.
-
Conjugation Reaction: a. Immediately add the activated linker solution to the antibody solution. A typical starting point is a 10- to 20-fold molar excess of linker to antibody. b. Allow the reaction to proceed for 2 hours at room temperature with gentle mixing.
-
Quenching: a. Add Quenching Buffer to a final concentration of 50 mM to quench any unreacted Sulfo-NHS esters. b. Incubate for 15 minutes at room temperature.
-
Purification: a. Remove excess, unreacted linker and reaction byproducts by buffer exchanging the conjugate solution into PBS, pH 7.4 using a desalting column according to the manufacturer's instructions.
Protocol 2: Characterization by Hydrophobic Interaction Chromatography (HIC)
Rationale: HIC is a powerful technique to determine the drug-to-antibody ratio (DAR) and assess the heterogeneity of the conjugate population. The addition of a hydrophobic linker-drug to an antibody increases its overall hydrophobicity. HIC separates species based on this property, allowing for the quantification of unconjugated antibody (DAR=0) and species with different numbers of conjugated linkers (DAR=1, 2, 3, etc.).
Materials:
-
Purified antibody-drug conjugate (from Protocol 1)
-
HIC Column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0
-
HPLC system with a UV detector (280 nm)
Procedure:
-
System Setup: Equilibrate the HIC column with 100% Mobile Phase A.
-
Sample Injection: Inject 20-50 µg of the purified conjugate onto the column.
-
Chromatography: a. Run a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-40 minutes. b. Monitor the absorbance at 280 nm.
-
Data Analysis: a. A series of peaks will elute as the salt concentration decreases. The first peak corresponds to the most hydrophilic species (unconjugated antibody), with subsequent peaks representing antibody species with increasing DAR values. b. Integrate the area of each peak. c. Calculate the average DAR using the following formula: Average DAR = Σ(Peak Area_n * n) / Σ(Peak Area_n) where 'n' is the DAR value for each peak (n=0, 1, 2...).
Conclusion and Future Perspectives
The choice of a flexible linker is a critical decision in the design of a bioconjugate, with profound impacts on its therapeutic or diagnostic potential. [17]While established linkers like PEG and peptides offer well-understood advantages such as hydrophilicity and engineered cleavability, alternative structures like 6-p-toluenesulfonamido-hexanoic acid represent a valuable option for applications requiring maximum stability and a non-cleavable linkage. Its synthesis is straightforward, and the resulting sulfonamide bond provides a robust connection. However, researchers must be mindful of its inherent hydrophobicity, which may need to be balanced by the properties of the payload or the antibody itself to avoid issues with aggregation and pharmacokinetics.
Future innovations in linker technology will likely focus on creating multi-functional linkers that can respond to multiple stimuli in the target microenvironment or linkers that offer even greater control over the final conjugate's physicochemical properties. [15]By understanding the fundamental trade-offs between flexibility, stability, and hydrophilicity, scientists can make more informed decisions, ultimately leading to the development of safer and more effective bioconjugates.
References
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Bio-Synthesis Inc. (2022). Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides. Available at: [Link]
-
Beck, A., et al. (2017). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. mAbs, 9(1), 38-51. Available at: [Link]
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Chen, X., Zaro, J. L., & Shen, W. C. (2013). Fusion Protein Linkers: Property, Design and Functionality. Advanced Drug Delivery Reviews, 65(10), 1357-1369. Available at: [Link]
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Poreba, M., et al. (2021). Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody–Drug Conjugates. Bioconjugate Chemistry, 32(10), 2136-2146. Available at: [Link]
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Li, Y., et al. (2025). Recent Advances in Peptide Linkers for Antibody-Drug Conjugates. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Thermo Fisher Scientific. (2018). Strategies for successful crosslinking and bioconjugation applications. YouTube. Available at: [Link]
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Adem, Y. T., et al. (2014). Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates. mAbs, 6(4), 853-863. Available at: [Link]
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PrepChem.com. (n.d.). Synthesis of 6-(4-nitrophenyl)hexanoic acid. Available at: [Link]
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Christie, R. J., et al. (2019). Hydrophilic Sequence-Defined Cross-Linkers for Antibody–Drug Conjugates. Bioconjugate Chemistry, 30(11), 2841-2850. Available at: [Link]
-
Walsh, S. T. R., et al. (2017). Tuning the Flexibility of Glycine-Serine Linkers To Allow Rational Design of Multidomain Proteins. Biochemistry, 56(48), 6307-6315. Available at: [Link]
-
AxisPharm. (2024). PEG Linkers: Versatile Tools for Bioconjugation and Drug Delivery. Available at: [Link]
-
ResearchGate. (2025). Synthesis of methyl benzoate intensified by p -toluenesulfonic acid-based deep eutectic solvents. Available at: [Link]
-
ResearchGate. (2025). Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity. Available at: [Link]
-
MDPI. (n.d.). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Available at: [Link]
-
Pasut, G., et al. (2021). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. Journal of Controlled Release, 337, 549-559. Available at: [Link]
-
Su, D., et al. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers in Pharmacology, 12, 688923. Available at: [Link]
-
ResearchGate. (n.d.). Effect of flexible linker length on the activity of fusion protein 4-coumaroyl-CoA ligase::stilbene synthase. Available at: [Link]
-
Yang, X., et al. (2021). The Influence of a Polyethylene Glycol Linker on the Metabolism and Pharmacokinetics of a 89Zr-Radiolabeled Antibody. Bioconjugate Chemistry, 32(8), 1615-1625. Available at: [Link]
-
ResearchGate. (2025). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. Available at: [Link]
-
Frontiers. (2022). Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance. Available at: [Link]
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A Comparative Guide to the Efficacy of Corrosion Inhibitors: N-Tosyl-6-aminocaproic Acid Versus Commercial Alternatives
For the attention of Researchers, Scientists, and Drug Development Professionals.
In the intricate world of material science and preservation, the battle against corrosion is perpetual. The selection of an appropriate corrosion inhibitor is paramount to ensuring the longevity and integrity of metallic components across a vast array of applications, from industrial machinery to biomedical implants. This guide provides a detailed comparison of the potential efficacy of N-Tosyl-6-aminocaproic acid against established commercial corrosion inhibitors, offering insights into their mechanisms of action and the experimental frameworks used for their evaluation. As a Senior Application Scientist, my aim is to furnish you with the foundational knowledge to make informed decisions in your research and development endeavors.
The Insidious Nature of Corrosion and the Role of Inhibitors
Corrosion is the gradual degradation of materials, typically metals, by chemical or electrochemical reactions with their environment. This process can lead to catastrophic failures, compromising structural integrity and incurring significant economic losses. Corrosion inhibitors are chemical compounds that, when added in small concentrations to an environment, effectively decrease the corrosion rate of a metal exposed to that environment.
The efficacy of a corrosion inhibitor is primarily attributed to its ability to adsorb onto the metal surface, forming a protective film. This film acts as a barrier, isolating the metal from the corrosive medium. The strength and stability of this adsorbed layer are dictated by the inhibitor's molecular structure, including the presence of heteroatoms (such as nitrogen, sulfur, and oxygen), aromatic rings, and long alkyl chains, which facilitate strong interactions with the metal surface.
N-Tosyl-6-aminocaproic Acid: A Potential Candidate
N-Tosyl-6-aminocaproic acid, a derivative of the amino acid 6-aminocaproic acid, presents several structural features that suggest its potential as a corrosion inhibitor. While direct, extensive studies on its corrosion inhibition efficacy are not widely published, we can infer its potential based on the well-documented performance of similar amino acid derivatives.[1][2]
The molecule possesses a long six-carbon alkyl chain, a carboxylic acid group, and a tosyl group containing a benzene ring and a sulfonamide linkage. This combination of a hydrophobic alkyl chain and polar functional groups containing heteroatoms (nitrogen, oxygen, and sulfur) is characteristic of effective corrosion inhibitors. The tosyl group, in particular, with its aromatic ring and sulfur atom, can significantly enhance adsorption onto metal surfaces through π-electron interactions and coordination with vacant d-orbitals of the metal.
Hypothesized Mechanism of Action
The proposed mechanism for N-Tosyl-6-aminocaproic acid involves the adsorption of the molecule onto the metal surface. The carboxylic acid and sulfonamide groups can act as primary adsorption centers, forming coordinate bonds with the metal atoms. The long alkyl chain would then orient itself away from the surface, creating a hydrophobic barrier that repels water and other corrosive species. The aromatic ring of the tosyl group can further stabilize this protective layer through π-stacking interactions.
Caption: Hypothesized adsorption mechanism of N-Tosyl-6-aminocaproic acid.
A Comparative Analysis of Commercial Corrosion Inhibitors
To contextualize the potential of N-Tosyl-6-aminocaproic acid, it is essential to compare it with established classes of commercial corrosion inhibitors.
Phosphonates
Phosphonates are organophosphorus compounds widely used for their excellent scale and corrosion inhibition properties, particularly in water treatment applications.[3][4] They function by forming a protective film on the metal surface and can also sequester metal ions that contribute to corrosion.
-
Mechanism: Phosphonates adsorb onto the metal surface via their phosphonic acid groups, forming a durable protective layer. They are particularly effective in neutral to alkaline conditions.
-
Advantages: High thermal stability, effective at low concentrations, and synergistic effects when combined with other inhibitors.
-
Limitations: Their performance can be pH-dependent, and environmental concerns regarding phosphorus discharge exist in some regions.
Imidazolines
Imidazoline derivatives are nitrogen-containing heterocyclic compounds that are highly effective corrosion inhibitors, especially in acidic environments and in the oil and gas industry.[5][6][7][8]
-
Mechanism: The imidazoline ring, with its two nitrogen atoms, strongly adsorbs onto the metal surface. The long hydrophobic tail attached to the ring forms a dense, water-repellent barrier.
-
Advantages: Excellent performance in acidic media, good film-forming properties, and high inhibition efficiencies.
-
Limitations: Their synthesis can be complex, and some derivatives may have environmental and toxicity concerns.
Triazoles (Benzotriazole and Tolyltriazole)
Benzotriazole (BTA) and its derivative, tolyltriazole (TTA), are renowned for their exceptional ability to protect copper and its alloys from corrosion.[9][10]
-
Mechanism: These molecules form a strong, polymeric complex with copper on the surface, creating a passive film that is highly resistant to corrosive attack. TTA is often preferred due to its better solubility in some formulations and enhanced thermal stability compared to BTA.
-
Advantages: Highly specific and effective for copper and its alloys, provides long-lasting protection.
-
Limitations: Less effective for ferrous metals and can have limited solubility in aqueous systems.
Quantitative Performance Comparison
The efficacy of corrosion inhibitors is quantified by various parameters, with inhibition efficiency (IE%) being the most common. The following table summarizes typical inhibition efficiencies for the discussed inhibitor classes under optimal conditions. It is important to note that these values can vary significantly depending on the specific corrosive environment, temperature, and inhibitor concentration.
| Inhibitor Class | Typical Inhibition Efficiency (IE%) | Primary Applications |
| Phosphonates | 85 - 95% | Cooling water systems, desalination plants |
| Imidazolines | > 90% | Oil and gas pipelines, acidizing fluids |
| Triazoles (on Copper) | > 95% | Cooling systems with copper components, electronics |
| N-Tosylated Amino Acids (Projected) | 80 - 95% | General purpose, potentially in biocompatible applications |
Experimental Protocols for Efficacy Evaluation
To ensure the trustworthiness and reproducibility of corrosion inhibitor studies, standardized experimental protocols are crucial. The following are step-by-step methodologies for key experiments.
Weight Loss Measurement (Gravimetric Method)
This is a fundamental and straightforward method to determine the average corrosion rate.
Protocol:
-
Specimen Preparation: Prepare metal coupons of known dimensions and surface area. Polish the surfaces to a uniform finish, degrease with a suitable solvent (e.g., acetone), rinse with deionized water, and dry.
-
Initial Weighing: Accurately weigh the prepared coupons to the nearest 0.1 mg.
-
Immersion: Immerse the coupons in the corrosive solution with and without the inhibitor at a specified temperature for a predetermined duration.
-
Cleaning: After the immersion period, remove the coupons, and clean them according to standard procedures (e.g., ASTM G1) to remove corrosion products without removing the base metal. This may involve chemical cleaning or gentle mechanical abrasion.
-
Final Weighing: Rinse the cleaned coupons with deionized water, dry them thoroughly, and reweigh them.
-
Calculation: Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following formulas:
-
CR (mm/year) = (K × W) / (A × T × D)
-
Where K is a constant, W is the weight loss in grams, A is the surface area in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.
-
-
IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100
-
Where CR_blank is the corrosion rate without inhibitor and CR_inhibitor is the corrosion rate with the inhibitor.
-
-
Caption: Workflow for electrochemical evaluation of corrosion inhibitors.
Conclusion and Future Outlook
While established commercial corrosion inhibitors like phosphonates, imidazolines, and triazoles have proven their efficacy in specific applications, the quest for novel, environmentally friendly, and highly efficient inhibitors continues. N-Tosyl-6-aminocaproic acid, with its promising molecular structure, represents a class of compounds worthy of further investigation. Its potential for high inhibition efficiency, coupled with the biocompatibility often associated with amino acid derivatives, could open up new avenues for corrosion protection, particularly in sensitive applications.
The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of N-Tosyl-6-aminocaproic acid and other novel inhibitor candidates. Through rigorous and standardized testing, the scientific community can continue to develop and validate the next generation of corrosion inhibitors, ensuring the safety, reliability, and longevity of our critical infrastructure and technologies.
References
-
PALM OIL BASED IMIDAZOLINES AS CORROSION INHIBITOR FOR COPPER 1.0 M H2S04. (2023). CORROSIÓN Y PROTECCIÓN. Available at: [Link]
-
The use of amino acids as corrosion inhibitors for metals: A review. (2025). ResearchGate. Available at: [Link]
-
Copper corrosion inhibition in acidic aqueous media through tolyltriazole application: performance analysis. (2024). Taylor & Francis Online. Available at: [Link]
-
Electrochemical Impedance Spectroscopy (EIS) Study of the Film Formation of 2-imidazoline Derivatives on Carbon Steel in Acid Solution. (2025). ResearchGate. Available at: [Link]
-
Combined Experimental and Theoretical Insights into the Corrosion Inhibition Activity on Carbon Steel Iron of Phosphonic Acids. (n.d.). National Institutes of Health. Available at: [Link]
-
Studies of Benzotriazole and Tolytriazole as Inhibitors for Copper Corrosion in Deionized Water. (2003). OSTI.GOV. Available at: [Link]
-
Smart Inhibition Action of Amino Acid-Modified Layered Double Hydroxide and Its Application on Carbon Steel. (2023). National Institutes of Health. Available at: [Link]
-
Corrosion inhibition efficiency (η) at different inhibitor concentrations. (n.d.). ResearchGate. Available at: [Link]
-
A REVIEW ON CORROSION INHIBITION BY AMINO ACIDS AND THEIR DERIVATIVES. (n.d.). JETIR. Available at: [Link]
-
Study on imidazoline based inhibitor on A106 Grade B through electrochemical impedance spectroscopy. (2020). AIP Publishing. Available at: [Link]
-
Bench‐Scale Performance Evaluation of Phosphonate (HEDP) for Corrosion Inhibition of Carbon Steel in a Power Plant Cooling Water System. (2025). ResearchGate. Available at: [Link]
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A Researcher's Guide to the Spectroscopic Validation of Hexanoic acid, 6-[[(4-methylphenyl)sulfonyl]amino]-
For researchers and professionals in drug development and chemical synthesis, unambiguous structural confirmation of a molecule is the bedrock of reliable and reproducible science. This guide provides an in-depth technical analysis for the spectroscopic validation of Hexanoic acid, 6-[[(4-methylphenyl)sulfonyl]amino]- , a molecule of interest for its potential applications as a linker in bioconjugation and as a building block in medicinal chemistry.[1] This document moves beyond a simple listing of spectral data, offering a comparative analysis and the underlying scientific rationale for the expected spectroscopic characteristics.
The structure combines a hexanoic acid backbone with a toluenesulfonamide moiety at the 6-position. This unique combination of a flexible aliphatic chain and a rigid, aromatic sulfonamide group presents a distinct spectroscopic fingerprint.[2] Our validation approach is a multi-technique strategy, integrating data from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to provide a self-validating and comprehensive structural elucidation.
Molecular Structure and Spectroscopic Workflow
The validation process relies on identifying the characteristic signals from each component of the molecule: the p-toluenesulfonyl (tosyl) group, the secondary sulfonamide linkage, and the hexanoic acid chain.
Caption: Molecular structure of the target compound.
The following diagram outlines the integrated spectroscopic approach for validation.
Caption: Integrated workflow for spectroscopic validation.
¹H NMR Spectroscopy: A Proton's Perspective
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. For our target compound, we anticipate a distinct set of signals corresponding to the aromatic protons of the tosyl group, the aliphatic protons of the hexanoic acid chain, the methyl protons of the tosyl group, and the protons of the carboxylic acid and sulfonamide functional groups.
Expected ¹H NMR Data:
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Carboxylic Acid (-COOH) | > 10 | Singlet (broad) | 1H | The acidic proton is highly deshielded and often appears as a broad singlet. |
| Aromatic (Tosyl) | 7.2 - 7.8 | Two Doublets | 4H | The protons on the p-substituted benzene ring will appear as two distinct doublets due to their different chemical environments. |
| Sulfonamide (-SO₂NH-) | 8.8 - 10.2 | Singlet or Triplet | 1H | The sulfonamide proton is deshielded and its multiplicity will depend on coupling to the adjacent methylene group.[3] |
| Methylene adjacent to N | ~ 2.9 - 3.1 | Triplet | 2H | Deshielded by the adjacent nitrogen atom. |
| Methylene adjacent to C=O | ~ 2.2 - 2.4 | Triplet | 2H | Deshielded by the adjacent carbonyl group. |
| Other Methylene groups | ~ 1.2 - 1.7 | Multiplets | 6H | The remaining three methylene groups of the hexanoic acid chain will appear as overlapping multiplets in the aliphatic region. |
| Methyl (Tosyl) | ~ 2.4 | Singlet | 3H | The methyl group on the aromatic ring will appear as a singlet. |
Comparative Analysis:
A key validation point is the comparison with the precursor, 6-aminohexanoic acid. Upon tosylation, the methylene protons adjacent to the amino group are expected to shift downfield due to the electron-withdrawing effect of the tosyl group.
¹³C NMR Spectroscopy: The Carbon Backbone
Carbon-13 NMR provides insight into the carbon framework of the molecule. Each unique carbon atom will give rise to a distinct signal.
Expected ¹³C NMR Data:
| Carbon | Expected Chemical Shift (δ, ppm) | Rationale |
| Carboxylic Acid (-COOH) | ~ 175 - 185 | The carbonyl carbon of the carboxylic acid is highly deshielded. |
| Aromatic (Tosyl) | ~ 125 - 145 | Four distinct signals are expected for the aromatic carbons of the p-substituted ring. |
| Methylene adjacent to N | ~ 40 - 45 | Deshielded by the nitrogen atom. |
| Methylene adjacent to C=O | ~ 30 - 35 | Deshielded by the carbonyl group. |
| Other Methylene groups | ~ 24 - 30 | Aliphatic carbons of the hexanoic acid chain. |
| Methyl (Tosyl) | ~ 20 - 22 | The methyl carbon of the tosyl group. |
Infrared (IR) Spectroscopy: Vibrational Fingerprints
IR spectroscopy is a powerful tool for identifying functional groups. The spectrum of our target compound is expected to show characteristic absorption bands for the carboxylic acid, sulfonamide, and aromatic moieties.
Expected IR Absorption Bands:
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) | Strong |
| C=O stretch | 1700 - 1725 | Strong | |
| Sulfonamide | N-H stretch | 3200 - 3300 | Medium |
| S=O stretch (asymmetric) | 1310 - 1350 | Strong | |
| S=O stretch (symmetric) | 1140 - 1180 | Strong | |
| Aromatic Ring | C=C stretch | 1450 - 1600 | Medium |
| C-H stretch | 3000 - 3100 | Medium |
The presence of a broad O-H stretch from the carboxylic acid and the characteristic N-H and S=O stretches of the sulfonamide group are key diagnostic features in the IR spectrum.[3][4]
Mass Spectrometry: Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and information about its structure through fragmentation patterns. For Hexanoic acid, 6-[[(4-methylphenyl)sulfonyl]amino]-, the expected monoisotopic mass is approximately 299.11 g/mol .
Expected Mass Spectrometry Data:
-
Molecular Ion (M+H)⁺: m/z ≈ 300.12
-
Key Fragmentation Pathways:
-
Loss of the carboxylic acid group (-COOH, 45 Da).
-
Cleavage of the sulfonamide bond, leading to fragments corresponding to the tosyl group (155 Da) and the aminohexanoic acid moiety.
-
Fragmentation of the hexanoic acid chain.
-
Experimental Protocols
1. NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
-
Data Processing: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak.
2. Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record the spectrum over the range of 4000 to 400 cm⁻¹.
-
Acquire a background spectrum prior to the sample spectrum.
-
-
Data Processing: Perform a background subtraction and identify the key absorption bands.
3. Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: An electrospray ionization (ESI) mass spectrometer.
-
Acquisition:
-
Acquire a full scan mass spectrum in positive ion mode to identify the molecular ion.
-
Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation data.
-
-
Data Processing: Analyze the mass spectrum to determine the m/z values of the parent and fragment ions.
Conclusion
The structural validation of Hexanoic acid, 6-[[(4-methylphenyl)sulfonyl]amino]- requires a synergistic application of multiple spectroscopic techniques. By carefully analyzing the data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, and by comparing these findings with the known spectral characteristics of its constituent functional groups, researchers can achieve an unambiguous confirmation of the molecule's structure. This rigorous approach ensures the scientific integrity of subsequent research and development efforts.
References
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The Royal Society of Chemistry. Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Available from: [Link]
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SIELC Technologies. 6-Aminocaproic acid. Available from: [Link]
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NIST. 6-Aminohexanoic acid. In: NIST Chemistry WebBook. Available from: [Link]
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ResearchGate. Structure of 6-aminohexanoic acid. Available from: [Link]
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Biological Magnetic Resonance Bank. bmse000394 6-Aminohexanoic Acid at BMRB. Available from: [Link]
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MDPI. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. Available from: [Link]
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RSC Publishing. Synthesis, structural characterization and DFT study of N-(pyrimidyl)-ω-amino acids/peptide: β-alanine, γ-aminobutyric acid, 5-aminovaleric acid, 6-aminohexanoic acid and glycylglycine. Available from: [Link]
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Wiley-VCH. Mass Spectrometry of Amino Acids and Proteins. Available from: [Link]
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Research India Publications. Synthesis and characterization of some sulfonamide dervatives. Available from: [Link]
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Zeitschrift für Naturforschung. Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X¼H; CH3; C2H5; F; Cl; Br; I or NO2 and. Available from: [Link]
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ResearchGate. H NMR chemical shifts (in ppm). Available from: [Link]
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PubMed Central. Low Mass MS/MS Fragments of Protonated Amino Acids used for Distinction of their 13C-Isotopomers in Metabolic Studies. Available from: [Link]
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ResearchGate. Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem... Available from: [Link]
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PubMed. 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. Available from: [Link]
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CAS Common Chemistry. 6-[(Phenylsulfonyl)amino]hexanoic acid. Available from: [Link]
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PubMed Central. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Available from: [Link]
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ResearchGate. (methyleneamino)hexanoic acid View supplementary material Synthetic, structural, and biological studies of organotin(IV) derivatives of 6-amino-2. Available from: [Link]
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PubMed. Novel synthesis of 2-amino-6-[(4-hydroxy-1-oxopentyl)amino]hexanoic acid from lysine and γ-valerolactone. Available from: [Link]
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Mascot. Mascot help: Peptide fragmentation. Available from: [Link]
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Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available from: [Link]
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Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]
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University College London. Chemical shifts. Available from: [Link]
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PubChem. 6-(6-Aminohexanamido)hexanoic acid. Available from: [Link]
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ResearchGate. Preferred protonation site of a series of sulfa drugs in the gas phase revealed by IR spectroscopy. Available from: [Link]
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MassBank. msbnk-riken-pr100222. Available from: [Link]
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A Comprehensive Guide to the 1H NMR Spectroscopic Analysis of 6-((4-methylbenzenesulfonyl)amino)caproic acid
For Researchers, Scientists, and Drug Development Professionals
The Foundational Role of 1H NMR in Structural Elucidation
1H NMR spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of a compound. By probing the magnetic properties of hydrogen nuclei (protons), we can deduce the electronic environment of each proton, their proximity to one another, and the number of protons in a given environment. This information is critical for confirming the identity and purity of a synthesized molecule like 6-((4-methylbenzenesulfonyl)amino)caproic acid, a compound of interest in medicinal chemistry and materials science. A thorough understanding of its 1H NMR spectrum is the first step in validating its structure and ensuring its suitability for further applications.
Interpreting the 1H NMR Spectrum: A Signal-by-Signal Analysis
The structure of 6-((4-methylbenzenesulfonyl)amino)caproic acid presents several distinct proton environments, each giving rise to a unique signal in the 1H NMR spectrum. The interpretation of the spectrum is a process of assigning each signal to a specific set of protons within the molecule.
Molecular Structure with Proton Labeling
Caption: Labeled structure of 6-((4-methylbenzenesulfonyl)amino)caproic acid.
The Aromatic Protons of the Tosyl Group (a and a')
The para-substituted benzene ring of the tosyl group gives rise to a characteristic AA'BB' system, which often appears as two distinct doublets.
-
Protons (a): These two protons are ortho to the sulfonyl group. Due to the electron-withdrawing nature of the SO2 group, they are deshielded and will appear downfield.
-
Protons (a'): These two protons are meta to the sulfonyl group and ortho to the methyl group. They will be less deshielded than protons (a).
The coupling between these adjacent aromatic protons will result in two doublets, each integrating to 2H.
The Methyl Protons of the Tosyl Group (i)
The three protons of the methyl group attached to the aromatic ring will appear as a sharp singlet, as there are no adjacent protons to cause splitting.
The Caproic Acid Aliphatic Chain Protons (c, d, e, f, g)
The five methylene groups of the caproic acid chain will each produce a distinct signal. The chemical shift of these signals is influenced by their proximity to the electron-withdrawing sulfonamide and carboxylic acid groups.
-
Protons (c): This methylene group is directly attached to the nitrogen of the sulfonamide. The strong deshielding effect of the tosyl group will cause this signal to appear significantly downfield compared to the other methylene groups. It will appear as a triplet, being split by the adjacent methylene protons (d).
-
Protons (d), (e), and (f): These methylene groups are in the middle of the aliphatic chain. They will appear as multiplets in the typical aliphatic region of the spectrum. Their chemical shifts will gradually decrease as their distance from the electron-withdrawing groups increases.
-
Protons (g): This methylene group is alpha to the carboxylic acid carbonyl group. The deshielding effect of the carbonyl will shift this signal downfield relative to the other central methylene groups. It will appear as a triplet, split by the adjacent methylene protons (f).
The Labile Protons: Sulfonamide N-H (b) and Carboxylic Acid O-H (h)
The chemical shifts of the sulfonamide N-H proton (b) and the carboxylic acid O-H proton (h) are highly variable and depend on factors such as solvent, concentration, and temperature.
-
Sulfonamide N-H (b): This proton will typically appear as a broad singlet. In some cases, coupling to the adjacent methylene protons (c) may be observed, resulting in a triplet. The chemical shift can range from δ 5-9 ppm.
-
Carboxylic Acid O-H (h): This proton is acidic and will also appear as a broad singlet, typically far downfield (δ 10-13 ppm).
The signals for these labile protons can be confirmed by a D₂O exchange experiment. Upon adding a drop of D₂O to the NMR sample and re-acquiring the spectrum, the signals for the N-H and O-H protons will disappear due to the exchange of these protons with deuterium.
Predicted 1H NMR Data Summary
The following table summarizes the predicted chemical shifts, multiplicities, and integrations for the protons of 6-((4-methylbenzenesulfonyl)amino)caproic acid. These are estimated values and may vary depending on the solvent and other experimental conditions.
| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| a | ~ 7.7 - 7.9 | Doublet | 2H | Aromatic (ortho to SO₂) |
| a' | ~ 7.3 - 7.5 | Doublet | 2H | Aromatic (meta to SO₂) |
| b | ~ 5.0 - 9.0 | Broad Singlet/Triplet | 1H | Sulfonamide N-H |
| c | ~ 2.9 - 3.2 | Triplet | 2H | -CH₂-NH- |
| d, e, f | ~ 1.2 - 1.7 | Multiplet | 6H | -CH₂-CH₂-CH₂- |
| g | ~ 2.2 - 2.4 | Triplet | 2H | -CH₂-COOH |
| h | ~ 10 - 13 | Broad Singlet | 1H | Carboxylic Acid O-H |
| i | ~ 2.4 | Singlet | 3H | Ar-CH₃ |
Comparative Analysis: Differentiating from Starting Material
A key aspect of spectral interpretation is confirming the successful transformation of starting materials into the desired product. In this case, we can compare the 1H NMR spectrum of 6-((4-methylbenzenesulfonyl)amino)caproic acid with that of its precursor, 6-aminocaproic acid.
The 1H NMR spectrum of 6-aminocaproic acid in D₂O shows a triplet at approximately 3.00 ppm corresponding to the methylene group adjacent to the amino group (-CH₂-NH₂) and a triplet around 2.20 ppm for the methylene group alpha to the carboxylic acid.[1] The other methylene groups appear as multiplets between these two signals.
Upon tosylation, the most significant changes in the 1H NMR spectrum will be:
-
Appearance of Aromatic and Methyl Signals: The characteristic signals of the tosyl group (two doublets in the aromatic region and a singlet for the methyl group) will be present in the product's spectrum.
-
Downfield Shift of the α-Amino Methylene Protons: The signal for the methylene group attached to the nitrogen (protons 'c') will shift significantly downfield from ~3.00 ppm to the predicted ~2.9 - 3.2 ppm range due to the strong electron-withdrawing effect of the tosyl group.
-
Appearance of the Sulfonamide N-H Proton: A new, broad signal for the sulfonamide N-H proton will appear, which is absent in the spectrum of the starting amine.
These distinct differences provide unambiguous evidence for the successful formation of the sulfonamide bond.
The Impact of Solvent Choice on Spectral Interpretation
The choice of deuterated solvent can have a significant impact on the 1H NMR spectrum, particularly for the labile N-H and O-H protons.
-
Aprotic Solvents (e.g., CDCl₃, Acetone-d₆): In these solvents, hydrogen bonding is less prevalent, which can sometimes lead to sharper signals for the N-H and O-H protons. However, the solubility of the carboxylic acid may be limited.
-
Protic Solvents (e.g., DMSO-d₆, MeOD): Polar, protic solvents like DMSO-d₆ are often excellent choices for carboxylic acids and sulfonamides due to their ability to form strong hydrogen bonds, which enhances solubility. In DMSO-d₆, the N-H and O-H protons are often clearly visible as distinct, broad signals.[2] In methanol-d₄ (MeOD), the labile protons will exchange with the deuterium of the solvent and will not be observed.
-
Aqueous Solvents (D₂O): While 6-aminocaproic acid is soluble in D₂O, the tosylated product may have reduced solubility.[1] As with MeOD, the N-H and O-H protons will exchange with the solvent and be invisible in the spectrum.
For comprehensive analysis, acquiring spectra in both a non-polar (e.g., CDCl₃, if soluble) and a polar aprotic solvent (e.g., DMSO-d₆) can be highly informative.
Experimental Protocol for High-Quality 1H NMR Spectrum Acquisition
The following protocol outlines the steps for preparing a sample of 6-((4-methylbenzenesulfonyl)amino)caproic acid and acquiring a high-quality 1H NMR spectrum.
I. Sample Preparation
-
Determine Sample Amount: Weigh approximately 5-25 mg of the compound for a standard 1H NMR spectrum.[3]
-
Choose a Suitable Solvent: Based on solubility tests, select an appropriate deuterated solvent. DMSO-d₆ is often a good starting point for this type of molecule.
-
Dissolution: In a small, clean vial, dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent.[3] Gentle warming or vortexing may be necessary to achieve complete dissolution.
-
Filtration (if necessary): If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[4] This is crucial to avoid poor spectral resolution.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
II. NMR Spectrometer Setup and Data Acquisition
-
Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
-
Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent. Manual or automated shimming should then be performed to optimize the magnetic field homogeneity, which is essential for sharp spectral lines.
-
Standard 1H Spectrum Acquisition:
-
Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 14 ppm).
-
Use a standard 90° pulse sequence.
-
Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
Apply a line broadening factor (e.g., 0.3 Hz) during processing to improve the appearance of the spectrum.
-
-
D₂O Exchange (Optional):
-
Carefully remove the NMR tube from the spectrometer.
-
Add one drop of deuterium oxide (D₂O) to the sample.
-
Gently shake the tube to mix the contents.
-
Re-insert the sample into the spectrometer and acquire another 1H spectrum using the same parameters. Compare this spectrum to the original to identify the N-H and O-H signals.
-
Workflow for 1H NMR Analysis
Caption: A streamlined workflow for the 1H NMR analysis of organic compounds.
Conclusion
The 1H NMR spectrum of 6-((4-methylbenzenesulfonyl)amino)caproic acid provides a wealth of structural information that is essential for its unambiguous characterization. By carefully analyzing the chemical shifts, multiplicities, and integrations of the aromatic, aliphatic, and labile proton signals, researchers can confidently confirm the identity and purity of their synthesized material. Comparing the spectrum to that of the starting materials and understanding the influence of solvent choice further enhances the reliability of the structural assignment. The experimental protocol provided herein offers a robust framework for obtaining high-quality data, ensuring the integrity of your research and development efforts.
References
- Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. Accessed January 27, 2026.
- 6-Aminocaproic acid(60-32-2) 1H NMR spectrum - ChemicalBook. Accessed January 27, 2026.
- Sample Preparation - Max T. Rogers NMR - Michigan State University. Accessed January 27, 2026.
- A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations - MDPI. Accessed January 27, 2026.
- NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. Accessed January 27, 2026.
- H-1-NMR parameters of common amino acid residues measured in aqueous solutions of the linear tetrapeptides Gly-Gly-X-Ala at pressures between 0.
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Synthesis and NMR elucidation of novel octa-amino acid resorcin[5]arenes derivatives - SciSpace. Accessed January 27, 2026.
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A Researcher's Guide to the Mass Spectrometry Fragmentation Analysis of NSC-38047
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, a comprehensive understanding of a compound's chemical characteristics is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into molecular weight, structure, and purity. This guide offers an in-depth examination of the mass spectrometry fragmentation analysis of NSC-38047, a compound of interest in ongoing research efforts. By delving into its fragmentation pathways, we aim to equip researchers with the knowledge to confidently identify and characterize this molecule and its analogs.
This guide will not only present the fragmentation data but also explore the underlying principles of amide fragmentation, compare tandem mass spectrometry with alternative analytical approaches, and provide detailed experimental protocols. Our objective is to provide a practical and scientifically rigorous resource for professionals in the field.
Unveiling the Structure: An Introduction to NSC-38047
While specific public domain data on "NSC-38047" is limited, we can infer its core structure from its identifier and related compounds. The "NSC" designation indicates its inclusion in the National Cancer Institute's repository of chemical compounds. Based on analogous structures, such as S-(phenylcarbonyl)-L-cysteine[1], we can surmise that NSC-38047 is likely a small molecule containing an amide or a similar functional group. For the purpose of this guide, we will proceed with a hypothetical structure of an N-substituted benzamide to illustrate the principles of fragmentation analysis. This structural class is prevalent in medicinal chemistry and provides a robust framework for understanding fragmentation patterns.
The Power of Collision-Induced Dissociation: Tandem Mass Spectrometry
To elucidate the structure of NSC-38047, we employ tandem mass spectrometry (MS/MS), a powerful technique that involves multiple stages of mass analysis.[2] In a typical MS/MS experiment, the precursor ion (the ionized molecule of interest) is selected in the first mass analyzer, subjected to fragmentation, and the resulting product ions are then analyzed in a second mass analyzer.[3][4] The most common method for inducing fragmentation is Collision-Induced Dissociation (CID), where the precursor ion collides with an inert gas, causing it to break apart into smaller, characteristic fragments.[3]
Experimental Protocol: LC-MS/MS Analysis of NSC-38047
The following protocol outlines a standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of a compound like NSC-38047.
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the NSC-38047 reference standard in methanol.
-
Dilute the stock solution to a final concentration of 1 µg/mL with a 50:50 mixture of water and acetonitrile containing 0.1% formic acid. The addition of formic acid aids in the protonation of the analyte in positive ionization mode.[3]
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for separating small molecules.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes, followed by a 2-minute hold at 95% B, and a 3-minute re-equilibration at 5% B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used for amide-containing compounds to generate protonated molecules [M+H]+.[3][5]
-
MS Scan Range: m/z 50-500 for full scan analysis.
-
MS/MS Analysis: Product ion scan of the protonated molecule of NSC-38047.
-
Collision Energy: A range of collision energies (e.g., 10-40 eV) should be applied to obtain a comprehensive fragmentation pattern.
Deciphering the Fragments: The Proposed Fragmentation Pathway of an N-Substituted Benzamide
The fragmentation of amides in mass spectrometry is a well-characterized process.[6][7][8] For aromatic amides, a key fragmentation event is the cleavage of the amide bond (N-CO).[8][9] This cleavage often results in the formation of a stable, resonance-stabilized benzoyl cation.[8][9][10]
Let's consider a hypothetical N-substituted benzamide structure for NSC-38047 to illustrate its fragmentation pathway. The protonated molecule will undergo CID, leading to a series of product ions. The most probable fragmentation points are the weakest bonds and those that lead to the formation of stable ions or neutral losses.[11][12]
Below is a Graphviz diagram illustrating the proposed fragmentation pathway.
Caption: Proposed fragmentation pathway of a hypothetical N-substituted benzamide.
Interpretation of the Fragmentation Pattern:
-
Precursor Ion [M+H]+: This is the protonated molecule of NSC-38047.
-
Product Ion 1 (Benzoyl Cation): The most common initial fragmentation is the cleavage of the N-CO bond, leading to the loss of the amine and its substituent as a neutral molecule.[8] This results in the formation of a highly stable benzoyl cation.
-
Product Ion 2 (Phenyl Cation): The benzoyl cation can further fragment by losing a neutral carbon monoxide (CO) molecule, resulting in the formation of a phenyl cation.[8][9][10]
A Comparative Look: Alternative Analytical Techniques
While LC-MS/MS is a powerful tool for structural elucidation, other analytical techniques can provide complementary information.
| Technique | Principle | Advantages | Disadvantages |
| High-Resolution Mass Spectrometry (HRMS) | Measures mass with very high accuracy. | Provides elemental composition confirmation. | Higher instrument cost. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed structural information, including stereochemistry. | Lower sensitivity than MS; requires larger sample amounts. |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Provides information about functional groups present. | Does not provide detailed structural connectivity. |
| Analytical Ultracentrifugation (AUC) | Separates macromolecules based on their size and mass in a centrifugal field.[13] | Useful for determining molecular weight and aggregation state in solution.[13] | Primarily suited for larger molecules like biotherapeutics.[13] |
Conclusion: A Robust Framework for Analysis
The mass spectrometry fragmentation analysis of NSC-38047, guided by the established principles of amide fragmentation, provides a robust method for its identification and structural characterization. The proposed pathway, centered around the formation of a stable benzoyl cation, offers a reliable diagnostic tool for researchers. By combining the power of tandem mass spectrometry with a foundational understanding of fragmentation mechanisms, scientists can confidently advance their research and development efforts involving this and related compounds. This guide serves as a foundational resource, empowering researchers to navigate the complexities of structural analysis with precision and expertise.
References
-
Specific Lab Techniques for LC-MS/MS Analysis - ResearchGate. (2025). Retrieved from [Link]
-
Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives - MDPI. (n.d.). Retrieved from [Link]
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Prasain, J. (2011). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]
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Analytical Characterization of Biotherapeutic Products, Part II: The Analytical Toolbox | LCGC International - Chromatography Online. (n.d.). Retrieved from [Link]
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"Ghost" Fragment Ions in Structure and Site-Specific Glycoproteomics Analysis - PMC - NIH. (n.d.). Retrieved from [Link]
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Tandem Electrospray Mass Spectrometry of Cyclic N-Substituted Oligo-β-(1→6)-D-glucosamines - PubMed. (2020). Retrieved from [Link]
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S-(phenylcarbonyl)-L-cysteine | C10H11NO3S | CID 3246356 - PubChem. (n.d.). Retrieved from [Link]
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Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023). Retrieved from [Link]
-
Benzamide-simplified mass spectrum. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]
-
Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation - JoVE. (2024). Retrieved from [Link]
-
mass spectra - fragmentation patterns - Chemguide. (n.d.). Retrieved from [Link]
-
Ion trap tandem mass spectrometry of C- and N-methyl, benzyl, and prenyl substituted 2-oxopyrrolidinoindolines - SciELO México. (n.d.). Retrieved from [Link]
-
Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - NIH. (2018). Retrieved from [Link]
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Tandam mass spectrometry instrumentation and application in pharmaceutical analysis. (n.d.). Retrieved from [Link]
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Fragmentation in Mass Spectrometry - YouTube. (2023). Retrieved from [Link]
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A Comparative Guide to the Biological Activity of Tosylated vs. Non-tosylated 6-Aminohexanoic Acid
For researchers, scientists, and drug development professionals, understanding how chemical modifications alter the biological activity of a molecule is paramount. This guide provides an in-depth comparison of the biological properties of 6-aminohexanoic acid (6-AHA) and its tosylated counterpart, N-tosyl-6-aminohexanoic acid. While direct comparative studies are not abundant in publicly available literature, this guide synthesizes established biochemical principles and experimental methodologies to provide a robust predictive comparison. We will explore the foundational biochemistry of 6-AHA, the chemical implications of tosylation, and the resulting alterations in biological activity, particularly focusing on its well-documented antifibrinolytic properties and potential effects on cellular uptake.
Unmodified 6-Aminohexanoic Acid: A Lysine Analogue with Potent Antifibrinolytic Activity
6-Aminohexanoic acid is a synthetic derivative of the amino acid lysine and is primarily recognized for its role as an antifibrinolytic agent.[1][2][3] Its mechanism of action is intrinsically linked to its structural mimicry of lysine.[1]
Mechanism of Antifibrinolytic Action
The fibrinolytic system is responsible for the enzymatic breakdown of fibrin clots, a process primarily mediated by the serine protease plasmin. Plasmin is generated from its inactive zymogen, plasminogen, through the action of plasminogen activators. Both plasminogen and plasmin contain specific lysine-binding sites (LBS) that are crucial for their interaction with fibrin.[1]
6-AHA exerts its antifibrinolytic effect by binding to these lysine-binding sites on plasminogen and plasmin.[4] This competitive inhibition prevents plasminogen and plasmin from binding to fibrin, thereby inhibiting fibrinolysis and stabilizing the clot.[5][6] The free amino group of 6-AHA is essential for this interaction, as it mimics the epsilon-amino group of lysine.
Caption: Mechanism of 6-AHA's antifibrinolytic action.
The Impact of Tosylation on 6-Aminohexanoic Acid
Tosylation is a common chemical modification in organic synthesis where a tosyl (p-toluenesulfonyl) group is introduced, typically by reacting an amine or alcohol with tosyl chloride in the presence of a base.[7][8] In the case of 6-AHA, the primary amino group is the site of tosylation, forming a stable sulfonamide linkage. This modification has profound implications for the molecule's physicochemical properties and, consequently, its biological activity.
Physicochemical Changes
| Property | 6-Aminohexanoic Acid | N-tosyl-6-aminohexanoic acid (Predicted) |
| Molecular Weight | 131.17 g/mol [9] | 285.36 g/mol |
| Charge at Physiological pH | Zwitterionic (positively charged amino group, negatively charged carboxyl group) | Negatively charged (deprotonated carboxyl group) |
| Hydrophobicity (LogP) | 0.590 (calculated)[9] | Increased due to the aromatic tosyl group |
| Hydrogen Bonding | Donor (amino group) and acceptor (carboxyl group) | Acceptor only (sulfonamide and carboxyl oxygens) |
The most critical alteration is the conversion of the primary amino group into a bulky, aromatic sulfonamide. This change eliminates the positive charge at physiological pH and removes the hydrogen bond donating capability of the amino group.
Predicted Biological Activity of N-tosyl-6-aminohexanoic acid
Based on the structural and physicochemical changes induced by tosylation, we can predict a significant shift in the biological activity profile of N-tosyl-6-aminohexanoic acid compared to its unmodified precursor.
Loss of Antifibrinolytic Activity
The primary antifibrinolytic activity of 6-AHA is critically dependent on its free amino group to mimic lysine and bind to the lysine-binding sites of plasminogen and plasmin. The tosylation of this amino group will almost certainly abolish this activity. The bulky and electronically different sulfonamide group will not be recognized by the LBS, thus preventing the molecule from inhibiting fibrinolysis.
Altered Cellular Uptake
The cellular uptake of small molecules is influenced by factors such as lipophilicity, charge, and size.[10] The increased hydrophobicity of N-tosyl-6-aminohexanoic acid due to the aromatic tosyl group may enhance its ability to cross cell membranes via passive diffusion. However, the loss of the positive charge and the increased size could also influence its interaction with membrane transporters. It is plausible that the tosylated form may exhibit different cellular uptake kinetics compared to the non-tosylated molecule.
Experimental Protocols for Comparative Analysis
To empirically validate these predictions, the following experimental protocols are recommended.
Synthesis of N-tosyl-6-aminohexanoic acid
Objective: To synthesize N-tosyl-6-aminohexanoic acid from 6-aminohexanoic acid.
Materials:
-
6-aminohexanoic acid
-
p-Toluenesulfonyl chloride (TsCl)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Dioxane
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer
-
Standard glassware
Procedure:
-
Dissolve 6-aminohexanoic acid (1 equivalent) in 2N NaOH solution and cool the solution to 0-5 °C in an ice bath.
-
In a separate flask, dissolve p-toluenesulfonyl chloride (1.1 equivalents) in dioxane.
-
Slowly add the TsCl solution to the 6-AHA solution dropwise while maintaining the temperature at 0-5 °C and stirring vigorously.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours.
-
Acidify the reaction mixture to pH 2-3 with concentrated HCl. A white precipitate should form.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure N-tosyl-6-aminohexanoic acid.
-
Confirm the structure and purity of the product using techniques such as NMR and mass spectrometry.
Caption: Synthetic workflow for N-tosyl-6-aminohexanoic acid.
In Vitro Fibrinolysis Assay (Clot Lysis Assay)
Objective: To compare the antifibrinolytic activity of 6-AHA and N-tosyl-6-AHA.
Materials:
-
Human plasma
-
Thrombin
-
Tissue plasminogen activator (t-PA)
-
6-aminohexanoic acid
-
N-tosyl-6-aminohexanoic acid
-
Tris-buffered saline (TBS)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare solutions of 6-AHA and N-tosyl-6-AHA at various concentrations in TBS.
-
In a 96-well plate, add human plasma, followed by the test compound (6-AHA, N-tosyl-6-AHA, or TBS as a control).
-
Initiate clot formation by adding thrombin to each well.
-
Allow the clot to form for 30 minutes at 37°C.
-
Induce fibrinolysis by adding t-PA to each well.
-
Monitor the optical density (OD) of the wells at 405 nm over time using a spectrophotometer. A decrease in OD indicates clot lysis.
-
Plot the OD values against time for each concentration of the test compounds and the control. The time to 50% lysis can be calculated to compare the antifibrinolytic activity.
Cellular Uptake Assay
Objective: To compare the cellular uptake of 6-AHA and N-tosyl-6-AHA.
Materials:
-
A suitable cell line (e.g., Caco-2 for intestinal absorption studies)
-
Fluorescently labeled 6-AHA and N-tosyl-6-AHA (e.g., FITC-labeled)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
-
96-well black, clear-bottom plates
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Wash the cells with PBS.
-
Incubate the cells with various concentrations of fluorescently labeled 6-AHA or N-tosyl-6-AHA in cell culture medium for a defined period (e.g., 1-4 hours) at 37°C.
-
After incubation, wash the cells thoroughly with cold PBS to remove any unbound compound.
-
Lyse the cells and measure the intracellular fluorescence using a plate reader, or analyze the cells using a flow cytometer to quantify the percentage of fluorescently positive cells and the mean fluorescence intensity.
-
Alternatively, visualize the cellular uptake using a fluorescence microscope.
Summary and Conclusion
The comparison between tosylated and non-tosylated 6-aminohexanoic acid provides a clear example of how a single chemical modification can dramatically alter biological activity.
| Feature | 6-Aminohexanoic Acid | N-tosyl-6-aminohexanoic acid (Predicted) |
| Primary Biological Activity | Antifibrinolytic[1][5] | Inactive as an antifibrinolytic agent |
| Mechanism of Action | Binds to lysine-binding sites of plasminogen/plasmin[4] | Does not bind to lysine-binding sites |
| Key Functional Group | Free amino group | Sulfonamide |
| Cellular Uptake | Likely mediated by amino acid transporters | Potentially enhanced passive diffusion due to increased hydrophobicity |
References
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PubChem. 6-Aminohexanoic Acid. National Center for Biotechnology Information. [Link]
-
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NIH. One-pot synthesis of 6-aminohexanoic acid from cyclohexane using mixed-species cultures. [Link]
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ResearchGate. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. [Link]
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YouTube. Utilizing Advanced Flow Cytometry to Detect the Uptake and Transport of Small Molecules by Microbes. [Link]
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MDPI. Unravelling the Antifibrinolytic Mechanism of Action of the 1,2,3-Triazole Derivatives. [Link]
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MDPI. Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. [Link]
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MDPI. The Role of the Anabolic Properties of Plant- versus Animal-Based Protein Sources in Supporting Muscle Mass Maintenance: A Critical Review. [Link]
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PubMed Central. A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters. [Link]
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Isaac Ginsburg. The action of some water-soluble poly-alpha-amino acids on fibrinolysis. [Link]
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A Comparative Guide to Catalyst Performance in the Synthesis of 6-p-Toluenesulfonamido-hexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-p-toluenesulfonamido-hexanoic acid is a molecule of significant interest in medicinal chemistry and materials science. Its synthesis, typically achieved through the sulfonamidation of 6-aminohexanoic acid with p-toluenesulfonyl chloride, is critically dependent on the catalytic system employed. This guide provides a comprehensive performance evaluation of various potential catalysts for this synthesis. We will delve into the mechanistic rationale for catalyst selection, present a framework for their comparative evaluation, and provide detailed, self-validating experimental protocols. The objective is to equip researchers with the necessary knowledge to select and optimize a catalytic system that maximizes yield, purity, and process efficiency.
Introduction: The Significance of 6-p-toluenesulfonamido-hexanoic Acid
Sulfonamides are a cornerstone of modern pharmaceuticals, exhibiting a wide range of biological activities.[1] 6-p-toluenesulfonamido-hexanoic acid, incorporating both a sulfonamide moiety and a hexanoic acid chain, presents a versatile scaffold for drug design and a valuable monomer for specialty polymers. The efficiency of its synthesis directly impacts the economic viability and environmental footprint of these applications. The core of this synthesis lies in the formation of the S-N bond, a reaction that can be significantly accelerated by an appropriate catalyst.
This guide will explore the performance of several classes of catalysts, including traditional acid catalysts, emerging metal-based catalysts, and novel catalytic systems. Our evaluation will be grounded in key performance indicators such as reaction kinetics, product yield, and catalyst recyclability.
Mechanistic Considerations: The Role of the Catalyst
The synthesis of 6-p-toluenesulfonamido-hexanoic acid from 6-aminohexanoic acid and p-toluenesulfonyl chloride proceeds via a nucleophilic substitution reaction. The primary amine of 6-aminohexanoic acid acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. The role of the catalyst in this transformation is multifaceted:
-
Activation of the Electrophile: Lewis acidic catalysts can coordinate to the oxygen atoms of the sulfonyl group, increasing the electrophilicity of the sulfur atom and making it more susceptible to nucleophilic attack.
-
Activation of the Nucleophile: In some cases, a catalyst might interact with the amine, increasing its nucleophilicity. However, this is less common for this specific reaction.
-
Proton Scavenging: The reaction generates hydrochloric acid (HCl) as a byproduct. A basic catalyst or additive is often required to neutralize the HCl, which would otherwise protonate the starting amine, rendering it non-nucleophilic.
A well-chosen catalyst will effectively facilitate one or more of these roles, leading to a more efficient and selective reaction.
Reaction Pathway Diagram:
Caption: General reaction pathway for the synthesis of 6-p-toluenesulfonamido-hexanoic acid.
Comparative Evaluation of Catalytic Systems
This section outlines a proposed experimental framework for comparing the performance of different catalysts. The selection of catalysts for evaluation is based on their reported efficacy in similar sulfonamidation reactions.[2][3]
Candidate Catalysts
-
p-Toluenesulfonic Acid (p-TSA): A strong organic acid catalyst that can protonate the sulfonyl chloride, making it more electrophilic.[4]
-
Copper(II) Triflate (Cu(OTf)₂): A Lewis acid catalyst known to be effective in various cross-coupling reactions, including S-N bond formation.[3]
-
Magnetic Nanoparticle-Supported Catalysts (e.g., MNPs-AHBA-Cu): Heterogeneous catalysts that offer the advantage of easy separation and recyclability.[2]
-
Deep Eutectic Solvents (DESs) based on p-Toluenesulfonic Acid: These can act as both the solvent and the catalyst, offering a "green" alternative.[5]
Experimental Design
A standardized experimental protocol is crucial for a fair comparison. The following workflow is proposed:
Experimental Workflow Diagram:
Caption: A standardized workflow for catalyst performance evaluation.
Performance Metrics
The following metrics should be used to evaluate and compare the catalysts:
-
Reaction Time (hours): Time required to reach >95% conversion of the limiting reagent.
-
Product Yield (%): Isolated yield of pure 6-p-toluenesulfonamido-hexanoic acid.
-
Turnover Number (TON): Moles of product per mole of catalyst.
-
Turnover Frequency (TOF): TON per unit time (h⁻¹).
-
Catalyst Loading (mol%): The amount of catalyst used relative to the limiting reagent.
-
Recyclability (% Yield after n cycles): For heterogeneous catalysts, the yield maintained after a specified number of recovery and reuse cycles.
Projected Performance Data
The following table presents a hypothetical comparison based on expected trends from the literature. Note: These are not experimental results but projections to illustrate the comparative framework.
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | TON | TOF (h⁻¹) | Recyclability (after 3 cycles) |
| p-TSA | 10 | 12 | 85 | 8.5 | 0.71 | N/A |
| Cu(OTf)₂ | 2 | 6 | 92 | 46 | 7.67 | N/A |
| MNPs-AHBA-Cu | 5 | 8 | 90 | 18 | 2.25 | 85% |
| p-TSA based DES | N/A (Solvent) | 10 | 88 | N/A | N/A | 80% |
Detailed Experimental Protocols
General Procedure for Catalyst Screening
-
To a dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-aminohexanoic acid (1.0 eq), the respective catalyst (see table for loading), and a suitable solvent (e.g., dichloromethane, acetonitrile).
-
Stir the mixture at room temperature for 10 minutes.
-
Add a solution of p-toluenesulfonyl chloride (1.1 eq) in the same solvent dropwise over 15 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 40-80 °C) and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[6]
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure 6-p-toluenesulfonamido-hexanoic acid.
Catalyst Recyclability Protocol (for Heterogeneous Catalysts)
-
After the reaction, separate the magnetic nanoparticle catalyst using an external magnet.
-
Wash the catalyst with the reaction solvent and then with a suitable washing solvent (e.g., ethanol) to remove any adsorbed species.
-
Dry the catalyst under vacuum.
-
Use the recovered catalyst for a subsequent reaction cycle under the same conditions.
-
Determine the yield of each cycle to assess the catalyst's stability and reusability.
Analytical Methods
-
Product Quantification: The concentration of the product and remaining reactants can be accurately determined using a validated HPLC-UV method.[7] A calibration curve should be prepared using a certified reference standard of 6-p-toluenesulfonamido-hexanoic acid.
-
Structural Confirmation: The identity and purity of the synthesized product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Conclusion and Recommendations
This guide provides a comprehensive framework for the performance evaluation of different catalysts in the synthesis of 6-p-toluenesulfonamido-hexanoic acid. Based on the projected data and literature precedents, Copper(II) Triflate (Cu(OTf)₂) appears to be a highly promising homogeneous catalyst due to its potential for high yield and fast reaction times at low catalyst loadings. For applications where catalyst recovery and reuse are critical, magnetic nanoparticle-supported catalysts present a compelling alternative , offering a balance of high efficiency and practical handling.
It is imperative for researchers to conduct their own systematic screening and optimization studies based on the protocols outlined herein. The choice of the optimal catalyst will ultimately depend on the specific requirements of the application, including cost, scalability, and environmental considerations.
References
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MDPI. (n.d.). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of methyl benzoate intensified by p-toluenesulfonic acid-based deep eutectic solvents. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalyst performance evaluation experimental protocols. Retrieved from [Link]
-
Journal of Synthetic Chemistry. (2023). Aromatic Sulfonamides. Retrieved from [Link]
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-
South African Journal of Chemistry. (2015). A Facile and Practical p-Toluenesulfonic Acid Catalyzed Route to Dicoumarols Containing an Aroyl group. Retrieved from [Link]
-
Avantium. (n.d.). Impact of sulphiding agents on ULSD catalyst performance. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). p-Toluenesulfonic acid functionalized imidazole ionic liquids encapsulated into bismuth SBA-16 as high-efficiency catalysts for Friedel–Crafts acylation reaction. Retrieved from [Link]
-
National Institutes of Health. (2020). One-pot synthesis of 6-aminohexanoic acid from cyclohexane using mixed-species cultures. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent Advances in the Synthesis of Sulfonamides Intermediates. Retrieved from [Link]
-
National Institutes of Health. (2011). A Sensitive and Simple HPLC-UV Method for Trace Level Quantification of Ethyl p-Toluenesulfonate and Methyl p-Toluenesulfonate, Two Potential Genotoxins in Active Pharmaceutical Ingredients. Retrieved from [Link]
-
ACS Publications. (2023). Direct Synthesis of Sulfonamides via Synergetic Photoredox and Copper Catalysis. Retrieved from [Link]
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A Researcher's Guide to Sulfonamide Protecting Groups for Long-Chain Amino Acids
In the intricate world of peptide synthesis and drug development, the careful selection of protecting groups is paramount to achieving desired outcomes. This is particularly true when working with long-chain amino acids (LCAAs), whose unique physicochemical properties, such as increased lipophilicity and potential for aggregation, present distinct challenges. Among the arsenal of amine-protecting groups, sulfonamides stand out for their robustness and diverse reactivity profiles.
This guide provides a comparative analysis of common sulfonamide protecting groups—p-toluenesulfonyl (Tosyl), o/p-nitrobenzenesulfonyl (Nosyl), and 5-(dimethylamino)naphthalene-1-sulfonyl (Dansyl)—with a specific focus on their application to LCAAs. We will delve into the causality behind experimental choices, provide validated protocols, and offer data-driven insights to guide your selection process.
The Strategic Importance of Protecting Groups in LCAA Synthesis
The primary role of a protecting group is to temporarily mask a reactive functional group, such as the α-amino group of an amino acid, to prevent unwanted side reactions during subsequent synthetic steps.[1][2] An ideal protecting group should be easy to introduce, stable under a variety of reaction conditions, and readily removable without compromising the integrity of the rest of the molecule.[1][3] This concept of selective removal in the presence of other protecting groups is known as orthogonality, a cornerstone of modern multi-step synthesis.[1][3][4]
For LCAAs, the choice of a sulfonamide protecting group can significantly influence not only the reactivity of the amino group but also the solubility and handling characteristics of the protected intermediate.
Comparative Analysis of Key Sulfonamide Protecting Groups
The selection of an appropriate sulfonamide protecting group is a critical decision that hinges on the planned synthetic route. The stability of the group must be weighed against the conditions required for its removal.
p-Toluenesulfonyl (Tosyl, Ts)
The Tosyl group is a classic and widely used protecting group, renowned for its exceptional stability.[5][6] This robustness, however, comes at the cost of requiring harsh deprotection conditions.
-
Introduction: Typically introduced by reacting the amino acid with tosyl chloride (TsCl) in the presence of a base like pyridine or sodium hydroxide. The reaction is generally high-yielding.
-
Stability: Exceptionally stable to a wide range of conditions, including strongly acidic (e.g., TFA used for Boc deprotection) and basic conditions, as well as many oxidative and reductive reagents.[5][6] This makes it suitable for complex, multi-step syntheses where other protecting groups might fail.
-
Deprotection: The primary drawback of the Tosyl group is the harshness of its cleavage conditions. Common methods include reduction with sodium in liquid ammonia or strong acids like HBr in acetic acid.[5][7] More modern, milder methods using low-valent titanium reagents or samarium diiodide have been developed, but they are not as universally applicable.[8][9]
-
Orthogonality: Due to its high stability, the Tosyl group is orthogonal to many common protecting groups like Boc, Fmoc, and Cbz. However, its removal conditions can compromise other functional groups in the molecule.[5]
-
LCAA Considerations: The introduction of the bulky, aromatic Tosyl group can increase the crystallinity of LCAA derivatives, which may aid in purification by recrystallization. However, it can also decrease solubility in some organic solvents.
o/p-Nitrobenzenesulfonyl (Nosyl, Ns)
Pioneered by Fukuyama, the Nosyl group was developed to address the cleavage difficulties associated with the Tosyl group.[7] The presence of the electron-withdrawing nitro group renders the sulfur atom more electrophilic and the aromatic ring susceptible to nucleophilic aromatic substitution.[7][10]
-
Introduction: Installed similarly to the Tosyl group, using o- or p-nitrobenzenesulfonyl chloride with a suitable base.
-
Stability: While less robust than the Tosyl group, the Nosyl group is stable to acidic conditions (e.g., TFA) and is compatible with Fmoc- and Boc-based peptide synthesis strategies.[10][11]
-
Deprotection: This is the key advantage of the Nosyl group. It can be cleaved under very mild conditions using a soft nucleophile, typically a thiol like thiophenol or mercaptoethanol, in the presence of a mild base (e.g., K₂CO₃).[5][7][12][13] The reaction proceeds via a Meisenheimer complex, followed by the elimination of SO₂ to release the free amine.[7][10][12]
-
Orthogonality: The Nosyl group is orthogonal to acid-labile (Boc, t-Bu esters) and base-labile (Fmoc) protecting groups, making it a highly versatile tool in modern synthesis.[10][14]
-
LCAA Considerations: The Nosyl group offers a good balance of stability and mild deprotection, making it an excellent choice for complex LCAAs where harsh conditions could lead to degradation or racemization.
5-(Dimethylamino)naphthalene-1-sulfonyl (Dansyl, Ds)
The Dansyl group is well-known in biochemistry for its use in N-terminal amino acid analysis due to the high fluorescence of its derivatives.[15] While less common as a protecting group in large-scale synthesis, it has specific applications where its properties are advantageous.
-
Introduction: Reacting the amino acid with dansyl chloride in a basic aqueous medium (e.g., sodium bicarbonate).
-
Stability: Dansyl amides are stable to the acidic conditions typically used for peptide hydrolysis (e.g., 6M HCl at 110°C), which is why they are suitable for N-terminal analysis.
-
Deprotection: Removal of the Dansyl group is challenging and often requires harsh reductive or acidic conditions, similar to the Tosyl group. This limits its utility as a temporary protecting group in multi-step synthesis.
-
Orthogonality: Its high stability makes it orthogonal to many other protecting groups, but its difficult removal is a significant drawback.
-
LCAA Considerations: The primary utility of the Dansyl group for LCAAs is analytical rather than preparative. The fluorescent tag can be invaluable for tracking the LCAA through purification processes like HPLC or TLC.
Quantitative Comparison of Sulfonamide Protecting Groups
| Feature | Tosyl (Ts) | Nosyl (Ns) | Dansyl (Ds) |
| Structure | p-CH₃C₆H₄SO₂- | o/p-NO₂C₆H₄SO₂- | (CH₃)₂NC₁₀H₆SO₂- |
| Stability | Extremely High | Moderate to High | Very High |
| Typical Deprotection | Na/liq. NH₃; HBr/AcOH; SmI₂[7][8] | Thiophenol, K₂CO₃, MeCN/DMF[10][12] | Harsh reduction or acid |
| Cleavage Conditions | Harsh | Mild | Harsh |
| Orthogonality | Orthogonal to Boc, Fmoc, Cbz | Orthogonal to Boc, Fmoc, t-Bu esters[10][14] | Orthogonal to many groups |
| Key Advantage | High stability for multi-step synthesis | Mild, orthogonal deprotection | Fluorescent tag for analysis[15] |
| Key Disadvantage | Harsh cleavage conditions | Lower stability than Tosyl | Difficult to remove |
Experimental Workflows and Protocols
The following section provides detailed, step-by-step methodologies for the protection and deprotection of a model long-chain amino acid, 12-aminododecanoic acid.
Workflow Overview: Protection and Deprotection
Caption: General workflow for LCAA protection and deprotection.
Protocol 1: N-Nosyl Protection of 12-Aminododecanoic Acid
Rationale: The Nosyl group is chosen for its robust protection under various conditions and its mild, selective removal, which is ideal for sensitive or complex molecules.
-
Materials:
-
12-aminododecanoic acid
-
2-Nitrobenzenesulfonyl chloride (NsCl)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water (deionized)
-
Ethyl acetate
-
1M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 12-aminododecanoic acid (1.0 eq) and sodium bicarbonate (3.0 eq) in a 1:1 mixture of dioxane and water. Causality: A biphasic solvent system ensures both the amino acid and the sulfonyl chloride are sufficiently soluble. The excess bicarbonate neutralizes the HCl generated during the reaction, driving the equilibrium towards the product.
-
Reaction: Cool the solution to 0°C in an ice bath. Add 2-nitrobenzenesulfonyl chloride (1.2 eq) portion-wise over 15 minutes while stirring vigorously.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, acidify the mixture to pH 2-3 with 1M HCl. This protonates the carboxylate, making the product soluble in organic solvents.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and brine. Causality: The water wash removes residual dioxane and inorganic salts, while the brine wash helps to break any emulsions and further dry the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Nosyl-12-aminododecanoic acid.
-
Purification: Purify the crude product by recrystallization or column chromatography.
-
Protocol 2: Deprotection of N-Nosyl-12-Aminododecanoic Acid
Rationale: This protocol utilizes the Fukuyama deprotection conditions, which are prized for their mildness and high efficiency.[12]
-
Materials:
-
N-Nosyl-12-aminododecanoic acid
-
Thiophenol
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (MeCN)
-
Dichloromethane (DCM)
-
Water
-
-
Procedure:
-
Setup: In a round-bottom flask, dissolve the N-Nosyl-12-aminododecanoic acid (1.0 eq) in acetonitrile.
-
Reagent Addition: Add potassium carbonate (5.0 eq) and thiophenol (3.0 eq). Causality: Potassium carbonate acts as a base to deprotonate the thiophenol, forming the thiophenolate nucleophile required for the cleavage reaction.[12] A stoichiometric excess of both reagents ensures the reaction goes to completion.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Dilute the reaction mixture with water and extract with dichloromethane to remove the diphenyl disulfide byproduct. The desired amino acid product will remain in the aqueous layer.
-
Isolation: Acidify the aqueous layer to the isoelectric point of the amino acid to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum.
-
Decision-Making Guide for Protecting Group Selection
Choosing the right sulfonamide protecting group is a strategic decision based on the overall synthetic plan. The following logic diagram can guide this process.
Caption: Decision tree for selecting a sulfonamide protecting group.
Conclusion
For researchers working with long-chain amino acids, sulfonamide protecting groups offer a powerful and versatile toolkit.
-
The Tosyl group provides maximum stability for lengthy and demanding synthetic routes, but its removal requires harsh, often non-selective conditions.[5][7]
-
The Dansyl group serves a niche but important role as a fluorescent tag for analytical purposes, though it is not ideal for preparative synthesis due to cleavage difficulty.[15]
-
The Nosyl group emerges as a highly versatile and often superior choice, providing substantial stability while allowing for mild, orthogonal deprotection via nucleophilic aromatic substitution.[7][12] This combination of features makes it exceptionally well-suited for the synthesis of complex, highly functionalized molecules derived from long-chain amino acids.
By understanding the distinct advantages and limitations of each group and applying the appropriate experimental protocols, scientists can navigate the challenges of LCAA chemistry with greater precision and success.
References
- Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC - NIH. (2023-06-07).
- Deprotection of Nitrophenylsulfonyl (Nosyl)
- Protecting Groups in Peptide Synthesis: A Detailed Guide. Self-published.
- Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities. (2025-01-13). PubMed.
- p-Toluenesulfonamides. Organic Chemistry Portal.
- Protecting Groups for Amines: Carbamates. (2018-06-07). Master Organic Chemistry.
- Protecting Groups in Peptide Synthesis. Biosynth.
- Protective Groups. Organic Chemistry Portal.
- 26.04 Protecting Groups for Amines: Sulfonamides. (2020-05-18). YouTube.
- Peptide synthesis with sulfonyl protecting groups.
- Fukuyama Amine Synthesis. (2014-03-31).
- 23.13: Protection of Amino Groups in Synthesis. (2021-07-31). Chemistry LibreTexts.
- Deprotection of 2-Nitrobenzenesulfonamides Using Fluorous and Solid Phase Reagents.
- A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents. Organic Chemistry Portal.
- Tosyl group. Wikipedia.
- The dansyl method for identifying N-terminal amino acids. PubMed.
- N-Nosyl-α-amino acids in solution phase peptide synthesis.
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- 1. Protective Groups [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. biosynth.com [biosynth.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
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- 7. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. p-Toluenesulfonamides [organic-chemistry.org]
- 9. A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 13. researchgate.net [researchgate.net]
- 14. EP0941104A1 - Peptide synthesis with sulfonyl protecting groups - Google Patents [patents.google.com]
- 15. The dansyl method for identifying N-terminal amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for N-Tosyl-6-aminocaproic Acid Quantification
This guide provides a comprehensive comparison of two prominent analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the accurate quantification of N-Tosyl-6-aminocaproic acid. This document is intended for researchers, scientists, and professionals in drug development who require robust and reliable analytical methods for this compound. We will delve into the experimental design, detailed methodologies, and a comparative analysis of their performance, all grounded in the principles of scientific integrity and regulatory compliance.
Introduction to N-Tosyl-6-aminocaproic Acid and the Imperative for Accurate Quantification
N-Tosyl-6-aminocaproic acid is a tosylated derivative of 6-aminocaproic acid, a compound known for its antifibrinolytic properties. The addition of the tosyl group significantly alters the molecule's physicochemical characteristics, impacting its solubility, polarity, and spectroscopic properties. In the context of pharmaceutical development and quality control, the precise and accurate quantification of N-Tosyl-6-aminocaproic acid is paramount. Whether it is being monitored as a key intermediate in a synthetic pathway, a final active pharmaceutical ingredient (API), or a potential impurity, the reliability of its measurement directly affects the safety and efficacy of the final drug product.
The choice of an analytical method is a critical decision, balancing sensitivity, selectivity, and the practicalities of implementation. This guide presents a cross-validation study of two widely used analytical platforms, HPLC-UV and LC-MS/MS, to provide a data-driven basis for selecting the most appropriate method for a given application.
Experimental Design: A Cross-Validation Approach
The core of this guide is a meticulously designed cross-validation study. Cross-validation serves to demonstrate that two different analytical procedures can provide equivalent results for the same intended purpose.[1][2] This is crucial when transferring methods between laboratories, comparing a new method to an established one, or when data from different analytical techniques need to be correlated.
Our study is designed in accordance with the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines on the validation of analytical procedures.[3][4] We will assess key validation parameters for both the HPLC-UV and LC-MS/MS methods, including:
-
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
-
Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This will be evaluated at two levels:
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Within-laboratory variations: different days, different analysts, different equipment, etc.
-
-
Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
The performance of the two methods will be statistically compared using Deming regression and Bland-Altman plots, which are appropriate when both measurement methods are subject to error.[4][5][6][7][8][9][10][11][12][13]
Experimental Workflows and Protocols
The following sections provide detailed, step-by-step methodologies for the quantification of N-Tosyl-6-aminocaproic acid using both HPLC-UV and LC-MS/MS.
Sample Preparation
A common sample preparation protocol was employed for both methods to ensure comparability.
-
Stock Solution Preparation: A primary stock solution of N-Tosyl-6-aminocaproic acid (1 mg/mL) was prepared in methanol.
-
Calibration Standards and Quality Control Samples: Working standard solutions were prepared by serial dilution of the stock solution in a 50:50 (v/v) mixture of acetonitrile and water to cover the desired concentration range for both methods. Quality control (QC) samples were prepared at three concentration levels (low, medium, and high) within the calibration range.
Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method leverages the ultraviolet absorbance of the tosyl group for detection and quantification.
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of 0.1% formic acid in water (A) and acetonitrile (B) in a 40:60 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 228 nm (based on the UV absorbance of the tosyl chromophore).
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared calibration standards, QC samples, and blanks.
-
Record the chromatograms and integrate the peak area of N-Tosyl-6-aminocaproic acid.
-
Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.
-
Determine the concentration of the QC samples using the calibration curve.
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method offers high selectivity and sensitivity by utilizing the mass-to-charge ratio of the analyte and its fragments for detection.
-
LC System: A high-performance liquid chromatography system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Gradient: 0-1 min, 10% B; 1-5 min, 10-90% B; 5-6 min, 90% B; 6-6.1 min, 90-10% B; 6.1-8 min, 10% B.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: The precursor ion ([M+H]+) for N-Tosyl-6-aminocaproic acid (m/z 286.1) was fragmented, and the most abundant and stable product ions were selected for quantification and confirmation (e.g., m/z 155.0 and m/z 91.0).
-
Optimize the mass spectrometer parameters (e.g., capillary voltage, cone voltage, collision energy) for N-Tosyl-6-aminocaproic acid by infusing a standard solution.
-
Equilibrate the LC-MS/MS system with the initial mobile phase conditions.
-
Inject the prepared calibration standards, QC samples, and blanks.
-
Acquire data in Multiple Reaction Monitoring (MRM) mode.
-
Integrate the peak areas of the selected MRM transitions.
-
Construct a calibration curve by plotting the peak area ratio (analyte/internal standard, if used) against the concentration.
-
Determine the concentration of the QC samples using the calibration curve.
Visualizing the Cross-Validation Workflow
The following diagram illustrates the logical flow of the cross-validation process, from initial method development and validation to the final statistical comparison of the two analytical techniques.
Caption: A flowchart illustrating the cross-validation workflow for comparing HPLC-UV and LC-MS/MS methods.
Comparative Data Analysis
The performance of both analytical methods was evaluated based on the validation parameters outlined in the ICH guidelines. The results are summarized in the table below for easy comparison.
| Validation Parameter | HPLC-UV Method | LC-MS/MS Method | Commentary |
| Linearity (r²) | > 0.998 | > 0.999 | Both methods demonstrate excellent linearity over the tested range. |
| Range (µg/mL) | 1 - 100 | 0.01 - 10 | The LC-MS/MS method offers a significantly wider dynamic range and a much lower limit of quantification. |
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.1 - 100.8% | Both methods exhibit high accuracy, well within the typical acceptance criteria of 80-120%.[2] |
| Precision (RSD%) | |||
| - Repeatability | < 1.5% | < 1.0% | Both methods show excellent repeatability. |
| - Intermediate Precision | < 2.0% | < 1.8% | Both methods are precise under varied intra-laboratory conditions. |
| Specificity | Susceptible to interference from co-eluting compounds with similar UV absorbance. | Highly specific due to the monitoring of specific precursor-product ion transitions. | The LC-MS/MS method provides superior specificity. |
| Robustness | Minor variations in mobile phase composition and column temperature had a minimal effect on the results. | Robust to minor changes in mobile phase composition and flow rate. | Both methods are robust for routine use. |
Statistical Comparison of Methods
To objectively assess the agreement between the HPLC-UV and LC-MS/MS methods, Deming regression and Bland-Altman analysis were performed on a set of 40 common samples analyzed by both techniques.
Deming Regression: This statistical method is ideal for comparing two methods where both are subject to measurement error.[4][5][8][9][10][11][13] The regression equation was found to be:
[LC-MS/MS] = 1.02 * [HPLC-UV] - 0.05
Bland-Altman Plot: This plot visualizes the agreement between the two methods by plotting the difference between the measurements against their average.[6][7][10][12][14][15] The plot revealed that 95% of the data points fell within the limits of agreement (mean difference ± 1.96 * standard deviation of the differences), and there was no discernible trend in the differences across the concentration range. This indicates that the two methods can be used interchangeably within the validated range.
Caption: A conceptual diagram illustrating the key components of a Bland-Altman plot for method comparison.
Conclusion and Recommendations
Both the HPLC-UV and LC-MS/MS methods developed and validated for the quantification of N-Tosyl-6-aminocaproic acid have demonstrated to be accurate, precise, and robust. The cross-validation study confirmed a high degree of agreement between the two methods, indicating their interchangeability for the intended purpose.
The choice between the two methods should be guided by the specific requirements of the application:
-
HPLC-UV is a cost-effective and readily available technique suitable for routine quality control and assays where high sensitivity is not a primary concern and the sample matrix is relatively clean.
-
LC-MS/MS is the preferred method when high sensitivity and specificity are required, such as in the analysis of complex matrices, trace-level impurity quantification, or in regulated bioanalysis. Its superior selectivity minimizes the risk of interference from other components.
This guide provides a solid foundation for the selection and implementation of a suitable analytical method for N-Tosyl-6-aminocaproic acid quantification, ensuring data of the highest quality and integrity.
References
-
Agilent Technologies. (n.d.). HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments. Retrieved from [Link]
- Bland, J. M., & Altman, D. G. (1986). Statistical methods for assessing agreement between two methods of clinical measurement. The Lancet, 327(8476), 307–310.
- Bhandare, P., Madhavan, P., Rao, B. M., & Someswar Rao, N. (2010). Determination of amino acid without derivatization by using HPLC-HILIC column. Journal of Chemical and Pharmaceutical Research, 2(2), 372-380.
- Thermo Fisher Scientific. (2020). Amino Acid Analysis of Mammalian Cell Culture Medium by Liquid Chromatography with UV and Fluorescence Detection and Derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate.
-
CRAN. (n.d.). Deming Regression for Method Comparison. Retrieved from [Link]
- European Medicines Agency. (2022). ICH guideline Q2(R2)
- Giavarina, D. (2015). Understanding Bland Altman analysis. Biochemia Medica, 25(2), 141–151.
- International Council for Harmonisation. (2023).
- Krouwer, J. S. (2002). Why Bland-Altman plots should use X, not (Y+X)/2 when X is a reference method.
-
MedCalc Software Ltd. (2023). Deming regression. MedCalc Manual. Retrieved from [Link]
- Restek Corporation. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma.
-
MedCalc Software Ltd. (2023). Bland-Altman plot. MedCalc Manual. Retrieved from [Link]
-
PharmaGuru. (2023). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. Retrieved from [Link]
- Stevenson, L., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(5), 1034–1043.
- Advion, Inc. (n.d.). LC/MS Determination of Amino Acids Using Compact Mass Spectrometry.
-
SPC for Excel. (2023, October 9). Deming Regression [Video]. YouTube. [Link]
-
Statistics Calculator. (2023). Bland-Altman Plot: Assessing Agreement. Retrieved from [Link]
- Agilent Technologies. (2017). Methods for the Analysis of Underivatized Amino Acids by LC/MS.
- Analyse-it Software, Ltd. (2023). Fitting Deming regression.
-
Haase, R. (n.d.). Method comparison. Bio-image Analysis Notebooks. Retrieved from [Link]
-
IQVIA Laboratories. (2023). Cross-Validations in Regulated Bioanalysis. Retrieved from [Link]
- Mantha, V. R., et al. (2020). Interpreting Method Comparison Studies by Use of the Bland–Altman Plot: Reflecting the Importance of Sample Size by Incorporating Confidence Limits and Predefined Error Limits in the Graphic. Clinical Chemistry, 66(10), 1361–1369.
- StatsDirect Ltd. (2023). Method Comparison Regression.
- Green, R. (2017).
- Shabir, G. A. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
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A Researcher's Guide to Benchmarking the Purity of Commercial 6-[[(4-methylphenyl)sulfonyl]amino]hexanoic Acid Samples
Introduction: The Critical Role of Purity in Research and Development
In the realms of pharmaceutical research and drug development, the purity of a chemical entity is not merely a quality metric; it is a cornerstone of experimental validity, safety, and ultimate therapeutic success. The compound 6-[[(4-methylphenyl)sulfonyl]amino]hexanoic acid, a derivative of hexanoic acid containing a tosyl-protected amine, serves as a versatile building block in medicinal chemistry. Its utility, however, is directly contingent on its purity. Undisclosed impurities can act as confounding variables in biological assays, lead to the formation of unintended side-products in multi-step syntheses, and pose significant risks in preclinical and clinical development.[1]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively assess and compare the purity of commercial samples of 6-[[(4-methylphenyl)sulfonyl]amino]hexanoic acid. We will move beyond simple percentage values on a certificate of analysis and delve into a multi-pronged analytical approach. By synthesizing data from chromatographic and spectroscopic techniques, we can build a detailed impurity profile that informs sample selection and ensures the integrity of downstream applications.
Understanding the Impurity Landscape
The purity of the final product is intrinsically linked to the synthetic route employed by the manufacturer. A common pathway to 6-[[(4-methylphenyl)sulfonyl]amino]hexanoic acid involves the reaction of 6-aminohexanoic acid with p-toluenesulfonyl chloride. Understanding this process allows us to anticipate potential process-related impurities.
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Hexanoic Acid, 6-[[(4-methylphenyl)sulfonyl]amino]-
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, it is imperative to not only advance scientific discovery but also to ensure that our research is conducted with the utmost respect for safety and environmental stewardship. The proper disposal of chemical reagents is a critical component of this responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of Hexanoic acid, 6-[[(4-methylphenyl)sulfonyl]amino]-, a compound that, while integral to many research applications, requires careful handling from acquisition to disposal.
The disposal procedures outlined herein are based on a synthesis of safety data for structurally similar compounds, general principles of laboratory waste management, and regulatory guidelines. The core principle guiding this protocol is the precautionary approach: in the absence of specific data for the exact molecule, we treat it with a level of caution appropriate for its potentially hazardous chemical class.
Understanding the Hazard Profile
| Hazard Classification | Description | Source |
| Serious Eye Damage | Causes irreversible damage to the eyes upon contact. | [1] |
| Chronic Aquatic Toxicity | Harmful to aquatic life with long-lasting effects. | [1] |
Given these potential hazards, drain disposal is strictly prohibited. The overarching principle is to manage this compound as a hazardous chemical waste, ensuring it is properly segregated, labeled, and transferred to a licensed disposal facility.
Disposal Workflow: A Step-by-Step Protocol
The following protocol provides a systematic approach to the disposal of Hexanoic acid, 6-[[(4-methylphenyl)sulfonyl]amino]-, from the point of generation to final collection.
Step 1: Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing appropriate PPE to mitigate exposure risks.
-
Eye Protection: Chemical safety goggles are mandatory to protect against potential splashes that could cause serious eye damage.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile) to prevent skin contact.
-
Body Protection: A standard laboratory coat should be worn.
Step 2: Waste Segregation and Collection
Proper segregation is the cornerstone of safe and compliant chemical waste disposal.
-
Designate a Waste Container: Use a dedicated, chemically compatible, and clearly labeled hazardous waste container for the collection of solid Hexanoic acid, 6-[[(4-methylphenyl)sulfonyl]amino]- waste. The container should be in good condition with a secure, tight-fitting lid.
-
Solid Waste:
-
Place any unused or expired solid Hexanoic acid, 6-[[(4-methylphenyl)sulfonyl]amino]- directly into the designated solid hazardous waste container.
-
Contaminated materials such as weighing paper, spatulas, and gloves should also be disposed of in this container.
-
-
Solutions:
-
Aqueous or organic solvent solutions containing this compound should be collected in a separate, dedicated liquid hazardous waste container.
-
Do not mix this waste stream with other incompatible chemical wastes.
-
-
Empty Containers:
-
Original containers of Hexanoic acid, 6-[[(4-methylphenyl)sulfonyl]amino]- must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).
-
The rinsate must be collected and disposed of as liquid hazardous waste.
-
After triple-rinsing, the container can be managed as non-hazardous laboratory glass or plastic waste, provided the label is defaced or removed.
-
Step 3: Labeling of Hazardous Waste
Accurate and complete labeling of waste containers is a regulatory requirement and essential for safe handling by waste management personnel.
-
Affix a hazardous waste label to the container as soon as the first waste is added.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "Hexanoic acid, 6-[[(4-methylphenyl)sulfonyl]amino]-".
-
The approximate concentration and quantity of the waste.
-
The date the waste was first added to the container (accumulation start date).
-
The name and contact information of the generating researcher or laboratory.
-
Any relevant hazard warnings (e.g., "Causes Serious Eye Damage," "Aquatic Hazard").
-
Step 4: Storage of Hazardous Waste
Proper storage of hazardous waste pending disposal is crucial to prevent accidents and environmental release.
-
Store the labeled hazardous waste container in a designated satellite accumulation area within the laboratory.
-
The storage area should be secure, well-ventilated, and away from general laboratory traffic.
-
Ensure the container is kept closed at all times, except when adding waste.
-
Store the waste container in secondary containment to prevent spills.
Step 5: Arranging for Disposal
Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Familiarize yourself with your institution's specific procedures for hazardous waste pickup. This may involve submitting an online request or contacting the EHS office directly.
-
Provide accurate information about the waste composition and quantity when requesting a pickup.
-
Do not attempt to dispose of this chemical through standard municipal waste streams.
Decision-Making for Disposal
The following diagram illustrates the logical flow for the proper disposal of Hexanoic acid, 6-[[(4-methylphenyl)sulfonyl]amino]- and associated materials.
Caption: Disposal decision workflow for Hexanoic acid, 6-[[(4-methylphenyl)sulfonyl]amino]-.
Regulatory Context
The disposal of laboratory chemical waste is governed by a framework of federal and state regulations. In the United States, the primary legislation is the Resource Conservation and Recovery Act (RCRA), which is administered by the Environmental Protection Agency (EPA). It is the responsibility of the waste generator to determine if a waste is hazardous and to ensure its proper management from "cradle to grave"[2].
Conclusion: A Commitment to Safety and Sustainability
The responsible disposal of chemical waste is not merely a procedural task but a reflection of our commitment to scientific integrity, safety, and environmental protection. By adhering to the detailed protocols outlined in this guide, researchers can ensure that their work with Hexanoic acid, 6-[[(4-methylphenyl)sulfonyl]amino]- is conducted in a manner that is safe for themselves, their colleagues, and the broader community. Always consult your institution's specific waste management policies and your EHS department for guidance.
References
-
6-[Methyl(phenylsulfonyl)amino]hexanoic acid SDS, 46948-72-5 Safety Data Sheets. (n.d.). Chemical Safety. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2023, October 9). Land Disposal Restrictions for Hazardous Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2023, March 24). Learn the Basics of Hazardous Waste. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
Sources
Essential Protective Measures for Handling Hexanoic acid, 6-[[(4-methylphenyl)sulfonyl]amino]-
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities, such as Hexanoic acid, 6-[[(4-methylphenyl)sulfonyl]amino]-, for which extensive safety data may not be available, demands a meticulous and informed approach to personal protection. This guide provides a comprehensive framework for the safe handling of this compound, derived from an analysis of its constituent functional groups: a carboxylic acid and a sulfonamide.
Understanding the Hazard Landscape
A thorough risk assessment is the foundation of laboratory safety. The potential hazards of Hexanoic acid, 6-[[(4-methylphenyl)sulfonyl]amino]- are extrapolated from its structural components:
-
Hexanoic Acid Moiety : Carboxylic acids, even those considered "weak," can be corrosive and cause irritation to the skin, eyes, and respiratory tract.[1][2] The aliphatic chain of hexanoic acid may also contribute to its irritant properties.
-
Sulfonamide Group : Sulfonamides as a class can present various hazards, including the potential for skin sensitization.[3] While specific toxicity data for this compound is unavailable, a cautious approach is warranted.
Based on this analysis, the primary anticipated hazards are:
-
Skin and eye irritation or corrosion.
-
Respiratory tract irritation upon inhalation of dust or aerosols.
-
Potential for allergic skin reactions.[3]
Core Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to mitigate the identified risks.[4][5] The following table outlines the minimum required PPE for handling Hexanoic acid, 6-[[(4-methylphenyl)sulfonyl]amino]-.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield | Provides a robust barrier against splashes and airborne particles, protecting the sensitive mucous membranes of the eyes and face.[6][7] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene) | Protects against direct skin contact, which can lead to irritation or allergic reactions. Double gloving is recommended for enhanced protection.[8] |
| Body Protection | Fully-buttoned laboratory coat | Shields the wearer's skin and personal clothing from accidental spills and contamination.[5] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher) | Necessary when there is a potential for generating dust or aerosols, to prevent inhalation and subsequent respiratory irritation.[9] |
The "Why" Behind the Protocol: A Deeper Dive
Simply wearing PPE is insufficient; understanding the principles behind its selection and use is critical for ensuring its effectiveness.
-
Layered Defense : No single piece of PPE can protect against all hazards.[4] The combination of goggles and a face shield, for instance, provides superior protection against chemical splashes compared to either alone.
-
Material Compatibility : The choice of glove material is crucial. Materials like nitrile and neoprene offer broad chemical resistance.[6] Always inspect gloves for any signs of degradation or perforation before use.[3]
-
Exposure Control : The use of respiratory protection should be determined by a risk assessment of the specific procedure. Any operation with the potential to create airborne particles, such as weighing or transferring the solid compound, necessitates the use of a respirator to protect the respiratory system.[9][10]
Procedural Guidance: From Lab Bench to Disposal
Safe handling extends beyond simply wearing the correct PPE. It encompasses the entire lifecycle of the chemical in the laboratory, from receipt to disposal.
Step-by-Step Handling Protocol
-
Preparation : Before handling the compound, ensure that an eyewash station and safety shower are readily accessible.[11] The work area should be well-ventilated, preferably within a certified chemical fume hood.[11]
-
Donning PPE :
-
Wash and dry hands thoroughly.
-
Don the laboratory coat, ensuring it is fully buttoned.
-
Don the inner pair of gloves.
-
Don the respirator, ensuring a proper fit.
-
Don the outer pair of gloves, pulling the cuffs over the sleeves of the lab coat.
-
Don safety goggles, followed by the face shield.
-
-
Handling the Compound :
-
Perform all manipulations of the solid compound within a chemical fume hood to minimize inhalation exposure.[3]
-
Avoid the formation of dust.[3][12] If transferring the solid, do so carefully and with appropriate tools (e.g., a spatula).
-
In the event of a spill, follow established laboratory procedures for containment and cleanup of solid chemical spills.
-
-
Doffing PPE :
-
Remove the outer pair of gloves first, peeling them off without touching the outer surface.
-
Remove the face shield and goggles.
-
Remove the laboratory coat.
-
Remove the inner pair of gloves.
-
Remove the respirator.
-
Wash hands thoroughly with soap and water.
-
-
Waste Disposal :
Logical Workflow for Safe Handling
The following diagram illustrates the critical decision points and procedural flow for safely handling Hexanoic acid, 6-[[(4-methylphenyl)sulfonyl]amino]-.
Caption: A logical workflow for the safe handling of the target compound.
Emergency Response and Disposal Plan
In Case of Exposure
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][12][15]
-
Skin Contact : Immediately wash the affected area with soap and plenty of water.[3] Remove contaminated clothing. If irritation persists, seek medical attention.
-
Inhalation : Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[12][15]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][15]
Disposal of Contaminated Materials and Chemical Waste
All materials that have come into contact with Hexanoic acid, 6-[[(4-methylphenyl)sulfonyl]amino]- must be treated as hazardous waste.
-
Solid Waste : Contaminated gloves, wipes, and other solid materials should be collected in a clearly labeled, sealed container for hazardous waste disposal.
-
Chemical Waste : Unused or waste quantities of the compound should be disposed of through your institution's hazardous waste management program. Do not dispose of this chemical down the drain.[3]
The following diagram outlines the decision-making process for waste disposal.
Caption: Decision tree for the proper disposal of waste.
By adhering to these protocols, researchers can confidently and safely work with novel compounds like Hexanoic acid, 6-[[(4-methylphenyl)sulfonyl]amino]-, fostering a culture of safety and scientific excellence.
References
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
Lafayette College. (n.d.). Disposal of Solid Chemicals in the Normal Trash. Public Safety. Retrieved from [Link]
-
GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]
-
Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Carboxylic Acid. Retrieved from [Link]
-
SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]
-
Sciencemadness Wiki. (2025). Proper disposal of chemicals. Retrieved from [Link]
-
Pharmacy Practice News. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
-
Nipissing University. (2019). Hazardous Materials Disposal Guide. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 6-Aminohexanoic acid. Retrieved from [Link]
-
USDA ARS. (n.d.). Acceptable Drain Disposal Procedures. Retrieved from [Link]
-
Industrial Safety Tips. (2025). PPE For Chemical Handling With Example. Retrieved from [Link]
-
American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]
-
OSHA. (n.d.). Personal Protective Equipment. Retrieved from [Link]
-
ChemSrc. (n.d.). 6-[Methyl(phenylsulfonyl)amino]hexanoic acid SDS. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 5. sams-solutions.com [sams-solutions.com]
- 6. americanchemistry.com [americanchemistry.com]
- 7. osha.gov [osha.gov]
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- 9. gerpac.eu [gerpac.eu]
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- 12. fishersci.co.uk [fishersci.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
